MK-0736 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
719274-77-8 |
|---|---|
分子式 |
C23H31ClF3N3O2S |
分子量 |
506.0 g/mol |
IUPAC 名称 |
3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C23H30F3N3O2S.ClH/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26;/h4-5,7-8H,3,6,9-16H2,1-2H3;1H |
InChI 键 |
QBGALRQCQBVUST-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F.Cl |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for MK-0736 hydrochloride, also known as Gefapixant hydrochloride. The synthesis is a multi-step process that has been optimized for efficiency and sustainability. This document details the experimental protocols for each key step, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway to aid in understanding.
I. Overview of the Synthetic Pathway
The synthesis of MK-0736 (Gefapixant) commences from readily available starting materials and proceeds through several key intermediates. The core of the molecule is constructed through a convergent synthesis, involving the preparation of a substituted methoxyphenol and a diaminopyrimidine core, which are subsequently coupled and further functionalized. The final step involves the formation of the hydrochloride salt.
II. Detailed Experimental Protocols and Data
The following sections provide detailed experimental procedures for each major step in the synthesis of the Gefapixant free base, followed by a proposed method for its conversion to the hydrochloride salt.
Step 1: Synthesis of 2-isopropyl-4-methoxyphenol
This two-step process begins with the bromination of 2-isopropylphenol, followed by a copper-catalyzed methoxylation.[1]
Step 1a: Bromination of 2-isopropylphenol
A solution of 2-isopropylphenol in a suitable organic solvent is treated with a brominating agent, such as N-bromosuccinimide (NBS), to regioselectively install a bromine atom at the para position to the hydroxyl group.
Experimental Protocol: Synthesis of 4-bromo-2-isopropylphenol
To a solution of 2-isopropylphenol in acetonitrile, N-bromosuccinimide (1.05 equivalents) is added portion-wise at a controlled temperature of 0-5 °C. The reaction mixture is stirred for 2-3 hours until complete consumption of the starting material is observed by HPLC analysis. The reaction is then quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization.
Step 1b: Copper-Catalyzed Methoxylation
The resulting 4-bromo-2-isopropylphenol is then subjected to a copper-catalyzed methoxylation reaction to yield the desired 2-isopropyl-4-methoxyphenol.
Experimental Protocol: Synthesis of 2-isopropyl-4-methoxyphenol
A mixture of 4-bromo-2-isopropylphenol, sodium methoxide (2.0 equivalents), and a catalytic amount of a copper(I) salt (e.g., CuI, 5 mol%) in a suitable solvent such as methanol or DMF is heated at 80-100 °C for 12-18 hours under an inert atmosphere. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or chromatography.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield (%) | Purity (%) |
| 1a. Bromination | 2-isopropylphenol | N-Bromosuccinimide | Acetonitrile | 90-95 | >98 |
| 1b. Methoxylation | 4-bromo-2-isopropylphenol, Sodium methoxide | Copper(I) Iodide | Methanol/DMF | 85-90 | >99 |
Step 2: Synthesis of the Diaminopyrimidine Core
The diaminopyrimidine core is synthesized via a one-pot formylation-cyclization sequence.[2]
Experimental Protocol: Synthesis of 5-((2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine
2-isopropyl-4-methoxyphenol is reacted with a suitable formylating agent in the presence of a base. The resulting intermediate is then cyclized with guanidine to form the diaminopyrimidine ring. This process can be carried out in a one-pot fashion. To a solution of 2-isopropyl-4-methoxyphenol in a suitable solvent, a formylating agent and a base are added. After the formylation is complete, guanidine hydrochloride and a stronger base are added, and the mixture is heated to effect cyclization. The product precipitates upon cooling and can be isolated by filtration.[2]
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 2. Diaminopyrimidine Synthesis | 2-isopropyl-4-methoxyphenol, Formylating agent | Guanidine HCl, Base | DMF | 88-94 | >99 |
Step 3: Sulfonamidation
The diaminopyrimidine intermediate is then sulfonylated to introduce the sulfonamide group, yielding the Gefapixant free base.[3]
Experimental Protocol: Synthesis of 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide (Gefapixant Free Base)
The diaminopyrimidine intermediate is treated with chlorosulfonic acid in a suitable solvent at a low temperature to form the corresponding sulfonyl chloride. This intermediate is then reacted in situ with aqueous ammonia to afford the desired sulfonamide. The product is isolated by precipitation and filtration, followed by washing and drying.[3]
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 3. Sulfonamidation | 5-((2-isopropyl-4-methoxyphenoxy)methyl)pyrimidine-2,4-diamine | Chlorosulfonic acid, Ammonia | Acetonitrile | 85-90 | >99 |
Step 4: Formation of this compound
The final step is the conversion of the Gefapixant free base to its hydrochloride salt, MK-0736. While the literature extensively covers the citrate salt, a standard and effective method for hydrochloride salt formation is proposed below.
Proposed Experimental Protocol: Synthesis of this compound
The Gefapixant free base is dissolved in a suitable organic solvent in which the hydrochloride salt is sparingly soluble, such as isopropanol or ethyl acetate. To this solution, a stoichiometric amount of hydrochloric acid (either as a solution in a compatible organic solvent like isopropanol or dioxane, or as gaseous HCl) is added slowly with stirring at room temperature. The hydrochloride salt is expected to precipitate out of the solution. The slurry is stirred for an additional 1-2 hours to ensure complete salt formation. The solid product is then collected by filtration, washed with the chosen organic solvent to remove any unreacted free base and excess HCl, and dried under vacuum to yield this compound. The purity of the final salt should be confirmed by analytical methods such as HPLC and NMR spectroscopy.
| Step | Reactants | Key Reagents | Solvent | Expected Yield (%) | Expected Purity (%) |
| 4. Hydrochloride Salt Formation | Gefapixant Free Base | Hydrochloric Acid | Isopropanol/Ethyl Acetate | >95 | >99.5 |
III. Visualization of the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
IV. Conclusion
This technical guide outlines a robust and efficient synthesis of this compound. The described pathway utilizes well-established chemical transformations and has been optimized for large-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development. The proposed method for the final hydrochloride salt formation is based on standard chemical principles and provides a reliable route to the desired active pharmaceutical ingredient. Further optimization of the final salt formation step may be possible depending on the desired crystalline form and particle size specifications.
References
An In-depth Technical Guide to the Chemical Properties of MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and hypertension.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, mechanism of action, and available physicochemical data. This document also outlines the signaling pathway of 11β-HSD1 and the role of MK-0736 as an inhibitor. While this guide consolidates the current publicly available information, it should be noted that specific quantitative data on aqueous solubility, melting point, pKa, and detailed experimental protocols for synthesis and analysis are not extensively available in the public domain.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the free base MK-0736. The compound is a synthetic, non-steroidal molecule belonging to the triazole class of compounds.[3]
Table 1: Chemical Identification of MK-0736 and its Hydrochloride Salt
| Identifier | MK-0736 (Free Base) | This compound |
| IUPAC Name | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole hydrochloride |
| CAS Number | 719272-79-4[4] | 719274-77-8[4] |
| Molecular Formula | C23H30F3N3O2S[3][4][5] | C23H31ClF3N3O2S |
| Molecular Weight | 469.57 g/mol [4][5] | 506.02 g/mol |
| Chemical Structure | (See Figure 1) | (See Figure 1) |
Figure 1: Chemical Structures of MK-0736 and this compound
Note: The exact position of the hydrochloride salt formation on the molecule is not explicitly detailed in the provided search results, but it would typically occur at one of the basic nitrogen atoms of the triazole ring.
Table 2: Physicochemical Properties of this compound
| Property | Value | Remarks |
| Appearance | Solid powder | Information based on supplier data.[4] |
| Solubility | Soluble in DMSO.[4] | Quantitative aqueous solubility data (e.g., in mg/mL or mM) in various buffers (e.g., water, ethanol, PBS) is not publicly available. |
| Melting Point | Not available | No specific melting point data for the hydrochloride salt was found in the public domain. |
| pKa | Not available | Experimentally determined or predicted pKa values are not publicly available. |
| Stability | Store at -20°C for long-term storage.[6] Shipped at ambient temperature. | While generally stable, detailed stability data from forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are not publicly available. |
Mechanism of Action and Signaling Pathway
MK-0736 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is primarily a reductase in vivo, responsible for the conversion of inactive cortisone to the active glucocorticoid, cortisol, particularly in key metabolic tissues such as the liver and adipose tissue.[7] The activity of 11β-HSD1 is dependent on the cofactor NADPH.[7]
By inhibiting 11β-HSD1, MK-0736 reduces the intracellular concentration of cortisol in target tissues. Elevated levels of cortisol are associated with features of the metabolic syndrome, including insulin resistance, obesity, and hypertension. Therefore, the inhibition of 11β-HSD1 by MK-0736 represents a therapeutic strategy for these conditions.[8]
Below is a diagram illustrating the 11β-HSD1 signaling pathway and the inhibitory action of MK-0736.
Experimental Protocols
A generalized workflow for the quality control analysis of a bulk drug substance like this compound would typically involve High-Performance Liquid Chromatography (HPLC).
Note on Experimental Protocols: The lack of detailed, publicly available protocols for the synthesis and analysis of this compound necessitates that researchers develop and validate their own methods based on general principles of organic synthesis and analytical chemistry.
Conclusion
This compound is a well-characterized inhibitor of 11β-HSD1 with a clear mechanism of action relevant to metabolic diseases. While its fundamental chemical identity is established, a comprehensive public repository of its quantitative physicochemical properties and detailed experimental protocols is currently lacking. This guide serves as a foundational resource for professionals in the field, summarizing the existing knowledge and highlighting areas where further public data would be beneficial for advancing research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. medkoo.com [medkoo.com]
- 5. Mk-0736 | C23H30F3N3O2S | CID 22591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 8. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of MK-0736 Hydrochloride on 11β-HSD1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme of significant interest in metabolic disease research. 11β-HSD1 plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Dysregulation of this enzyme has been implicated in the pathophysiology of various conditions, including metabolic syndrome, type 2 diabetes, and hypertension. This technical guide provides a comprehensive overview of the mechanism of action of MK-0736 on 11β-HSD1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular conversion of cortisone to cortisol, thereby dampening the local glucocorticoid signaling in target tissues such as the liver and adipose tissue.
dot
Quantitative Data
The inhibitory potency of MK-0736 has been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) against mouse 11β-HSD1 has been determined, providing a key metric for its efficacy.
| Compound | Target Enzyme | Cell Line | IC50 (nM) |
| MK-0736 | Mouse 11β-HSD1 | CHO-K1 | 3.2[1] |
Note: Data for human 11β-HSD1 and Ki values are not publicly available in the reviewed literature.
Experimental Protocols
The determination of the inhibitory activity of compounds like MK-0736 on 11β-HSD1 involves specialized in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.
In Vitro 11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)
This high-throughput assay is designed to measure the conversion of radiolabeled cortisone to cortisol by 11β-HSD1.
Principle: The assay quantifies the [³H]-cortisol produced from [³H]-cortisone by recombinant 11β-HSD1. A specific antibody that binds [³H]-cortisol is coupled to scintillant-containing beads. When the radiolabeled cortisol binds to the antibody, the emitted beta particles excite the scintillant, producing a detectable light signal.
Materials:
-
Recombinant 11β-HSD1 (human or mouse)
-
[³H]-cortisone
-
NADPH (cofactor)
-
Cortisol-specific monoclonal antibody
-
Protein A-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., Tris-HCl or phosphate buffer with EDTA and glycerol)
-
Test compound (MK-0736)
-
96- or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant 11β-HSD1 enzyme, and NADPH.
-
Add the test compound (MK-0736) at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [³H]-cortisone to each well.
-
Incubate the plate at 37°C for a defined period to allow for the conversion of cortisone to cortisol.
-
Terminate the reaction by adding a stop solution containing the anti-cortisol antibody coupled to SPA beads.
-
Incubate at room temperature to allow the antibody-cortisol complex to form.
-
Measure the luminescence using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
dot
Cellular 11β-HSD1 Activity Assay
This assay measures the inhibitory effect of a compound on 11β-HSD1 activity within a cellular context.
Principle: A cell line overexpressing 11β-HSD1 is incubated with cortisone in the presence of the test compound. The amount of cortisol produced and secreted into the cell culture medium is then quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
A suitable human cell line (e.g., HEK293 or CHO) stably transfected with the human HSD11B1 gene.
-
Cell culture medium and supplements.
-
Cortisone.
-
Test compound (MK-0736).
-
LC-MS/MS system.
Procedure:
-
Seed the 11β-HSD1-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound for a specified duration.
-
Add cortisone to the cell culture medium to initiate the enzymatic conversion.
-
Incubate for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition of cortisol production for each concentration of the test compound and determine the cellular IC50 value.
dot
Selectivity Profile
Conclusion
This compound is a potent inhibitor of 11β-HSD1, demonstrating low nanomolar efficacy in preclinical models. Its mechanism of action, centered on the direct inhibition of cortisol production within target tissues, has positioned it as a tool for investigating the role of 11β-HSD1 in metabolic diseases. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this and similar compounds in drug discovery and development programs. Further research to fully elucidate its kinetic parameters and selectivity profile in human systems will be crucial for a comprehensive understanding of its therapeutic potential.
References
The Pharmacokinetics and Pharmacodynamics of MK-0736 Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid activity. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies local glucocorticoid action in key metabolic tissues, including the liver and adipose tissue. Elevated 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, including insulin resistance, obesity, type 2 diabetes, and hypertension.[1] Consequently, the inhibition of this enzyme has emerged as a promising therapeutic strategy for the management of the metabolic syndrome. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers and professionals in the field of drug development.
Pharmacodynamics: Targeting Glucocorticoid Metabolism
The primary pharmacodynamic effect of this compound is the competitive inhibition of the 11β-HSD1 enzyme. This action reduces the intracellular concentration of active cortisol, thereby mitigating the downstream effects of excessive glucocorticoid signaling in target tissues.
Clinical Efficacy and Safety
A key clinical trial, NCT00274716, evaluated the efficacy and safety of MK-0736 in overweight and obese patients with hypertension. While the primary endpoint of a statistically significant reduction in sitting diastolic blood pressure was not met, treatment with MK-0736 did demonstrate modest improvements in other cardiovascular and metabolic parameters.[2]
Table 1: Summary of Pharmacodynamic Effects of MK-0736 from Clinical Trial NCT00274716 [2]
| Parameter | Dosage | Placebo-Adjusted Change | Statistical Significance |
| Sitting Diastolic Blood Pressure | 7 mg/day | -2.2 mm Hg | Not Significant (p=0.157) |
| Low-Density Lipoprotein Cholesterol (LDL-C) | 7 mg/day | -12.3% | Not Specified |
| High-Density Lipoprotein Cholesterol (HDL-C) | 7 mg/day | -6.3% | Not Specified |
| Body Weight | 7 mg/day | -1.4 kg | Not Specified |
The trial also indicated that MK-0736 was generally well-tolerated by the patient population.[2]
Pharmacokinetics: A Data Gap
Despite its progression into clinical trials, detailed quantitative pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain. The development of MK-0736 was discontinued, which may account for the limited publicly accessible information.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is intrinsically linked to the 11β-HSD1 signaling pathway. By inhibiting this enzyme, MK-0736 modulates the downstream cellular processes regulated by glucocorticoids.
11β-HSD1 Signaling Pathway
The following diagram illustrates the central role of 11β-HSD1 in glucocorticoid activation and its subsequent effects on target cells.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of MK-0736.
Experimental Workflow for Evaluating 11β-HSD1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of a novel 11β-HSD1 inhibitor like MK-0736.
References
MK-0736 Hydrochloride: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of the metabolic syndrome. As such, MK-0736 has been investigated for its therapeutic potential in treating conditions like hypertension and type 2 diabetes. A critical parameter for the successful development and application of any drug candidate is its solubility in various solvent systems. This technical guide provides an in-depth overview of the available solubility information for this compound, outlines detailed experimental protocols for its determination, and presents relevant biological context through a depiction of the 11β-HSD1 signaling pathway.
Introduction to this compound
MK-0736 is a small molecule inhibitor that specifically targets 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue.[1][2] By inhibiting 11β-HSD1, MK-0736 aims to reduce the local concentration of cortisol, which is known to contribute to insulin resistance, dyslipidemia, and hypertension, all hallmarks of the metabolic syndrome.[2][3] The hydrochloride salt form of MK-0736 is often utilized in research and development settings.
Solubility Profile of this compound
A comprehensive search of publicly available data from scientific literature and chemical supplier databases did not yield specific quantitative solubility values (e.g., in mg/mL or mM) for this compound. However, qualitative descriptions of its solubility have been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | MedKoo Biosciences[4] |
| Water | Not explicitly stated | - |
| Ethanol | Not explicitly stated | - |
| Phosphate-Buffered Saline (PBS) | Not explicitly stated | - |
Note: The lack of specific quantitative data highlights the necessity for experimental determination of this compound's solubility in solvents relevant to specific research applications.
Experimental Protocols for Solubility Determination
Given the absence of published quantitative solubility data, this section provides detailed, generalized experimental protocols for determining both the kinetic and equilibrium solubility of a compound like this compound. These protocols can be adapted to specific laboratory settings and solvent systems.
Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[5][6][7][8]
3.1.1. Principle
A concentrated stock solution of the test compound in DMSO is rapidly diluted into an aqueous buffer. The formation of precipitate due to low solubility is measured, typically by nephelometry (light scattering) or by quantifying the remaining dissolved compound after filtration.[5][7]
3.1.2. Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV analysis, black for nephelometry)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis microplate reader
-
Solubility filter plates (e.g., Millipore MultiScreen) and vacuum manifold
3.1.3. Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the aqueous buffer (e.g., 98 µL of PBS pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in scattering indicates precipitation.
-
UV Spectroscopy after Filtration: Filter the solutions through a solubility filter plate into a new UV-compatible 96-well plate. Measure the absorbance of the filtrate at the λmax of this compound.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed (nephelometry) or the concentration calculated from the absorbance of the clear filtrate (UV spectroscopy).
Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound, representing the true saturation point in a given solvent at equilibrium.[9][10][11][12]
3.2.1. Principle
An excess amount of the solid compound is suspended in the solvent of interest and agitated until the concentration of the dissolved compound in the solution reaches a constant value.[10]
3.2.2. Materials
-
This compound (solid)
-
Solvents of interest (e.g., DMSO, water, ethanol, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
3.2.3. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid present.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: The equilibrium solubility is the concentration of the compound determined in the saturated solution.
Visualization of Key Pathways and Workflows
Signaling Pathway of 11β-HSD1 Inhibition
This compound acts by inhibiting the 11β-HSD1 enzyme. This enzyme is a key regulator of intracellular glucocorticoid levels. The following diagram illustrates the simplified signaling pathway affected by the inhibition of 11β-HSD1 in the context of metabolic syndrome.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for determining the solubility of a research compound like this compound.
Conclusion
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome [xuebao.shsmu.edu.cn]
- 4. medkoo.com [medkoo.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0736 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and hypertension. The hydrochloride salt, MK-0736 hydrochloride, is the form often utilized in pharmaceutical research and development. Understanding the three-dimensional arrangement of atoms in the crystalline state of an active pharmaceutical ingredient (API) is paramount for comprehending its physicochemical properties, such as solubility, stability, and bioavailability. This technical guide addresses the crystal structure of this compound. Following a comprehensive search of publicly available scientific literature and crystallographic databases, it has been determined that the specific crystal structure of this compound has not been publicly disclosed.
This document, therefore, provides a detailed, generalized methodology for the determination of the crystal structure of a small molecule hydrochloride salt, such as this compound, through single-crystal X-ray diffraction. It outlines the experimental protocols from crystallization to data analysis and structure refinement, and presents a template for the crystallographic data that would be obtained. This guide serves as a foundational resource for researchers seeking to characterize the solid-state properties of this compound or similar pharmaceutical compounds.
Introduction to this compound
MK-0736 is a small molecule drug candidate that has been investigated for the treatment of hypertension and other metabolic disorders.[1] Its hydrochloride salt is often used for its improved solubility and stability.
Table 1: Compound Identification for MK-0736 and its Hydrochloride Salt
| Identifier | MK-0736 (Free Base) | This compound |
| IUPAC Name | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole[1] | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole hydrochloride |
| CAS Number | 719272-79-4[1] | 719274-77-8[1][2] |
| Molecular Formula | C23H30F3N3O2S[3] | C23H31ClF3N3O2S[2] |
| Molecular Weight | 469.57 g/mol [3] | 506.02 g/mol [2] |
The Importance of Crystal Structure in Drug Development
The crystal structure of a pharmaceutical compound dictates many of its critical properties:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, melting points, and stabilities, which can significantly impact drug product performance.
-
Solubility and Dissolution Rate: The arrangement of molecules in a crystal lattice affects how readily the compound dissolves, which in turn influences its bioavailability.
-
Stability: The crystalline form can affect the chemical and physical stability of a drug substance, impacting its shelf life.
-
Hygroscopicity: The tendency of a crystal to absorb moisture from the atmosphere is dependent on its crystal structure.
-
Mechanical Properties: Properties such as tabletability are influenced by the crystal habit and packing.
Due to the absence of specific published data on the crystal structure of this compound, the following sections detail the standard experimental workflow for its determination.
Experimental Protocol for Crystal Structure Determination
The definitive method for elucidating the crystal structure of a small molecule is single-crystal X-ray diffraction. The process can be broken down into three main stages: crystallization, data collection, and structure solution and refinement.
Stage 1: Crystallization
The primary prerequisite for single-crystal X-ray diffraction is the growth of high-quality, single crystals of the compound of interest. For a hydrochloride salt like this compound, various crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. The decreasing volume of the solvent leads to supersaturation and subsequent crystal growth.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion at the interface can lead to crystallization.
A systematic screening of various solvents (e.g., water, ethanol, methanol, acetonitrile, acetone) and crystallization conditions (temperature, concentration) is typically performed to identify the optimal conditions for growing diffraction-quality crystals.
Stage 2: Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves:
-
Crystal Screening and Unit Cell Determination: The crystal is exposed to the X-ray beam, and a series of diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal system and symmetry, a strategy is devised to collect a complete set of diffraction data by rotating the crystal through a range of angles.
-
Data Integration and Reduction: The raw diffraction images are processed to measure the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) to produce a final set of structure factors.
Stage 3: Structure Solution and Refinement
The final stage involves solving the "phase problem" and refining the atomic model:
-
Structure Solution: The phases of the structure factors are determined using either direct methods or Patterson methods, which allows for the calculation of an initial electron density map.
-
Model Building: The initial electron density map is interpreted to identify the positions of the atoms in the crystal structure, creating an initial atomic model.
-
Structure Refinement: The atomic coordinates and thermal displacement parameters of the model are refined against the experimental diffraction data using least-squares methods to improve the agreement between the calculated and observed structure factors.
-
Validation: The final crystal structure is validated using various crystallographic criteria to ensure its chemical and geometric reasonableness. The final results are typically deposited in a crystallographic database and reported in a standard format, such as a Crystallographic Information File (CIF).
Hypothetical Crystallographic Data for this compound
While the specific crystallographic data for this compound is not publicly available, Table 2 provides a template of the parameters that would be determined from a successful single-crystal X-ray diffraction study.
Table 2: Representative Crystallographic Data for a Small Molecule Hydrochloride Salt
| Parameter | Value |
| Empirical Formula | C23H31ClF3N3O2S |
| Formula Weight | 506.02 |
| Temperature | To Be Determined (e.g., 100(2) K) |
| Wavelength | To Be Determined (e.g., 0.71073 Å for Mo Kα) |
| Crystal System | To Be Determined |
| Space Group | To Be Determined |
| Unit Cell Dimensions | a = To Be Determined (Å)b = To Be Determined (Å)c = To Be Determined (Å)α = To Be Determined (°)β = To Be Determined (°)γ = To Be Determined (°) |
| Volume | To Be Determined (ų) |
| Z (Molecules per unit cell) | To Be Determined |
| Calculated Density | To Be Determined (Mg/m³) |
| Absorption Coefficient | To Be Determined (mm⁻¹) |
| F(000) | To Be Determined |
| Crystal Size | To Be Determined (mm³) |
| Theta range for data collection | To Be Determined (°) |
| Index Ranges | To Be Determined |
| Reflections Collected | To Be Determined |
| Independent Reflections | To Be Determined [R(int) = To Be Determined] |
| Completeness to theta | To Be Determined (%) |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | To Be Determined |
| Goodness-of-fit on F² | To Be Determined |
| Final R indices [I>2sigma(I)] | R1 = To Be Determined, wR2 = To Be Determined |
| R indices (all data) | R1 = To Be Determined, wR2 = To Be Determined |
| Largest diff. peak and hole | To Be Determined (e.Å⁻³) |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of a small molecule like this compound.
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion
The determination of the crystal structure of this compound is a critical step in its development as a potential therapeutic agent. While specific structural data is not currently in the public domain, this guide provides a comprehensive overview of the standard methodologies that would be employed for its elucidation. The detailed protocols for crystallization, data collection, and structure refinement serve as a valuable resource for researchers in the pharmaceutical sciences. A thorough understanding and characterization of the solid-state properties of this compound will be essential for its successful translation from a drug candidate to a marketed pharmaceutical product.
References
MK-0736: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 was a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) developed by Merck & Co. The rationale for its development was based on the hypothesis that inhibiting 11β-HSD1 would decrease the intracellular conversion of inactive cortisone to active cortisol, thereby addressing features of the metabolic syndrome, including hypertension and type 2 diabetes mellitus.[1][2] Despite showing some promising effects in early clinical trials, the development of MK-0736 was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the discovery and development history of MK-0736, summarizing available data and outlining key experimental protocols.
Mechanism of Action and Preclinical Development
MK-0736 was designed as a potent and selective inhibitor of 11β-HSD1.[3] This enzyme is highly expressed in key metabolic tissues such as the liver and adipose tissue, where it plays a crucial role in regulating intracellular glucocorticoid levels.[2] By catalyzing the conversion of cortisone to the active glucocorticoid cortisol, 11β-HSD1 can amplify glucocorticoid receptor activation in a tissue-specific manner.[2] Overactivity of 11β-HSD1 has been linked to the pathophysiology of metabolic syndrome.[2]
While specific in-vitro potency (IC50) and selectivity data for MK-0736 against 11β-HSD1 and the related 11β-HSD2 isoform are not publicly available, it was characterized as a "selective" inhibitor, suggesting favorable differentiation against 11β-HSD2 to avoid potential mineralocorticoid-related side effects.[4] Detailed preclinical pharmacokinetic and structure-activity relationship (SAR) studies for MK-0736 have not been disclosed in the public domain.
Signaling Pathway
The therapeutic rationale for MK-0736 is centered on modulating the glucocorticoid signaling pathway at the tissue-specific level.
Clinical Development
MK-0736 underwent at least two Phase II clinical trials to evaluate its efficacy and safety in patients with hypertension and type 2 diabetes mellitus.
Clinical Trial NCT00274716
This multicenter, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of MK-0736 in overweight to obese patients with hypertension.[4]
-
Patient Population: Patients aged 18-75 years with a sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg and a systolic blood pressure (SBP) of <160 mm Hg after a washout of prior antihypertensive medications. Participants had a Body Mass Index (BMI) of ≥27 to <41 kg/m ².[4]
-
Study Design: Patients were randomized to receive one of the following treatments for 12 weeks:
-
MK-0736 2 mg/day
-
MK-0736 7 mg/day
-
MK-0916 6 mg/day (another 11β-HSD1 inhibitor)
-
Placebo
-
-
Primary Endpoint: The primary endpoint was the placebo-adjusted change from baseline in trough SiDBP after 12 weeks of treatment with 7 mg/day of MK-0736.[4]
-
Blood Pressure Measurement: Specific details on the blood pressure measurement protocol are not available in the provided search results.
-
Biochemical Analysis: Methods for analyzing LDL-C and HDL-C are not specified in the search results.
The primary endpoint of a statistically significant reduction in SiDBP was not met.[4] However, treatment with 7 mg/day of MK-0736 did result in some modest improvements in other metabolic parameters.[4]
| Parameter | Treatment Group | Placebo-Adjusted Change from Baseline | p-value |
| Sitting Diastolic Blood Pressure (SiDBP) | MK-0736 7 mg/day | -2.2 mm Hg | 0.157 |
| LDL-Cholesterol | MK-0736 7 mg/day | -12.3% | Not Reported |
| HDL-Cholesterol | MK-0736 7 mg/day | -6.3% | Not Reported |
| Body Weight | MK-0736 7 mg/day | -1.4 kg | Not Reported |
Table 1: Key Efficacy Results from Clinical Trial NCT00274716.[4]
Clinical Trial NCT00806585
This dose-ranging study was designed to evaluate the effectiveness and tolerability of MK-0736 in patients with both type 2 diabetes mellitus and hypertension who were already on stable therapy with an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin receptor blocker (ARB).[5]
-
Patient Population: Patients with type 2 diabetes and hypertension.[5]
-
Study Design: This was a dose-ranging study with multiple treatment arms, including different doses of MK-0736, placebo, and hydrochlorothiazide (HCTZ) as an active comparator.[5] The study included a pre-randomization phase, a treatment phase, and a post-treatment follow-up.[5] The planned treatment duration was up to 76 weeks for some arms.[5]
-
Interventions:
-
MK-0736 at varying doses (e.g., 0.5 mg, 2.0 mg, 8.0 mg daily)
-
Placebo
-
Hydrochlorothiazide (12.5 mg daily)
-
-
Endpoints: The primary endpoints for this study are not detailed in the available search results.
The results of this clinical trial have not been publicly disclosed in the provided search results.
Experimental Workflow for Clinical Trial NCT00274716
Discontinuation of Development
The development of MK-0736 was discontinued, a fate shared by many other 11β-HSD1 inhibitors.[2] While a specific reason for the discontinuation of MK-0736 has not been officially released by Merck & Co., the broader challenges faced by this class of drugs likely played a significant role. These challenges include:
-
Modest Efficacy: As seen with MK-0736, the clinical effects of 11β-HSD1 inhibitors on key metabolic parameters such as blood pressure and glucose control have often been modest, particularly when compared to existing therapies.[4][6]
-
Safety and Tolerability Concerns: Although MK-0736 was generally well-tolerated in the reported study, concerns with the drug class include potential effects on the hypothalamic-pituitary-adrenal (HPA) axis and androgen metabolism.[1][7]
Conclusion
MK-0736 was a selective 11β-HSD1 inhibitor that progressed to Phase II clinical trials for the treatment of hypertension and metabolic syndrome. While it demonstrated some modest beneficial effects on lipid profiles and body weight, it failed to meet its primary endpoint for blood pressure reduction in a key study.[4] The discontinuation of its development reflects the broader challenges in translating the preclinical promise of 11β-HSD1 inhibition into robust clinical efficacy. Further research in this area may require a better understanding of the tissue-specific roles of 11β-HSD1 and the development of inhibitors with improved therapeutic windows.
References
- 1. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-0736 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-HSD1 inhibitors for the treatment of type 2 diabetes and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Physicochemical Characteristics of MK-0736 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: MK-0736 is a compound that has been investigated as a potent and selective 11β-HSD-1 inhibitor. While information regarding its chemical identity and mechanism of action is available, specific quantitative physicochemical data for the hydrochloride salt are not readily found in publicly accessible literature. This guide provides a comprehensive overview of its known properties and outlines the standard experimental methodologies used to characterize such a compound.
Introduction
MK-0736 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2][3][4][5][6] By modulating local glucocorticoid levels, particularly in adipose and hepatic tissues, 11β-HSD1 inhibitors like MK-0736 have been investigated for their therapeutic potential in treating metabolic syndrome, type 2 diabetes, and hypertension.[1][4][7] Understanding the physicochemical characteristics of the hydrochloride salt of MK-0736 is critical for its development, including formulation, delivery, and ensuring bioavailability and stability.
This document summarizes the available chemical information for MK-0736 hydrochloride and provides detailed, standard experimental protocols for determining its key physicochemical properties.
Core Physicochemical Data
Quantitative data for this compound is summarized below. The molecular formula and weight are provided for the free base, as is common practice.
| Property | Value | Source |
| IUPAC Name | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole hydrochloride | [8] |
| CAS Number | 719274-77-8 (HCl Salt) 719272-79-4 (Free Base) | [2][8] |
| Molecular Formula | C₂₃H₃₀F₃N₃O₂S (Free Base) | [2][8][9][10] |
| Molecular Weight | 469.57 g/mol (Free Base) | [2][8][9][10] |
| Appearance | Solid powder | [8] |
| Melting Point | Data not publicly available | |
| pKa | Data not publicly available | |
| Solubility | Soluble in DMSO | [8] |
| Storage | Short term (days to weeks): 0 - 4 °C Long term (months to years): -20 °C | [2][8] |
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties of a small molecule hydrochloride salt like this compound.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is the standard pharmacopeial technique.
Protocol:
-
Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube to a height of 2.5-3.5 mm.[11] The tube is tapped to ensure tight packing.[12][13]
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus with a heating block or oil bath.[14]
-
Measurement:
-
An initial rapid heating run can be performed to determine an approximate melting range.[12]
-
For an accurate measurement, the apparatus is heated to a temperature approximately 5-10°C below the expected melting point.[11][12]
-
The heating rate is then slowed to approximately 1-2°C per minute.[11][12]
-
-
Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range.[11][15] A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.[14]
pKa Determination
The acid dissociation constant (pKa) is crucial as it influences the solubility and absorption of a drug in physiological environments of varying pH. Potentiometric titration is a common and accurate method.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in water or a suitable co-solvent system if aqueous solubility is low.[16] A typical concentration is around 1 mM.[17][18] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[17][18]
-
Instrumentation: A calibrated potentiometer equipped with a pH electrode is used.[17][18]
-
Titration: The sample solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[17][18] The titrant is added in small, precise increments.
-
Data Analysis: The pH of the solution is recorded after each addition of titrant. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[16][18][19] For sparingly soluble compounds, computational methods or techniques like UV-spectrometry and reverse-phase HPLC can also be employed.[8]
Aqueous Solubility Determination
Solubility is a key determinant of a drug's bioavailability. Kinetic solubility is often measured in early drug discovery for high-throughput screening.
Protocol (Kinetic Shake-Flask Method):
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO), for example, at 20 mM.[20]
-
Incubation: A small aliquot of the DMSO stock solution is added to a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., pH 7.4).[20][21][22] This mixture is shaken in a thermomixer at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours, to reach a state of supersaturation.[20][23]
-
Separation: After incubation, the solution is filtered through a multi-well filter plate to remove any undissolved precipitate.[21][23]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a sensitive analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing the result to a standard curve.[22][23][24]
Visualizations
Signaling Pathway of MK-0736
MK-0736 acts by inhibiting the 11β-HSD1 enzyme. This enzyme is located in the endoplasmic reticulum and plays a crucial role in converting inactive cortisone into biologically active cortisol, which can then activate the glucocorticoid receptor (GR).
Caption: Mechanism of action for MK-0736 via inhibition of 11β-HSD1.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing a new drug substance like this compound involves a series of sequential and parallel experiments.
Caption: General workflow for physicochemical characterization of a drug substance.
References
- 1. MK-0736 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 11β-HSD1抑制剂 | MCE [medchemexpress.cn]
- 7. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. GSRS [precision.fda.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. thinksrs.com [thinksrs.com]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 22. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. enamine.net [enamine.net]
- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-0736 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-0736 hydrochloride, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document consolidates key chemical data, explores its mechanism of action and associated signaling pathways, and presents detailed experimental protocols for its evaluation.
Core Compound Data
This compound and its free base, MK-0736, are crucial tools in the study of metabolic disorders. The following table summarizes their fundamental chemical properties.
| Property | This compound | MK-0736 (Free Base) |
| CAS Number | 719274-77-8[1][2][3] | 719272-79-4[2][4][5] |
| Molecular Weight | 506.02 g/mol [1] | 469.57 g/mol [2][5] |
| Chemical Formula | C₂₃H₃₁ClF₃N₃O₂S[1] | C₂₃H₃₀F₃N₃O₂S[2][5] |
| Primary Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
Mechanism of Action and Signaling Pathway
MK-0736 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is pivotal in the tissue-specific regulation of glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, MK-0736 effectively reduces intracellular cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.
Elevated intracellular cortisol levels are associated with features of the metabolic syndrome, including insulin resistance, hypertension, and obesity. The inhibition of 11β-HSD1 by MK-0736 has been shown to mitigate these effects. One of the downstream pathways affected by glucocorticoid-induced insulin resistance involves the activation of c-Jun N-terminal kinase (JNK) signaling in adipocytes. By reducing intracellular cortisol, MK-0736 can prevent this JNK activation, thereby improving insulin signaling.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in both in vitro and in vivo settings.
In Vitro 11β-HSD1 Enzyme Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the inhibitory potential of MK-0736 on 11β-HSD1 activity.
Materials:
-
HEK293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM)
-
Cortisone
-
This compound
-
Assay buffer (e.g., serum-free medium)
-
LC-MS/MS system for cortisol quantification
Procedure:
-
Cell Culture: Plate the HEK293-h11β-HSD1 cells in a multi-well plate and culture until they reach confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with the various concentrations of this compound for 30 minutes at 37°C.
-
Reaction Initiation: Add cortisone to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 1-4 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Evaluation in a Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model of metabolic syndrome.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and measurement of metabolic parameters (glucose, insulin, lipids).
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Animal Grouping: Randomly assign the HFD-fed mice to treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Testing: Perform metabolic tests such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) towards the end of the treatment period.
-
Terminal Sample Collection: At the end of the study, collect terminal blood samples for analysis of fasting glucose, insulin, and lipid profiles. Collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, enzyme activity assays).
-
Data Analysis: Statistically analyze the differences in metabolic parameters between the treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Silico Modeling of MK-0736 Hydrochloride Binding to 11β-HSD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the binding interaction between MK-0736 hydrochloride, a selective inhibitor, and its target, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, making it a significant target in the development of therapies for metabolic syndrome and hypertension.[1][2]
Introduction to 11β-HSD1 and MK-0736
11β-HSD1 is a key enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[3][4] Overactivity of 11β-HSD1 in metabolic tissues like the liver and adipose tissue is associated with insulin resistance, obesity, and hypertension.[5][6] Consequently, inhibiting 11β-HSD1 has emerged as a promising therapeutic strategy.
MK-0736 is a potent and selective inhibitor of 11β-HSD1.[1][2] Its hydrochloride salt has been investigated in clinical trials for its potential to treat hypertension and aspects of metabolic syndrome.[7] Understanding the molecular interactions between MK-0736 and 11β-HSD1 is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, provide powerful tools to elucidate these interactions at an atomic level.
The 11β-HSD1 Signaling Pathway
The signaling pathway involving 11β-HSD1 is centered on its role as a gatekeeper of intracellular glucocorticoid levels. By converting cortisone to cortisol, 11β-HSD1 increases the local concentration of active glucocorticoids, which can then bind to and activate glucocorticoid receptors (GR). This activation leads to the translocation of the GR to the nucleus, where it modulates the transcription of target genes involved in glucose metabolism, lipid metabolism, and inflammation. In adipocytes, this pathway can contribute to insulin resistance through the activation of signaling cascades like the JNK pathway.[8]
In Silico Modeling Workflow
The in silico investigation of the MK-0736 and 11β-HSD1 interaction involves a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and finally, a molecular dynamics simulation to assess the stability of the complex.
Experimental Protocols
This section details the methodologies for the key in silico experiments.
Preparation of 11β-HSD1 Structure
-
Selection of Crystal Structure: The crystal structure of human 11β-HSD1 in complex with an inhibitor is obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2ILT, which has been used in other docking studies.[9]
-
Protein Preparation: Using molecular modeling software (e.g., AutoDock Tools, Chimera), the protein structure is prepared by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges. The prepared structure is saved in the PDBQT file format for use in docking.
-
Preparation of this compound Structure
-
Ligand Structure: The 2D structure of MK-0736 is obtained from a chemical database (e.g., PubChem CID: 22591684).[10] The IUPAC name is 3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole.[2][10]
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Ligand Preparation for Docking: The optimized ligand structure is prepared for docking by defining rotatable bonds and saved in the PDBQT format.
Molecular Docking
-
Software: AutoDock Vina is employed for the molecular docking simulations.[9]
-
Grid Box Definition: A grid box is defined to encompass the active site of 11β-HSD1. The dimensions and center of the grid are determined based on the position of the co-crystallized ligand in the original PDB file. For PDB ID 2ILT, a grid box of 58 x 105 x 62 Å can be used.[9]
-
Docking Execution: The docking simulation is performed using the Lamarckian Genetic Algorithm. The exhaustiveness parameter, which controls the extent of the search, is set to a value of 8 or higher to ensure a thorough exploration of the conformational space.
-
Analysis of Results: The docking results are analyzed based on the binding energy scores and the clustering of the predicted poses. The pose with the lowest binding energy is typically selected for further analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
Molecular Dynamics (MD) Simulation
-
Software: GROMACS is a widely used software package for performing MD simulations.[11][12][13][14]
-
System Setup:
-
The protein-ligand complex from the best docking pose is placed in a periodic boundary box (e.g., cubic or dodecahedron).
-
The box is solvated with a suitable water model (e.g., TIP3P).
-
Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).
-
-
Force Field: A suitable force field, such as CHARMM36 or AMBER, is chosen for the protein, while the ligand parameters are generated using a server like CGenFF or SwissParam.
-
Energy Minimization: The energy of the system is minimized to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases:
-
NVT ensemble (constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms.
-
NPT ensemble (constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the desired level (e.g., 1 bar) while maintaining the temperature. Position restraints are gradually released.
-
-
Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex by calculating:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy: Calculated using methods like MM/PBSA to estimate the strength of the interaction.
-
Data Presentation
The quantitative data generated from the in silico modeling are summarized in the following tables for clarity and comparison.
Table 1: Molecular Docking Results for MK-0736 with 11β-HSD1 (PDB: 2ILT)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -10.5 |
| Interacting Residues (Hydrogen Bonds) | TYR183, SER170 |
| Interacting Residues (Hydrophobic) | VAL231, VAL227, TYR177 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Metric | Average Value | Standard Deviation |
| Protein RMSD (nm) | 0.35 | ± 0.04 |
| Ligand RMSD (nm) | 0.40 | ± 0.05 |
| Binding Free Energy (MM/PBSA) (kJ/mol) | -150.2 | ± 15.8 |
Conclusion
This technical guide outlines a comprehensive in silico workflow for modeling the binding of this compound to 11β-HSD1. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for investigating the molecular basis of inhibition. The presented data, though hypothetical, illustrates the types of quantitative results that can be obtained from such studies. These computational approaches are invaluable in the field of drug discovery, offering insights that can guide the optimization of lead compounds and the development of novel therapeutics targeting 11β-HSD1. Further in vitro and in vivo validation is essential to confirm the computational findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 11β-HSD1抑制剂 | MCE [medchemexpress.cn]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mk-0736 | C23H30F3N3O2S | CID 22591684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. LigParGen Server [zarbi.chem.yale.edu]
- 12. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Protein-Ligand Complex [mdtutorials.com]
In-Depth Technical Guide: Stability and Storage of MK-0736 Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage conditions for MK-0736 hydrochloride powder based on general chemical principles, industry best practices for analogous compounds, and publicly available supplier information. As of the date of this guide, specific, in-depth experimental stability data for this compound is not extensively available in the public domain. The experimental protocols and potential degradation pathways described herein are intended as a framework for researchers to design and execute their own stability studies.
Introduction
MK-0736 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome and type 2 diabetes. As a research compound and potential therapeutic agent, understanding its stability profile is critical for ensuring the integrity of experimental results and for the development of safe and effective pharmaceutical formulations. This guide outlines the recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the stability of this compound powder.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound powder. The following conditions are recommended based on supplier data sheets and general best practices for complex organic molecules.
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Shipping |
| Temperature | 0 - 4 °C | -20 °C | Ambient |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Dry, inert atmosphere (e.g., Argon or Nitrogen) | Sealed container |
| Light Exposure | Protect from light | Protect from light | Light-resistant packaging recommended |
| Container | Tightly sealed, amber glass vial or other inert container | Tightly sealed, amber glass vial or other inert container | Tightly sealed container |
Note: For solutions, such as those in DMSO, short-term storage at 0 - 4°C and long-term storage at -20°C is also recommended.[1]
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups that may be susceptible to degradation under stress conditions. These include a 1,2,4-triazole ring, an ethylsulfonyl group, and a trifluoromethylphenyl moiety. Understanding these potential liabilities is key to designing comprehensive stability studies.
dot
Caption: Potential degradation pathways for this compound under various stress conditions.
Stability Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. The development of such a method should be performed in conjunction with forced degradation studies.
Objective of Forced Degradation Studies
Forced degradation, or stress testing, is conducted to:
-
Identify potential degradation products.
-
Establish the intrinsic stability of the molecule.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the stability-indicating analytical method.
Table 2: Summary of Recommended Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products to Monitor |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for up to 72 hours. | Hydrolysis of the sulfonamide, opening of the triazole ring. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for up to 72 hours. | Hydrolysis of the sulfonamide, opening of the triazole ring. |
| Oxidation | 3% to 30% H₂O₂ at room temperature for up to 24 hours. | Oxidation of the sulfur atom in the ethylsulfonyl group. |
| Thermal Degradation | Solid powder exposed to elevated temperatures (e.g., 80°C, 105°C) for up to one week. | General decomposition, formation of multiple minor degradation products. |
| Photostability | Exposure to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). | Degradation of the trifluoromethylphenyl moiety, potential ring rearrangements. |
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for performing forced degradation studies on this compound powder.
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature and take samples at 0, 2, 4, 8, 24, 48, and 72 hours.
-
Neutralize the samples with an equivalent amount of 1 M NaOH before dilution and analysis.
-
Repeat the experiment at an elevated temperature (e.g., 60°C) for a shorter duration if no significant degradation is observed at room temperature.
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 1 M HCl.
-
Repeat at an elevated temperature if necessary.
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature and take samples at 0, 2, 4, 8, and 24 hours.
-
Dilute the samples with the mobile phase before analysis.
-
Place a known amount of this compound powder in a clean, dry vial.
-
Expose the vial to a constant high temperature (e.g., 105°C) in a calibrated oven for up to 7 days.
-
At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze.
-
Expose a sample of the solid powder and a solution of this compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at appropriate time intervals.
Visualization of Workflows
dot
Caption: A logical workflow for conducting comprehensive stability testing on this compound.
dot
Caption: A recommended workflow for the proper handling and storage of this compound powder.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. This guide provides a comprehensive framework for handling, storing, and evaluating the stability of this compound. While specific degradation data is not yet widely published, the outlined potential degradation pathways and detailed experimental protocols for forced degradation studies offer a robust starting point for any researcher working with this compound. Adherence to these guidelines will help ensure the quality and reliability of experimental data and contribute to the successful advancement of research involving this promising 11β-HSD1 inhibitor.
References
MK-0736 Hydrochloride: A Technical Overview of Patent Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By converting inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in metabolic tissues such as the liver and adipose tissue. Elevated glucocorticoid levels are associated with a range of metabolic disorders. As such, the inhibition of 11β-HSD1 by compounds like MK-0736 hydrochloride presents a promising therapeutic strategy for conditions including type 2 diabetes mellitus, obesity, and hypertension. This technical guide provides an in-depth overview of the core patent information related to this compound, with a focus on its synthesis, mechanism of action, and the experimental protocols used for its evaluation.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole hydrochloride |
| CAS Number | 719274-77-8 (hydrochloride); 719272-79-4 (free base) |
| Molecular Formula | C₂₃H₃₁ClF₃N₃O₂S |
| Molecular Weight | 506.02 g/mol |
Core Patent Information: Synthesis and Biological Evaluation
The primary patent covering the synthesis and use of a series of triazole derivatives, including the compound identified as MK-0736, is WO2004058730 , filed by Merck & Co., Inc. This patent discloses the general synthetic schemes and specific examples for the preparation of these 11β-HSD1 inhibitors.
Synthesis of MK-0736
The synthesis of the free base of MK-0736, as detailed in the patent literature, involves a multi-step process. The final key steps leading to the formation of the triazole core and subsequent modifications are outlined below. The hydrochloride salt is typically formed in a final step by treating the free base with hydrochloric acid.
Logical Flow of Synthesis:
Early Preclinical Studies of MK-0736 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of the metabolic syndrome.[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and hypertension.[3][4] By inhibiting 11β-HSD1, MK-0736 aims to reduce local cortisol concentrations, thereby offering a potential therapeutic strategy for conditions such as type 2 diabetes and hypertension. This technical guide provides an in-depth summary of the early preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action
MK-0736 acts as a potent and selective inhibitor of the 11β-HSD1 enzyme. The primary mechanism involves blocking the conversion of cortisone to cortisol within target tissues such as the liver and adipose tissue.[3][4] This reduction in intracellular cortisol levels is hypothesized to improve insulin sensitivity and lower blood pressure. Interestingly, preclinical evidence suggests that the blood pressure-lowering effect of some 11β-HSD1 inhibitors, including those structurally related to MK-0736, may be mediated by an 11β-HSD1-independent pathway.[5][6][7]
dot
Caption: Mechanism of action of MK-0736 as an 11β-HSD1 inhibitor.
In Vitro Pharmacology
The in vitro activity of 11β-HSD1 inhibitors is typically assessed through enzyme inhibition assays. These assays measure the ability of a compound to block the conversion of a substrate (e.g., cortisone) to its product (cortisol).
Data Presentation
| Compound | Human 11β-HSD1 IC50 (nM) |
| Related Sulfone Inhibitor | 1.3 |
Data adapted from Bauman et al., 2013. The table presents data for a representative sulfone inhibitor from the same class as MK-0736.[5]
Experimental Protocols
11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the inhibitory activity of compounds against 11β-HSD1.
-
Enzyme Source: Microsomes prepared from cells expressing human or rodent 11β-HSD1.
-
Substrate: [³H]-cortisone.
-
Cofactor: NADPH.
-
Procedure:
-
Test compounds are incubated with the enzyme source, [³H]-cortisone, and NADPH in a suitable buffer.
-
The reaction mixture is then added to a well containing a scintillant-impregnated bead coated with an antibody specific for cortisol.
-
As [³H]-cortisol is produced, it binds to the antibody-coated bead, bringing the tritium isotope in close proximity to the scintillant, which results in the emission of light.
-
The amount of light emitted is measured using a scintillation counter and is proportional to the amount of [³H]-cortisol produced.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[5]
-
dot
Caption: Experimental workflow for the 11β-HSD1 Scintillation Proximity Assay.
In Vivo Pharmacology
The in vivo efficacy of MK-0736 and related compounds has been evaluated in animal models of hypertension, primarily the Spontaneously Hypertensive Rat (SHR).
Data Presentation
| Treatment | Change in Mean Arterial Pressure (mmHg) in SHRs |
| Vehicle | No significant change |
| Sulfone Inhibitor (30 mg/kg) | -15 mmHg |
Data represents the approximate maximal effect observed in SHRs for a representative sulfone inhibitor from the same class as MK-0736, as described by Bauman et al., 2013.[5]
Experimental Protocols
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol is used to assess the antihypertensive effects of test compounds in a genetic model of hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Instrumentation: Radiotelemetry transmitters are surgically implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Procedure:
-
Following a recovery period after surgery, baseline cardiovascular parameters are recorded.
-
Animals are dosed with the test compound (e.g., this compound) or vehicle, typically via oral gavage.
-
Blood pressure and heart rate are continuously monitored for a specified period (e.g., 24 hours) post-dosing.
-
The change in blood pressure from baseline is calculated to determine the antihypertensive effect of the compound.[5]
-
dot
Caption: Experimental workflow for in vivo blood pressure studies in SHRs.
Preclinical Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific preclinical pharmacokinetic data for this compound is not publicly available, the general approach for this class of compounds involves studies in standard laboratory animal species.
Experimental Protocols
Pharmacokinetic Studies in Rats and/or Dogs
These studies characterize the pharmacokinetic profile of a new chemical entity.
-
Animal Models: Sprague-Dawley rats and/or Beagle dogs are commonly used.
-
Administration Routes: Intravenous (IV) and oral (PO) administrations are typically performed to assess bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Bioanalysis: Plasma concentrations of the parent drug (and any major metabolites) are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are calculated using non-compartmental analysis.
Conclusion
The early preclinical evaluation of this compound and related 11β-HSD1 inhibitors has demonstrated their potential as therapeutic agents for metabolic disorders. In vitro studies have confirmed their potent inhibition of the target enzyme, while in vivo studies in hypertensive animal models have shown promising blood pressure-lowering effects. The suggestion of a potential 11β-HSD1-independent mechanism for the antihypertensive effect warrants further investigation. These foundational preclinical studies have provided the basis for the clinical development of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Bioavailability: A Technical Guide to Formulation Assessment for MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of determining the bioavailability of different formulations of the investigational compound MK-0736 hydrochloride. While the development of MK-0736, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, was discontinued, the principles and methodologies for assessing its oral bioavailability remain a cornerstone of pharmaceutical development. This whitepaper provides a comprehensive overview of the experimental protocols, data interpretation, and visualization of workflows pertinent to such an evaluation.
Introduction to Bioavailability in Drug Development
Bioavailability is a fundamental pharmacokinetic parameter that measures the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action. For orally administered drugs like this compound, bioavailability is a critical determinant of therapeutic efficacy and safety. Variations in drug formulation can significantly impact its dissolution, absorption, and ultimately, its bioavailability. Therefore, rigorous assessment of different formulations is essential during drug development to select an optimal delivery system.
Hypothetical Comparative Bioavailability Data
In the absence of publicly available comparative data for different this compound formulations, the following tables present hypothetical pharmacokinetic data to illustrate how such information is typically structured and analyzed. These tables compare a hypothetical immediate-release (IR) tablet and a modified-release (MR) capsule formulation.
Table 1: Hypothetical Pharmacokinetic Parameters of Two this compound Formulations in Healthy Volunteers (Single 10 mg Dose)
| Parameter | Formulation A (Immediate-Release Tablet) | Formulation B (Modified-Release Capsule) |
| Cmax (ng/mL) | 850 ± 150 | 400 ± 90 |
| Tmax (hr) | 1.5 ± 0.5 | 4.0 ± 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 4500 ± 950 | 4300 ± 850 |
| AUC₀₋∞ (ng·hr/mL) | 4650 ± 980 | 4550 ± 900 |
| Relative Bioavailability (%) | 100 (Reference) | 96.8 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours. AUC₀₋∞: Area under the plasma concentration-time curve from time 0 to infinity.
Table 2: Statistical Analysis of Bioequivalence between Formulation A and Formulation B
| Pharmacokinetic Parameter | Ratio (Formulation B / Formulation A) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 0.47 | 0.42 - 0.53 | Not Bioequivalent |
| AUC₀₋∞ | 0.98 | 0.91 - 1.05 | Bioequivalent |
Experimental Protocols for Bioavailability Assessment
A comprehensive assessment of bioavailability involves a multi-faceted approach, combining in vitro and in vivo studies.
In Vitro Dissolution Testing
This test evaluates the rate and extent to which the API dissolves from the dosage form under specified conditions.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of various buffers to simulate gastrointestinal pH (e.g., 0.1 N HCl for gastric pH, phosphate buffer pH 4.5, and phosphate buffer pH 6.8 for intestinal pH).
-
Agitation Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 15, 30, 45, 60, and 120 minutes.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of dissolved this compound at each time point.
In Vitro Permeability Assay (Caco-2 Model)
This assay assesses the potential for intestinal absorption of a drug candidate.
-
Cell Line: Caco-2 cells, which differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.
-
Cell Seeding: Cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of tight junctions.
-
Transepithelial Electrical Resistance (TEER): TEER is measured to confirm the integrity of the cell monolayer before and after the experiment.
-
Experimental Procedure:
-
The test formulation of this compound is added to the apical (AP) side of the Caco-2 monolayer.
-
Samples are collected from the basolateral (BL) side at predetermined time intervals.
-
The concentration of this compound in the basolateral samples is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
In Vivo Pharmacokinetic Study
This is the definitive method for determining the bioavailability of a drug formulation in a living system.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.
-
Subjects: Healthy human volunteers, after providing informed consent.
-
Procedure:
-
Subjects are fasted overnight before drug administration.
-
A single oral dose of either Formulation A or Formulation B is administered with a standardized volume of water.
-
Blood samples are collected at pre-specified time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
A washout period of at least five half-lives of the drug separates the two treatment periods.
-
Subjects receive the alternate formulation in the second period.
-
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for in vitro dissolution testing.
Caption: Workflow of the Caco-2 permeability assay.
Caption: Workflow of an in vivo crossover pharmacokinetic study.
Conclusion
The assessment of bioavailability for different formulations of a drug candidate such as this compound is a data-driven, multi-step process that is fundamental to successful drug development. By integrating in vitro dissolution and permeability studies with in vivo pharmacokinetic evaluations, researchers can gain a comprehensive understanding of how a formulation influences drug absorption. This knowledge is paramount for selecting a formulation that ensures consistent and predictable drug delivery, thereby maximizing the potential for therapeutic success and patient safety. While development of MK-0736 has ceased, the methodologies outlined in this guide remain the gold standard in pharmaceutical sciences for the evaluation of oral drug products.
Methodological & Application
MK-0736 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and hypertension.[1][2][3] This document provides detailed application notes and in vitro assay protocols for the characterization of this compound and other 11β-HSD1 inhibitors. The provided methodologies cover enzymatic and cell-based assays to determine inhibitory potency and cellular activity. Additionally, a summary of the reported in vitro efficacy of MK-0736 is presented, alongside a depiction of the relevant signaling pathway and experimental workflows.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver, adipose tissue, and brain.[4][5] By amplifying intracellular glucocorticoid levels, 11β-HSD1 plays a significant role in regulating glucose metabolism, adipocyte differentiation, and blood pressure.[4][5] Dysregulation of 11β-HSD1 activity has been linked to a variety of metabolic disorders. Consequently, inhibition of this enzyme presents a promising therapeutic strategy. This compound has been identified as a potent and selective inhibitor of 11β-HSD1.[1][3] The following protocols and data provide a framework for the in vitro evaluation of this compound and similar compounds.
Quantitative Data
The inhibitory potency of MK-0736 against 11β-HSD1 has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Enzyme Source | Assay Type | IC50 (nM) | Reference |
| CHO-K1 | Mouse 11β-HSD1 | Scintillation Proximity Assay | 2.4 | [1] |
| CHO-K1 | Mouse 11β-HSD1 | Scintillation Proximity Assay | 3.2 | [1] |
Signaling Pathway
The signaling pathway illustrates the role of 11β-HSD1 in glucocorticoid activation and the mechanism of action for this compound.
Experimental Protocols
11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)
This high-throughput assay is designed to measure the conversion of radiolabeled cortisone to cortisol by 11β-HSD1.[6]
Principle: Microsomes containing recombinant 11β-HSD1 are incubated with [³H]-cortisone and the cofactor NADPH. The resulting [³H]-cortisol is selectively captured by a monoclonal antibody coated on scintillant-containing beads. The proximity of the radiolabeled cortisol to the bead induces a light signal that is proportional to the amount of product formed. Unbound [³H]-cortisone is not in close enough proximity to generate a signal.[6]
Materials:
-
Microsomes from cells expressing recombinant human or mouse 11β-HSD1
-
[³H]-cortisone
-
NADPH
-
Cortisol-specific monoclonal antibody
-
Protein A-coated Scintillation Proximity Assay (SPA) beads
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Stop Solution: Assay buffer containing a high concentration of a known non-specific inhibitor (e.g., carbenoxolone or glycyrrhetinic acid)
-
96- or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing 11β-HSD1 microsomes and NADPH in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [³H]-cortisone to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[6]
-
Stop the reaction by adding the stop solution.
-
Add the SPA beads coated with the anti-cortisol antibody and incubate at room temperature to allow for antibody-cortisol binding.
-
Measure the light output from each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This competitive immunoassay measures the production of cortisol.
Principle: The assay measures the conversion of cortisone to cortisol by 11β-HSD1. The amount of cortisol produced is determined using a competitive immunoassay format with a cortisol-specific antibody and a fluorescently labeled cortisol tracer.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
EDTA
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)[7]
-
Test compound (e.g., this compound)
-
HTRF detection reagents (e.g., cortisol-d2 and anti-cortisol-cryptate)
-
384-well low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a reaction mixture in a 384-well plate containing cortisone, glucose-6-phosphate, NADPH, glucose-6-phosphate dehydrogenase, EDTA, and recombinant 11β-HSD1 in the assay buffer.[7]
-
Add the test compound at various concentrations.
-
Incubate the reaction for a defined period (e.g., 25 minutes) at 37°C.[7]
-
Stop the reaction by adding a stop solution (e.g., containing a known inhibitor like glycyrrhetinic acid) and the HTRF detection reagents.[7]
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow for the immunoassay to reach equilibrium.[7]
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based 11β-HSD1 Inhibition Assay
This assay measures the inhibitory activity of a compound in a cellular environment.
Principle: A cell line overexpressing 11β-HSD1 (e.g., HEK-293 or C2C12) is incubated with cortisone and the test compound. The amount of cortisol produced by the cells and secreted into the culture medium is quantified.[6][8]
Materials:
-
HEK-293 or C2C12 cells stably expressing human 11β-HSD1
-
Cell culture medium and supplements
-
Cortisone
-
Test compound (e.g., this compound)
-
Cell culture plates
-
LC-MS/MS system or HTRF assay reagents for cortisol quantification
Procedure:
-
Seed the 11β-HSD1 expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound for a specified duration.
-
Add cortisone to the cell culture medium to initiate the conversion to cortisol.
-
Incubate for a defined period (e.g., 4 hours).[6]
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using a suitable method like LC-MS/MS or HTRF.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for evaluating 11β-HSD1 inhibitors in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MK-0736 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-0736 Hydrochloride in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels.[1][2] By converting inactive cortisone to active cortisol, 11β-HSD1 can amplify glucocorticoid action in metabolic tissues such as the liver and adipose tissue. Elevated glucocorticoid activity is associated with the pathologies of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. Therefore, inhibition of 11β-HSD1 by compounds like MK-0736 presents a promising therapeutic strategy for metabolic syndrome.[3][4]
These application notes provide a generalized framework for utilizing MK-0736 hydrochloride in preclinical animal models of metabolic syndrome, based on the established mechanism of 11β-HSD1 inhibitors. While specific data on MK-0736 in animal models of metabolic syndrome is limited in publicly available literature, the following protocols and expected outcomes are based on studies with other selective 11β-HSD1 inhibitors.[3]
Mechanism of Action: 11β-HSD1 Inhibition
MK-0736 selectively inhibits the 11β-HSD1 enzyme, thereby reducing the intracellular conversion of inactive cortisone to active cortisol. This dampens the glucocorticoid receptor (GR) signaling cascade in key metabolic tissues. The expected downstream effects include improved insulin sensitivity, reduced hepatic glucose production, and favorable changes in lipid metabolism and body composition.
Figure 1: Mechanism of action of this compound.
Data Presentation: Expected Effects of 11β-HSD1 Inhibition in Animal Models
The following tables summarize the anticipated quantitative effects of treating animal models of metabolic syndrome with a selective 11β-HSD1 inhibitor, based on published preclinical studies with similar compounds.[3]
Table 1: Effects on Body Weight and Composition
| Parameter | Animal Model | Expected Outcome |
| Body Weight | Diet-Induced Obese (DIO) Mice | Decrease |
| Food Intake | DIO Mice | Decrease |
| Adipose Tissue Mass | DIO Mice | Decrease |
Table 2: Effects on Glucose Homeostasis
| Parameter | Animal Model | Expected Outcome |
| Fasting Blood Glucose | DIO Mice, db/db Mice | Decrease |
| Plasma Insulin | DIO Mice, db/db Mice | Decrease |
| Glucose Tolerance | DIO Mice, db/db Mice | Improvement |
| Insulin Sensitivity | DIO Mice, db/db Mice | Improvement |
Table 3: Effects on Lipid Profile
| Parameter | Animal Model | Expected Outcome |
| Plasma Triglycerides | DIO Mice, db/db Mice | Decrease |
| Total Cholesterol | DIO Mice, db/db Mice | Decrease |
| Free Fatty Acids | db/db Mice | Decrease |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models of metabolic syndrome.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the effect of MK-0736 on body weight, food intake, and metabolic parameters in a model of obesity and insulin resistance.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: High-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Drug Administration:
-
Vehicle Group: Administer the vehicle used to dissolve MK-0736 (e.g., 0.5% methylcellulose in water) by oral gavage once or twice daily.
-
MK-0736 Group: Administer this compound at a predetermined dose (e.g., 10-30 mg/kg) by oral gavage once or twice daily. Dose selection should be based on preliminary pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring:
-
Measure body weight and food intake daily or every other day.
-
At baseline and at the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
Collect terminal blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
-
Figure 2: Experimental workflow for the DIO mouse model.
Glucose Tolerance Test (GTT)
Objective: To assess the effect of MK-0736 on glucose clearance.
Protocol:
-
Fast mice for 6 hours (with free access to water).
-
Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a 20% D-glucose solution intraperitoneally (IP) at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Measure blood glucose levels at each time point.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Objective: To assess the effect of MK-0736 on insulin sensitivity.
Protocol:
-
Fast mice for 4 hours (with free access to water).
-
Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer human insulin intraperitoneally (IP) at a dose of 0.75 U/kg body weight.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
Calculate the rate of glucose disappearance as an index of insulin sensitivity.
Logical Relationships in Experimental Design
The successful evaluation of MK-0736 in animal models of metabolic syndrome relies on a logical progression of experiments, from establishing the model to detailed metabolic phenotyping.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of MK-0736 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of MK-0736 hydrochloride, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in mouse models. The following protocols and data are based on established methodologies for similar compounds and general practices in preclinical rodent studies.
Data Presentation: Dosing of 11β-HSD1 Inhibitors in Mice
| Compound | Mouse Model | Dose | Administration Route | Key Findings |
| Compound 544 | Diet-Induced Obese (DIO) C57BL/6J | 20 mg/kg, twice daily | Oral (per os) | Lowered body weight, fasting glucose, and insulin levels.[1] |
| MK-0916 | Wild-Type (WT) and Global 11β-HSD1 Knockout (GKO) | 10 mg/kg/day and 30 mg/kg/day | Oral (in diet) | On-target effects on body weight and food intake at lower doses.[2] |
| Compound C | High-Fat Diet (HFD)-fed C57BL/6J | 50 mg/kg/day and 200 mg/kg/day | Oral (in diet) | High doses reduced body weight, food intake, and glucose.[2] |
| COMPOUND-20 | Mice | 3 mg/kg once daily and 30 mg/kg twice daily | Oral | Maintained inhibition of 11β-HSD1 activity in adipose tissue with continuous dosing.[3] |
| UI-1499 | KKAy (Type 2 Diabetic) | 10 and 30 mg/kg | Oral | Reduced fasting glycemia.[4] |
| CNX-010-49 | Diet-Induced Obese (DIO) C57B6/J | 30 mg/kg (single dose) | Oral | Inhibited hepatic 11β-HSD1 activity.[4] |
| KR-67105 | Non-obese C57BL/6 and DIO-C57BL/6 | 40 and 60 mg/kg | Not Specified | Showed significant 11β-HSD1 inhibition in liver and adipose tissue.[4] |
| Compound H8 | db/db (Type 2 Diabetic and Obese) | 5 and 10 mg/kg | Not Specified | Ameliorated glucose tolerance and insulin sensitivity.[4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of compounds to mice, which can be adapted for this compound.
Protocol 1: Preparation of Dosing Solution
Objective: To prepare a vehicle solution for the oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, 0.25% methylcellulose, or as determined by solubility studies)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (beaker, graduated cylinder)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of vehicle powder (e.g., HPMC) and dissolve it in sterile water with the aid of a magnetic stirrer. Ensure the vehicle is fully dissolved.
-
Carefully weigh the this compound powder.
-
Slowly add the this compound powder to the prepared vehicle solution while continuously stirring.
-
Continue stirring until a homogenous suspension or solution is achieved. The formulation should be prepared fresh daily unless stability data indicates otherwise.
Protocol 2: Oral Gavage Administration
Objective: To administer this compound solution directly into the stomach of a mouse.
Materials:
-
Prepared dosing solution of this compound
-
Appropriate gauge oral gavage needle (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringe (e.g., 1 mL)
-
Animal scale
-
Restraining device (optional)
Procedure:
-
Weigh the mouse to determine the correct volume of dosing solution to administer.
-
Draw the calculated volume of the dosing solution into the syringe fitted with the gavage needle.
-
Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.
-
Insert the gavage needle into the mouse's mouth, passing it along the side of the mouth and over the tongue.
-
Gently advance the needle down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw and reposition.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for a short period after administration to ensure there are no adverse effects.
Protocol 3: Administration in Diet
Objective: To administer this compound mixed with the animal's food.
Materials:
-
This compound powder
-
Powdered or pelleted rodent chow
-
Food mixer
-
Appropriate protective equipment (lab coat, gloves, mask)
Procedure:
-
Calculate the amount of this compound needed based on the desired dose (mg/kg/day) and the average daily food consumption of the mice.
-
If using pelleted chow, grind it into a fine powder.
-
In a well-ventilated area and using appropriate protective equipment, mix the calculated amount of this compound with the powdered chow.
-
Use a food mixer to ensure a homogenous distribution of the compound throughout the diet.
-
If desired, the mixed powder can be re-pelleted or provided as a meal.
-
Provide the medicated diet to the mice and monitor food intake to ensure proper dosing.
Mandatory Visualization
Signaling Pathway of 11β-HSD1
The following diagram illustrates the mechanism of action of 11β-HSD1 and the downstream signaling effects relevant to metabolic regulation.
Caption: 11β-HSD1 signaling pathway and inhibition by MK-0736.
References
- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
MK-0736 Hydrochloride: Application Notes for Studying Glucocorticoid Metabolism
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for intracellular glucocorticoid metabolism.[1][2][3] 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying local glucocorticoid action within tissues. Dysregulation of 11β-HSD1 is implicated in various metabolic disorders, making it a key target for therapeutic research.[4][5] These application notes provide detailed protocols for utilizing this compound as a tool to investigate glucocorticoid metabolism in both in vitro and in vivo research settings. While the development of MK-0736 for clinical use was discontinued, it remains a valuable research tool.[6]
Mechanism of Action
This compound selectively inhibits the 11β-HSD1 enzyme, thereby reducing the intracellular concentration of active glucocorticoids, such as cortisol. This targeted inhibition allows researchers to dissect the tissue-specific roles of glucocorticoid action in various physiological and pathological processes.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole hydrochloride |
| Molecular Formula | C₂₃H₃₀F₃N₃O₂S · HCl |
| Molecular Weight | 505.03 g/mol |
| CAS Number | 719274-77-8 (HCl salt) |
Data Presentation
In Vitro Activity
| Compound | Target | Assay | IC50 (µM) |
| Compound C | 11β-HSD1 | Conversion of cortisone to cortisol | 0.07[7] |
Clinical Efficacy in Overweight/Obese Hypertensive Patients (12-week treatment with 7 mg/day MK-0736)
| Parameter | Placebo-Adjusted Change | p-value | Reference |
| Sitting Diastolic Blood Pressure (SiDBP) | -2.2 mmHg | 0.157 | [8] |
| LDL-C | -12.3% | Not Reported | [8] |
| HDL-C | -6.3% | Not Reported | [8] |
| Body Weight | -1.4 kg | Not Reported | [8] |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Adapted from protocols for other 11β-HSD1 inhibitors)
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on 11β-HSD1.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM) with supplements (FBS, antibiotics)
-
Cortisone
-
This compound
-
LC-MS/MS system for cortisol quantification
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK-293-h11β-HSD1 cells in a multi-well plate and allow them to adhere and reach confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired concentration range.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Substrate Addition: Add cortisone to the cell culture medium at a final concentration of 100 nM.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Analyze the cortisol concentration in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of cortisol production for each concentration of this compound and determine the IC50 value.
In Vivo Study of Glucocorticoid Metabolism in Mice (Adapted Protocol)
This protocol outlines a general procedure to assess the in vivo efficacy of this compound in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage
-
Blood collection supplies
-
Analytical equipment for measuring plasma glucose, insulin, and corticosterone
Procedure:
-
Animal Model: Induce obesity in mice by feeding a high-fat diet for 8-12 weeks.
-
Acclimatization and Grouping: Acclimatize the animals and divide them into treatment and control groups.
-
Dosing: Administer this compound orally once daily at a specified dose (e.g., 10 mg/kg) for a defined period (e.g., 4 weeks). The control group receives the vehicle.
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Metabolic Assessments: At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Sample Collection: Collect blood samples for the analysis of plasma glucose, insulin, and corticosterone levels.
-
Tissue Harvesting: Euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., gene expression of glucocorticoid-responsive genes).
-
Data Analysis: Analyze the collected data to determine the effect of this compound on glucocorticoid metabolism and related metabolic parameters.
Safety and Toxicology
In a 12-week clinical trial in overweight to obese patients with hypertension, MK-0736 was generally well tolerated.[8] Specific preclinical toxicology data for this compound is not widely available in the public domain. For novel chemical entities, a standard battery of preclinical safety and toxicology studies is typically conducted, including:
| Study Type | Purpose |
| Acute Toxicity | To determine the effects of a single high dose and the maximum tolerated dose. |
| Repeat-Dose Toxicity | To evaluate the toxicological profile after repeated administration. |
| Genotoxicity | To assess the potential for DNA damage. |
| Safety Pharmacology | To investigate the effects on vital functions (cardiovascular, respiratory, central nervous system). |
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for in vitro 11β-HSD1 inhibition assay.
Caption: Workflow for in vivo study of glucocorticoid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MK-0736 Hydrochloride in Adipose Tissue Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in local glucocorticoid metabolism, particularly in adipose tissue, by converting inactive cortisone to active cortisol. Dysregulation of 11β-HSD1 activity in adipose tissue is implicated in the pathophysiology of obesity and metabolic syndrome. This document provides detailed application notes and experimental protocols for the use of this compound in adipose tissue research, based on the established mechanism of 11β-HSD1 inhibitors. While specific preclinical data on MK-0736 in adipose tissue is limited in publicly available literature, the provided information is grounded in the broader understanding of this class of inhibitors and includes data from a clinical trial involving MK-0736.
Application Notes
Mechanism of Action in Adipose Tissue
11β-HSD1 is highly expressed in both white adipose tissue (WAT) and brown adipose tissue (BAT). In adipocytes, its primary function is the intracellular regeneration of active glucocorticoids (cortisol in humans, corticosterone in rodents) from their inactive 11-keto forms (cortisone and 11-dehydrocorticosterone, respectively). This localized amplification of glucocorticoid signaling within the adipose microenvironment has profound effects on adipocyte biology.
By selectively inhibiting 11β-HSD1, this compound is expected to reduce intracellular cortisol levels in adipocytes. This leads to several potential downstream effects relevant to adipose tissue research:
-
Inhibition of Adipogenesis: Glucocorticoids are potent inducers of preadipocyte differentiation. By reducing local cortisol concentrations, MK-0736 can be investigated for its ability to attenuate the differentiation of preadipocytes into mature, lipid-laden adipocytes.
-
Reduction of Lipolysis: While systemic glucocorticoids can promote lipolysis, their localized effects within adipose tissue are more complex. Inhibition of 11β-HSD1 has been shown to decrease basal and stimulated lipolysis, potentially by reducing the expression and activity of key lipolytic enzymes.
-
Modulation of Adipokine Secretion: Adipose tissue secretes a variety of signaling molecules known as adipokines, which are involved in regulating insulin sensitivity, inflammation, and appetite. Glucocorticoids influence the expression and secretion of many adipokines. Therefore, MK-0736 may be used to study the impact of reduced intra-adipose glucocorticoid signaling on the adipokine secretome.
-
Promotion of a Favorable Metabolic Phenotype: In animal models of obesity, inhibition of 11β-HSD1 has been associated with reduced visceral adiposity, improved insulin sensitivity, and a healthier lipid profile.
-
Potential Role in Brown Adipose Tissue (BAT) Activation: Emerging research suggests that 11β-HSD1 inhibition may promote the acquisition of a brown-like, or "beige," phenotype in white adipocytes and enhance the thermogenic capacity of brown adipocytes. This "browning" of white fat is a topic of significant interest in obesity research.
Clinical Insights from MK-0736
A clinical trial involving overweight to obese patients with hypertension evaluated the efficacy and safety of MK-0736. While the primary endpoint of reducing diastolic blood pressure was not met, treatment with 7 mg/day of MK-0736 resulted in modest but statistically significant improvements in other metabolic parameters.[1] These findings suggest a potential role for MK-0736 in modulating metabolic health, which may be partly mediated through its effects on adipose tissue.
Quantitative Data Summary
| Parameter | Compound | Model/System | Dosage/Concentration | Observed Effect | Reference |
| Body Weight | MK-0736 | Overweight/Obese Hypertensive Patients | 7 mg/day for 12 weeks | -1.4 kg (placebo-adjusted) | [1] |
| LDL-C | MK-0736 | Overweight/Obese Hypertensive Patients | 7 mg/day for 12 weeks | -12.3% (placebo-adjusted) | [1] |
| HDL-C | MK-0736 | Overweight/Obese Hypertensive Patients | 7 mg/day for 12 weeks | -6.3% (placebo-adjusted) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on adipose tissue.
Protocol 1: In Vitro Adipocyte Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Cell Line: 3T3-L1 preadipocytes
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX) for differentiation cocktail
-
This compound
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin solution (10%)
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Culture in growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing DMEM, 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin. Include various concentrations of this compound or vehicle control in the differentiation medium.
-
Treatment: On Day 2, replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin, along with the respective concentrations of this compound or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and 1% Penicillin-Streptomycin, with the continued presence of this compound or vehicle.
-
Assessment of Differentiation (Day 8-10):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
-
Wash with water and visualize under a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Protocol 2: In Vitro Lipolysis Assay
Objective: To assess the effect of this compound on basal and stimulated lipolysis in mature adipocytes.
Cell Line: Differentiated 3T3-L1 adipocytes
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as per Protocol 1)
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA and 5 mM glucose
-
This compound
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol assay kit
-
Non-esterified fatty acid (NEFA) assay kit
Procedure:
-
Pre-incubation: Wash mature 3T3-L1 adipocytes with PBS and pre-incubate with serum-free DMEM containing various concentrations of this compound or vehicle for 24 hours.
-
Lipolysis Induction: Wash the cells with KRBH buffer. Incubate the cells in KRBH buffer with or without isoproterenol (e.g., 10 µM) and the corresponding concentrations of this compound or vehicle for 2-4 hours at 37°C.
-
Sample Collection: Collect the incubation medium.
-
Quantification:
-
Measure the glycerol concentration in the medium using a commercially available glycerol assay kit.
-
Measure the NEFA concentration in the medium using a commercially available NEFA assay kit.
-
Normalize the results to the total protein content of the cells in each well.
-
Protocol 3: In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight, adiposity, and metabolic parameters in a mouse model of obesity.
Animal Model: C57BL/6J mice
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage
-
Equipment for measuring body weight, food intake, and body composition (e.g., EchoMRI)
-
Equipment for glucose and insulin tolerance tests
-
Kits for measuring plasma lipids, glucose, and insulin
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.
-
Treatment: Randomize the obese mice into treatment and vehicle control groups. Administer this compound (e.g., 1-10 mg/kg/day) or vehicle orally by gavage daily for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Measure body weight and food intake daily or weekly.
-
Assess body composition (fat mass and lean mass) at the beginning and end of the treatment period.
-
-
Metabolic Phenotyping:
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) towards the end of the treatment period.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest adipose tissue depots (e.g., epididymal, subcutaneous, and brown adipose tissue) for weight measurement, histological analysis, and gene expression analysis.
-
Visualizations
Caption: Signaling pathway of 11β-HSD1 in adipocytes and the inhibitory action of MK-0736 HCl.
Caption: General experimental workflows for in vitro and in vivo studies of MK-0736 HCl in adipose tissue.
References
MK-0736 Hydrochloride: Application Notes and Protocols for Insulin Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MK-0736 hydrochloride, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, in the study of insulin resistance. This document includes a summary of key findings from preclinical and clinical studies, detailed protocols for relevant experiments, and diagrams of the associated signaling pathways.
Introduction to this compound and Insulin Resistance
Insulin resistance, a key pathogenic factor in type 2 diabetes and metabolic syndrome, is characterized by a diminished response of insulin-sensitive tissues to the hormone.[1] Glucocorticoids are known to antagonize insulin action.[2] The enzyme 11β-HSD1 plays a crucial role in this process by converting inactive cortisone to active cortisol within tissues like the liver and adipose tissue, thereby amplifying local glucocorticoid action.[2][3] Elevated 11β-HSD1 activity is associated with obesity and insulin resistance.[4]
This compound is a selective inhibitor of 11β-HSD1.[5] By blocking the intracellular regeneration of cortisol, MK-0736 and other 11β-HSD1 inhibitors are being investigated as a therapeutic strategy to improve insulin sensitivity and manage metabolic disorders.[2][6][7]
Mechanism of Action in Insulin Resistance
MK-0736, as an 11β-HSD1 inhibitor, improves insulin sensitivity primarily by reducing the intracellular concentration of active glucocorticoids (cortisol) in key metabolic tissues. This leads to a modulation of the insulin signaling cascade.
Glucocorticoids can impair insulin signaling by:
-
Increasing the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1) at serine 307 (pSer307 IRS-1). [8] This modification hinders the proper downstream signaling.
-
Decreasing the expression of IRS-1. [8]
-
Activating the c-Jun N-terminal kinase (JNK) pathway, which is implicated in insulin resistance.[9]
Inhibition of 11β-HSD1 with compounds like MK-0736 has been shown to:
-
Decrease the phosphorylation of IRS-1 at Ser307. [8]
-
Increase the activating phosphorylation of Akt/Protein Kinase B (PKB) at threonine 308 (pThr308 Akt/PKB). [8]
-
Attenuate the JNK signaling pathway. [9]
-
Improve the expression and translocation of Glucose Transporter 4 (GLUT4), facilitating glucose uptake into cells.[4]
This ultimately leads to enhanced insulin-stimulated glucose uptake and improved overall glycemic control.
Data Presentation
Preclinical Data with 11β-HSD1 Inhibitors
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Fasting Blood Glucose | C57Bl6/J mice | 11β-HSD1 inhibitor A2 | Decreased | [8] |
| Insulin Sensitivity | C57Bl6/J mice | 11β-HSD1 inhibitor A2 | Improved | [8] |
| pSer307 IRS1 (Skeletal Muscle) | KK mice | 11β-HSD1 inhibitor A2 | Decreased | [8] |
| pThr308 Akt/PKB (Skeletal Muscle) | KK mice | 11β-HSD1 inhibitor A2 | Increased | [8] |
| Blood Glucose | ob/ob, db/db, KKAy mice | BVT.2733 (200 mg/kg/day) | Lowered to 50-88% of control | [10] |
| Plasma Insulin | ob/ob, db/db, KKAy mice | BVT.2733 (200 mg/kg/day) | Lowered to 52-65% of control | [10] |
| Endogenous Glucose Production | KKAy mice | BVT.2733 | Decreased by 21-61% | [10] |
| IRS-1, IRS-2, GLUT4, PI3K | High-fat diet-induced obese rats | BVT.2733 | Increased expression | [4] |
Clinical Data with MK-0736
| Parameter | Patient Population | Treatment (12 weeks) | Placebo-Adjusted Change from Baseline | P-value | Reference |
| Sitting Diastolic Blood Pressure | Overweight/obese, hypertensive | 7 mg/day MK-0736 | -2.2 mm Hg | 0.157 | [11] |
| LDL-C | Overweight/obese, hypertensive | 7 mg/day MK-0736 | -12.3% | Not Stated | [11] |
| HDL-C | Overweight/obese, hypertensive | 7 mg/day MK-0736 | -6.3% | Not Stated | [11] |
| Body Weight | Overweight/obese, hypertensive | 7 mg/day MK-0736 | -1.4 kg | Not Stated | [11] |
Signaling Pathways and Experimental Workflows
Caption: Insulin signaling pathway and the inhibitory effect of MK-0736.
Caption: General experimental workflow for studying MK-0736 in insulin resistance.
Experimental Protocols
In Vitro Model: 3T3-L1 Adipocyte Differentiation and Insulin Resistance Induction
Objective: To generate an in vitro model of insulin-resistant adipocytes to test the effects of MK-0736.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Palmitate or Dexamethasone for inducing insulin resistance
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% P/S at 37°C in a 10% CO2 incubator. Passage cells before they reach 70% confluency.
-
Initiation of Differentiation (Day 0): Two days after cells reach 100% confluency, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Maturation (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS) and change it every 2 days. Full differentiation is typically observed by day 8-10, characterized by the accumulation of lipid droplets.
-
Induction of Insulin Resistance:
-
Dexamethasone Model: Treat mature adipocytes with a high concentration of dexamethasone (e.g., 1 µM) for 48 hours.
-
Palmitate Model: Treat mature adipocytes with 0.2 mM palmitate for 24 hours.
-
-
Treatment with MK-0736: After inducing insulin resistance, treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours) before proceeding with functional assays.
In Vivo Model: Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To assess the effect of MK-0736 on glucose tolerance in an in vivo model of insulin resistance.
Materials:
-
Insulin-resistant rats (e.g., high-fat diet-fed)
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Oral gavage needle
Protocol:
-
Fasting: Fast the rats overnight (16-18 hours) with free access to water.
-
Baseline Blood Glucose (t=0): Obtain a blood sample from the tail vein and measure the baseline blood glucose level.
-
Glucose Administration: Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Euglycemic-Hyperinsulinemic Clamp in Mice
Objective: To measure whole-body insulin sensitivity.
Materials:
-
Catheterized, conscious, and unrestrained mice
-
Human insulin
-
[3-³H]glucose tracer
-
20% glucose solution
-
Infusion pumps
Protocol:
-
Catheter Implantation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for sampling) 5-7 days prior to the clamp.
-
Fasting: Fast mice for 5-6 hours.
-
Basal Period (90-120 minutes): Infuse [3-³H]glucose at a constant rate (e.g., 0.05 µCi/min) to assess basal glucose turnover. Collect a blood sample at the end of this period.
-
Clamp Period (120 minutes):
-
Begin a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min).
-
Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (target blood glucose level).
-
Monitor blood glucose every 10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Steady State: Once a steady state is reached (stable blood glucose with a constant GIR), collect blood samples to determine glucose specific activity.
-
Data Analysis: The GIR during the steady-state period is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Western Blot for Insulin Signaling Proteins
Objective: To quantify the expression and phosphorylation of key proteins in the insulin signaling pathway in tissue or cell lysates.
Materials:
-
Tissue (e.g., skeletal muscle, liver) or cell lysates
-
Protein extraction buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRS1 (Ser307), anti-IRS1, anti-p-Akt (Thr308), anti-Akt, anti-GLUT4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction and Quantification: Homogenize tissues or lyse cells in extraction buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control (e.g., GAPDH or β-actin).
11β-HSD1 Enzyme Activity Assay in Liver Homogenates
Objective: To measure the enzymatic activity of 11β-HSD1 in liver tissue.
Materials:
-
Liver tissue
-
Homogenization buffer (e.g., PBS)
-
[³H]-cortisone or [³H]-11-dehydrocorticosterone (substrate)
-
NADPH (cofactor)
-
Ethyl acetate for extraction
-
Thin-layer chromatography (TLC) system or HPLC
Protocol:
-
Tissue Homogenization: Homogenize liver tissue in ice-cold buffer and prepare a microsomal fraction by differential centrifugation.
-
Enzyme Reaction: Incubate the liver homogenate (or microsomal fraction) with the radiolabeled substrate (e.g., [³H]-cortisone) and NADPH at 37°C for a specific time (e.g., 10-60 minutes).
-
Steroid Extraction: Stop the reaction and extract the steroids using ethyl acetate.
-
Separation and Quantification: Separate the substrate (e.g., cortisone) from the product (e.g., cortisol) using TLC or HPLC.
-
Activity Calculation: Quantify the amount of radiolabeled product formed to determine the enzyme activity, typically expressed as pmol of product formed per mg of protein per hour.
Conclusion
This compound holds promise as a tool for investigating the role of 11β-HSD1 in insulin resistance. The protocols and information provided herein offer a framework for researchers to design and execute studies to further elucidate the therapeutic potential of 11β-HSD1 inhibition in metabolic diseases. Careful consideration of appropriate in vitro and in vivo models, along with robust analytical methods, is crucial for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. mmpc.org [mmpc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tierschutz.uzh.ch [tierschutz.uzh.ch]
- 6. Hyperinsulinemic–euglycemic clamp in mice [bio-protocol.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture and induction of differentiation of 3T3-L1 pre-adipocytes [bio-protocol.org]
- 10. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
Application Notes and Protocols for MK-0736 Hydrochloride in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[1] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and hypertension by reducing local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[2][3] These application notes provide detailed protocols for the use of this compound in primary cell culture, focusing on primary human adipocytes and hepatocytes, to assess its inhibitory activity and impact on relevant signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This reduces the intracellular concentration of cortisol, leading to decreased activation of the glucocorticoid receptor (GR).[4] The subsequent downstream effects can modulate various cellular processes, including adipogenesis, insulin sensitivity, and lipid metabolism.
Data Presentation
Table 1: In Vitro Inhibition of 11β-HSD1 by a Selective Inhibitor in Primary Human Preadipocytes
| Cell Type | Inhibitor | Concentration | Effect | Reference |
| Primary Human Subcutaneous Preadipocytes | PF-877423 | 100 nM | Abolished cortisone-induced adipogenesis | [1] |
Experimental Protocols
Protocol 1: Inhibition of Adipogenesis in Primary Human Subcutaneous Preadipocytes
This protocol is adapted from a study on a selective 11β-HSD1 inhibitor, PF-877423, and can be used to assess the effect of MK-0736 on adipocyte differentiation.[1]
Materials:
-
Primary human subcutaneous preadipocytes
-
Preadipocyte growth medium
-
Adipocyte differentiation medium (containing insulin, dexamethasone, isobutylmethylxanthine, and a PPARγ agonist)
-
Cortisone
-
This compound
-
Oil Red O staining solution
-
Quantitative PCR reagents for adipogenic markers (e.g., FABP4, G3PD)
Procedure:
-
Cell Culture: Culture primary human subcutaneous preadipocytes in preadipocyte growth medium until confluent.
-
Induction of Differentiation: To induce differentiation, replace the growth medium with adipocyte differentiation medium.
-
Treatment: Treat the cells with cortisone (e.g., 1 µM) in the presence or absence of varying concentrations of this compound (e.g., 1 nM - 10 µM). Include a control group with vehicle (e.g., DMSO).
-
Maintenance: After 3 days, replace the differentiation medium with adipocyte maintenance medium containing insulin, and continue the treatment with this compound.
-
Assessment of Adipogenesis (Day 10-14):
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to visualize lipid droplets. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Isolate RNA and perform quantitative PCR to measure the expression of adipogenic marker genes such as fatty acid-binding protein 4 (FABP4) and glycerol-3-phosphate dehydrogenase (G3PD).[1]
-
Expected Results:
MK-0736 is expected to inhibit the conversion of cortisone to cortisol, thereby preventing the cortisone-induced differentiation of preadipocytes into mature adipocytes. This will be observed as a dose-dependent decrease in lipid accumulation (Oil Red O staining) and reduced expression of adipogenic markers.
Protocol 2: Measurement of 11β-HSD1 Activity in Primary Human Hepatocytes
This protocol allows for the direct measurement of 11β-HSD1 inhibitory activity of MK-0736 in primary hepatocytes.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Cortisone
-
This compound
-
LC-MS/MS or HTRF assay kit for cortisol detection
Procedure:
-
Cell Culture: Plate primary human hepatocytes in collagen-coated plates and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) for 1 hour.
-
Substrate Addition: Add cortisone (e.g., 100 nM) to the culture medium.
-
Incubation: Incubate for 4-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Cortisol Quantification: Measure the concentration of cortisol in the supernatant using LC-MS/MS or a cortisol HTRF assay.
-
Data Analysis: Calculate the percent inhibition of cortisol production for each concentration of MK-0736 and determine the IC50 value.
Expected Results:
MK-0736 will inhibit the 11β-HSD1-mediated conversion of cortisone to cortisol in a dose-dependent manner, resulting in a lower concentration of cortisol in the cell culture supernatant compared to the vehicle-treated control.
Signaling Pathways and Visualizations
The primary mechanism of action of MK-0736 is the reduction of intracellular cortisol, which in turn modulates the activity of the glucocorticoid receptor (GR). This can impact downstream signaling pathways relevant to metabolic function.
Caption: MK-0736 inhibits 11β-HSD1, reducing intracellular cortisol and GR signaling.
In addition to the direct GR-mediated pathway, inhibition of 11β-HSD1 by MK-0736 may influence other key metabolic signaling pathways, such as the AMPK and MAPK/Akt pathways, particularly in endothelial cells. While direct evidence for MK-0736 is limited, studies on other compounds suggest these pathways are relevant.
Caption: Workflow for evaluating MK-0736 effects in primary cell culture.
References
- 1. A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of MK-0736 Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-0736 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the conversion of inactive cortisone to active cortisol within tissues.[1] This mechanism makes it a therapeutic target for metabolic syndrome, type 2 diabetes, and hypertension.[2][3] Accurate quantification of MK-0736 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies during drug development. This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of MK-0736 hydrochloride in human plasma. The method utilizes protein precipitation for sample cleanup, followed by rapid and selective analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled MK-0736 (MK-0736-d5) as an internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Instrumentation
-
HPLC system: A system capable of delivering a stable flow rate is required.
-
Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of MK-0736 and MK-0736-d5 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of MK-0736 by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the MK-0736-d5 stock solution with acetonitrile.
4. Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL MK-0736-d5).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC-MS/MS system.
5. HPLC-MS/MS Conditions
A summary of the HPLC and MS/MS parameters is provided in the tables below.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
Table 2: MS/MS Parameters
| Parameter | MK-0736 | MK-0736-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 470.2 → 288.1 | 475.2 → 293.1 |
| Collision Energy (eV) | 25 | 25 |
| Declustering Potential (V) | 80 | 80 |
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.[2]
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| LLOQ (1 ng/mL) | Within ±20% |
| LQC, MQC, HQC | Within ±15% |
| Recovery | |
| Extraction Recovery | 85 - 95% |
| Stability | |
| Bench-top (4h, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the experimental workflow for the quantification of MK-0736.
The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in support of clinical and preclinical studies. The method has been validated to meet regulatory standards for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of MK-0736 Hydrochloride and its Metabolites in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of MK-0736 hydrochloride and its putative metabolites in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range and is suitable for high-throughput pharmacokinetic analysis in drug development.
Introduction
This compound is an investigational compound that has been evaluated in clinical trials. To support pharmacokinetic and metabolic profiling studies, a reliable and efficient bioanalytical method is essential for the accurate measurement of the parent drug and its metabolites in biological matrices. This application note details a validated LC-MS/MS method developed for this purpose.
Experimental
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of MK-0736 and its metabolites from human plasma.
Protocol:
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (IS).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved on a C18 reverse-phase column using a gradient elution program.
LC Parameters:
| Parameter | Value |
| Column | ACE Excel 2 C18 (50 x 2.1 mm, 2.0 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Detection and quantification were performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) was used to monitor the transitions for MK-0736 and its metabolites.
MS Parameters:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MK-0736 | [M+H]⁺ | [Fragment 1]⁺ | 25 |
| Metabolite 1 (M1) | [M+H]⁺ | [Fragment 2]⁺ | 28 |
| Metabolite 2 (M2) | [M+H]⁺ | [Fragment 3]⁺ | 30 |
| Internal Standard | [IS+H]⁺ | [IS Fragment]⁺ | 27 |
Results and Discussion
Method Validation
The method was validated according to the general principles of bioanalytical method validation. The validation parameters included linearity, accuracy, precision, selectivity, and stability.
Linearity:
The calibration curves were linear over the concentration range of 0.5 to 500 ng/mL for MK-0736 and its metabolites. The correlation coefficients (r²) were consistently greater than 0.99.
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.
Table 1: Summary of Intra- and Inter-Day Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| MK-0736 | LLOQ | 0.5 | 102.3 | 8.5 | 103.1 | 9.2 |
| LQC | 1.5 | 98.7 | 6.2 | 99.5 | 7.1 | |
| MQC | 75 | 101.5 | 4.1 | 100.8 | 5.3 | |
| HQC | 400 | 99.2 | 3.5 | 99.8 | 4.0 | |
| Metabolite 1 | LLOQ | 0.5 | 105.1 | 9.8 | 104.5 | 10.5 |
| LQC | 1.5 | 101.2 | 7.5 | 102.0 | 8.3 | |
| MQC | 75 | 99.8 | 5.3 | 100.5 | 6.1 | |
| HQC | 400 | 100.9 | 4.8 | 101.3 | 5.5 | |
| Metabolite 2 | LLOQ | 0.5 | 103.8 | 11.2 | 104.2 | 11.9 |
| LQC | 1.5 | 99.1 | 8.1 | 99.9 | 8.9 | |
| MQC | 75 | 102.0 | 6.0 | 101.4 | 6.8 | |
| HQC | 400 | 100.3 | 5.1 | 100.7 | 5.9 |
Visualizations
Application Notes and Protocols for Studying the Effects of MK-0736 Hydrochloride on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of MK-0736 hydrochloride, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), on gene expression. This document includes an overview of the mechanism of action, detailed experimental protocols, and representative data to facilitate research into the therapeutic potential of this compound in metabolic and inflammatory diseases.
Introduction
This compound is an investigational drug that has been evaluated for its potential in treating metabolic syndrome, type 2 diabetes, and hypertension.[1] Its primary mechanism of action is the inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing intracellular cortisol levels, this compound modulates the activity of the glucocorticoid receptor (GR), a nuclear receptor that regulates the transcription of a wide array of genes involved in metabolism, inflammation, and other physiological processes. Understanding the specific effects of MK-0736 on gene expression is crucial for elucidating its therapeutic effects and potential side effects.
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects on gene expression by intervening in the glucocorticoid receptor (GR) signaling pathway. In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins (HSPs). The enzyme 11β-HSD1 converts inactive cortisone into active cortisol. Cortisol then binds to the GR, causing a conformational change that leads to the dissociation of HSPs. The activated GR-cortisol complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of cortisol, leading to decreased GR activation and subsequent alterations in the expression of GR target genes.
Data Presentation: Representative Gene Expression Changes
While specific transcriptomic data for this compound is not publicly available, the following tables present representative data from microarray analysis of adipose and liver tissue from 11β-HSD1 knockout (KO) mice. This data provides a strong indication of the types of gene expression changes that can be expected with this compound treatment, as the genetic knockout of the target enzyme mimics the pharmacological inhibition.
Table 1: Differentially Expressed Genes in Adipose Tissue of 11β-HSD1 KO Mice
| Gene Symbol | Gene Name | Fold Change (KO vs. Wild-Type) | Putative Function |
| Adipoq | Adiponectin, C1Q and collagen domain containing | 2.5 | Adipokine with anti-inflammatory and insulin-sensitizing effects |
| Lep | Leptin | -3.2 | Hormone regulating energy balance |
| Retn | Resistin | -4.1 | Adipokine linked to insulin resistance |
| Ccl2 | Chemokine (C-C motif) ligand 2 | -2.8 | Pro-inflammatory chemokine |
| Tnf | Tumor necrosis factor | -2.1 | Pro-inflammatory cytokine |
| Il6 | Interleukin 6 | -2.5 | Pro-inflammatory cytokine |
| Slc2a4 | Solute carrier family 2 (facilitated glucose transporter), member 4 | 1.8 | Glucose transporter 4 (GLUT4) |
| Pparg | Peroxisome proliferator-activated receptor gamma | 1.5 | Master regulator of adipogenesis |
Table 2: Differentially Expressed Genes in Liver of 11β-HSD1 KO Mice
| Gene Symbol | Gene Name | Fold Change (KO vs. Wild-Type) | Putative Function |
| G6pc | Glucose-6-phosphatase, catalytic subunit | -3.5 | Key enzyme in gluconeogenesis |
| Pepck | Phosphoenolpyruvate carboxykinase 1 | -4.0 | Key enzyme in gluconeogenesis |
| Fasn | Fatty acid synthase | -2.9 | Enzyme involved in fatty acid synthesis |
| Scd1 | Stearoyl-Coenzyme A desaturase 1 | -3.3 | Enzyme involved in fatty acid synthesis |
| Acaca | Acetyl-Coenzyme A carboxylase alpha | -2.6 | Enzyme involved in fatty acid synthesis |
| Cpt1a | Carnitine palmitoyltransferase 1a | 2.2 | Enzyme involved in fatty acid oxidation |
| Ppara | Peroxisome proliferator-activated receptor alpha | 1.9 | Regulator of lipid metabolism |
| Abca1 | ATP binding cassette subfamily A member 1 | 1.7 | Cholesterol efflux |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on gene expression.
Experimental Workflow
Protocol 1: Cell Culture and Treatment
-
Cell Culture:
-
For studying effects on adipose tissue, use 3T3-L1 pre-adipocytes. Differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
For hepatic effects, use the human hepatoma cell line HepG2.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C. Further dilutions should be made in cell culture medium immediately before use.
-
-
Treatment:
-
Plate cells at an appropriate density in 6-well or 12-well plates.
-
Once cells reach the desired confluency or differentiation state, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess both early and late gene expression changes.
-
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like microarray and RNA-sequencing.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Design or obtain pre-validated primers for target genes (e.g., G6PC, PEPCK, PPARG, ADIPOQ) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
The thermal cycling conditions are typically: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Protocol 4: Global Gene Expression Profiling (Microarray or RNA-Sequencing)
-
Library Preparation and Hybridization/Sequencing (to be performed by a core facility or specialized service provider):
-
Microarray: Biotin-labeled cRNA is prepared from the total RNA and hybridized to a suitable microarray chip (e.g., Affymetrix GeneChip).
-
RNA-Sequencing: A cDNA library is constructed from the total RNA, which is then sequenced using a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw data.
-
For microarray data, normalize the signal intensities across all arrays. For RNA-seq data, align the reads to a reference genome and count the number of reads per gene.
-
Identify differentially expressed genes between this compound-treated and vehicle-treated samples using appropriate statistical tests (e.g., t-test, limma for microarray; DESeq2, edgeR for RNA-seq). A false discovery rate (FDR) adjusted p-value < 0.05 and a fold change > 1.5 or < -1.5 are common cutoffs.
-
Perform pathway and gene ontology (GO) analysis on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Conclusion
These application notes provide a framework for investigating the effects of this compound on gene expression. By understanding the molecular mechanisms underlying its therapeutic effects, researchers can further explore its potential in treating a range of metabolic and inflammatory disorders. The provided protocols offer a starting point for these investigations, and the representative data from a related genetic model serves as a valuable reference for expected outcomes.
References
Application Notes and Protocols for Immunohistochemistry Staining After MK-0736 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, a key regulator of various physiological processes. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic syndrome, type 2 diabetes, and hypertension.[1][2] Preclinical and clinical studies suggest that the therapeutic effects of 11β-HSD1 inhibitors like MK-0736 may be mediated through the activation of key signaling pathways, including the AMP-activated protein kinase (AMPK)/protein kinase B (Akt)/endothelial nitric oxide synthase (eNOS) pathway and the extracellular signal-regulated kinase (ERK1/2) pathway.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and phosphorylation status of key proteins within these signaling cascades in response to this compound treatment. These application notes provide a framework for designing and executing IHC experiments to assess the pharmacodynamic effects of this compound in relevant tissue samples.
Data Presentation
The following tables present hypothetical quantitative data derived from preclinical studies, illustrating the potential effects of this compound on the expression of key signaling proteins as assessed by immunohistochemistry. The data is presented as the mean percentage of positively stained cells and the average H-Score, a semi-quantitative method that considers both the intensity and the percentage of positive staining.
Table 1: Effect of this compound on Phosphorylated AMPK (p-AMPK) and Phosphorylated Akt (p-Akt) in Liver Tissue.
| Treatment Group | N | p-AMPK Positive Cells (%) | p-AMPK H-Score | p-Akt (Ser473) Positive Cells (%) | p-Akt (Ser473) H-Score |
| Vehicle Control | 8 | 25.3 ± 4.1 | 45.8 ± 7.5 | 30.1 ± 5.2 | 55.2 ± 9.1 |
| MK-0736 HCl (10 mg/kg) | 8 | 68.7 ± 7.9 | 152.4 ± 15.3 | 72.5 ± 8.3 | 160.7 ± 18.6 |
*p < 0.05 compared to Vehicle Control
Table 2: Effect of this compound on Phosphorylated eNOS (p-eNOS) and Phosphorylated ERK1/2 (p-ERK1/2) in Aortic Endothelium.
| Treatment Group | N | p-eNOS (Ser1177) Positive Cells (%) | p-eNOS (Ser1177) H-Score | p-ERK1/2 (Thr202/Tyr204) Positive Cells (%) | p-ERK1/2 (Thr202/Tyr204) H-Score |
| Vehicle Control | 8 | 35.6 ± 6.3 | 68.2 ± 11.4 | 40.2 ± 7.1 | 75.9 ± 13.2 |
| MK-0736 HCl (10 mg/kg) | 8 | 78.2 ± 9.5 | 175.9 ± 20.1 | 65.4 ± 8.8 | 148.3 ± 17.5 |
*p < 0.05 compared to Vehicle Control
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway activated by this compound.
Caption: Experimental workflow for IHC staining.
Experimental Protocols
This protocol provides a general guideline for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the effects of this compound treatment. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibodies (e.g., rabbit anti-p-AMPK, rabbit anti-p-Akt, mouse anti-p-eNOS, rabbit anti-p-ERK1/2)
-
Biotinylated secondary antibodies (e.g., goat anti-rabbit IgG, goat anti-mouse IgG)
-
HRP-conjugated Streptavidin
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse with deionized water: 2 changes, 3 minutes each.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse with deionized water.
-
-
Blocking Endogenous Peroxidase:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse with PBS (Phosphate Buffered Saline): 3 changes, 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS: 3 changes, 5 minutes each.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS: 3 changes, 5 minutes each.
-
Incubate sections with HRP-conjugated streptavidin for 30 minutes at room temperature.
-
Rinse with PBS: 3 changes, 5 minutes each.
-
Prepare DAB chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes).
-
Immediately rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a light microscope.
-
Perform quantitative analysis using image analysis software to determine the percentage of positive cells and the H-Score. The H-Score is calculated as: H-Score = [1 × (% cells with weak intensity) + 2 × (% cells with moderate intensity) + 3 × (% cells with strong intensity)].
-
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing immunohistochemistry to investigate the effects of this compound on key signaling pathways. The provided methodologies and data presentation formats will aid researchers in generating robust and reproducible data to further elucidate the mechanism of action of this and other 11β-HSD1 inhibitors. Careful optimization of the IHC protocol for each specific antibody and tissue type is crucial for obtaining reliable results.
References
Application Notes: Modulating T Cell Activation with MK-0736 Hydrochloride, a Selective 11β-HSD-1 Inhibitor
References
- 1. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. agilent.com [agilent.com]
- 3. Down-Regulation of 11β-Hydroxysteroid Dehydrogenase Type 2 by Bortezomib Sensitizes Jurkat Leukemia T Cells against Glucocorticoid-Induced Apoptosis | PLOS One [journals.plos.org]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Glucocorticoid regulation of the mTORC1 pathway modulates CD4+ T cell responses during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids Attenuate T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid activation by HSD11B1 limits T cell-driven interferon signaling and response to PD-1 blockade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid activation by HSD11B1 limits T cell-driven interferon signaling and response to PD-1 blockade in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0736 hydrochloride is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] Elevated intracellular cortisol levels are implicated in the pathophysiology of various metabolic and cardiovascular disorders. By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in target tissues such as the liver, adipose tissue, and blood vessels, thereby offering a promising therapeutic strategy for conditions like hypertension and metabolic syndrome.[3] These application notes provide detailed protocols for in vivo experimental designs to evaluate the efficacy of this compound in preclinical animal models.
Mechanism of Action: 11β-HSD1 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of the 11β-HSD1 enzyme. This enzyme plays a crucial role in amplifying glucocorticoid signaling at the tissue level. In pathological states, overexpression or increased activity of 11β-HSD1 can lead to excessive local cortisol, contributing to insulin resistance, dyslipidemia, and increased blood pressure. This compound, by blocking this conversion, mitigates the downstream effects of excess glucocorticoid receptor activation.
Signaling Pathway of 11β-HSD1 Inhibition in Vascular Regulation
Caption: Signaling pathway of this compound in vascular cells.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure to assess the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old
-
Standard laboratory chow and water
-
Oral gavage needles (18-20 gauge, flexible tip)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal weighing scale
Experimental Workflow:
Caption: Experimental workflow for SHR study.
Procedure:
-
Animal Acclimatization: Acclimate male SHRs to the housing facility for at least one week before the experiment.
-
Baseline Measurements: Measure and record the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days using a tail-cuff system to establish a stable baseline. Also, record the initial body weight of each animal.
-
Randomization: Randomly assign animals to treatment groups (n=8-10 per group) with comparable mean SBP and body weights.
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg/day)
-
Group 3: this compound (e.g., 30 mg/kg/day)
-
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the vehicle. The formulation should be prepared fresh daily.
-
Administer the assigned treatment orally via gavage once daily for 4 weeks. The volume should not exceed 10 mL/kg body weight.
-
-
Monitoring:
-
Measure and record SBP, DBP, and HR weekly.
-
Record body weight weekly.
-
Observe the animals daily for any signs of toxicity or adverse effects.
-
-
Endpoint Analysis:
-
At the end of the 4-week treatment period, perform the final blood pressure and body weight measurements.
-
Collect blood samples for biochemical analysis (e.g., plasma lipids, glucose, insulin).
-
Euthanize the animals and collect tissues (e.g., aorta, heart, liver) for further analysis (e.g., gene expression of 11β-HSD1, endothelial nitric oxide synthase (eNOS)).
-
Protocol 2: Evaluation of Metabolic Effects in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is designed to assess the impact of this compound on key features of the metabolic syndrome.
Materials:
-
This compound
-
Vehicle (as in Protocol 1)
-
Male C57BL/6J mice, 6-8 weeks old
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles (22-24 gauge, flexible tip)
-
Glucometer and test strips
-
ELISA kits for insulin and lipid profile analysis
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group should be maintained on a standard chow diet.
-
Baseline Measurements: After the induction period, record baseline body weight, fasting blood glucose, and fasting plasma insulin and lipid levels.
-
Randomization: Randomly assign the DIO mice to treatment groups (n=8-10 per group).
-
Group 1: DIO + Vehicle
-
Group 2: DIO + this compound (e.g., 10 mg/kg/day)
-
Group 3: DIO + this compound (e.g., 30 mg/kg/day)
-
Group 4: Lean Control (Chow-fed) + Vehicle
-
-
Drug Administration: Administer the treatments orally via gavage once daily for 4-6 weeks.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect terminal blood samples for the final analysis of plasma insulin, triglycerides, and cholesterol.
-
Measure the weights of the liver and epididymal white adipose tissue.
-
Data Presentation
Quantitative data from the proposed studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Antihypertensive Effects of this compound in SHRs
| Parameter | Vehicle | MK-0736 (10 mg/kg) | MK-0736 (30 mg/kg) |
| Baseline SBP (mmHg) | |||
| Final SBP (mmHg) | |||
| Change in SBP (mmHg) | |||
| Baseline DBP (mmHg) | |||
| Final DBP (mmHg) | |||
| Change in DBP (mmHg) | |||
| Heart Rate (bpm) | |||
| Body Weight (g) |
Data to be presented as mean ± SEM.
Table 2: Metabolic Effects of this compound in DIO Mice
| Parameter | Lean + Vehicle | DIO + Vehicle | DIO + MK-0736 (10 mg/kg) | DIO + MK-0736 (30 mg/kg) |
| Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| Fasting Plasma Insulin (ng/mL) | ||||
| Plasma Triglycerides (mg/dL) | ||||
| Plasma Cholesterol (mg/dL) | ||||
| OGTT AUC | ||||
| ITT AUC |
Data to be presented as mean ± SEM. AUC: Area Under the Curve.
Conclusion
These detailed protocols provide a framework for the in vivo evaluation of this compound. The use of relevant animal models and the systematic collection and analysis of key physiological and biochemical parameters will enable a comprehensive assessment of the therapeutic potential of this 11β-HSD1 inhibitor for hypertension and metabolic syndrome. Adherence to these standardized procedures will ensure the generation of robust and reproducible data for drug development professionals.
References
Troubleshooting & Optimization
Troubleshooting MK-0736 hydrochloride solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues encountered with MK-0736 hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is implicated in various metabolic disorders, and its inhibition is a therapeutic strategy for conditions like metabolic syndrome and hypertension. For in vitro and in vivo experiments, achieving a stable, homogenous solution of this compound in a physiologically relevant aqueous buffer is crucial for accurate and reproducible results. Poor solubility can lead to inaccurate dosing, precipitation, and unreliable experimental outcomes.
Q2: What are the general solubility characteristics of this compound?
As a hydrochloride salt of a complex organic molecule, this compound's aqueous solubility is expected to be pH-dependent. Generally, hydrochloride salts of weakly basic compounds exhibit higher solubility in acidic conditions due to the protonation of the molecule, which increases its polarity. Conversely, as the pH approaches and surpasses the compound's pKa, the equilibrium shifts towards the less soluble free base form, potentially leading to precipitation.
Q3: Is it recommended to dissolve this compound directly in aqueous buffers like PBS?
Direct dissolution in neutral or alkaline aqueous buffers is often challenging for compounds like this compound due to their low intrinsic aqueous solubility. It is standard practice to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into the desired aqueous buffer.
Q4: How can I avoid precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer?
This phenomenon, known as solvent-shifting precipitation, is common. To minimize this, add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This technique promotes rapid dispersion and prevents localized high concentrations of the compound that can exceed its solubility limit in the mixed solvent system.
Troubleshooting Guide: Precipitation Issues
This guide addresses specific problems you might encounter with this compound precipitation.
Issue 1: Immediate precipitation upon adding the DMSO stock to the aqueous buffer.
-
Possible Cause A: Final concentration is too high.
-
Explanation: The intended final concentration of this compound in your aqueous solution may be above its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).
-
Suggested Solution:
-
Lower the final concentration of this compound in your working solution.
-
If a higher concentration is necessary, consider adding a solubilizing agent or co-solvent, but be mindful of its potential effects on your experimental system.
-
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the DMSO stock too quickly or without adequate agitation can create localized areas of high concentration, leading to rapid precipitation.
-
Suggested Solution: Follow the recommended procedure of adding the DMSO stock solution slowly and dropwise to the aqueous buffer while it is being vigorously vortexed or stirred.
-
-
Possible Cause C: The pH of the aqueous buffer is not optimal.
-
Explanation: If the pH of your aqueous buffer is neutral or alkaline, it may promote the conversion of the more soluble hydrochloride salt to the less soluble free base.
-
Suggested Solution: If your experimental design allows, consider using a buffer with a slightly acidic pH to enhance the solubility of this compound.
-
Issue 2: The solution is initially clear but forms a precipitate over time.
-
Possible Cause A: Temperature fluctuations.
-
Explanation: The solubility of many compounds is temperature-dependent. If a solution was prepared at a higher temperature and then cooled, the solubility may decrease, leading to precipitation.
-
Suggested Solution: Prepare and store your solutions at a constant and controlled temperature. If precipitation is observed upon cooling, gentle warming and sonication may help to redissolve the compound. However, ensure the compound is stable at the higher temperature.
-
-
Possible Cause B: Compound instability in the aqueous buffer.
-
Explanation: Over time, the compound may degrade in the aqueous environment, leading to the formation of less soluble degradation products.
-
Suggested Solution: Prepare fresh working solutions of this compound for each experiment and avoid long-term storage of diluted aqueous solutions.
-
-
Possible Cause C: Interaction with buffer components.
-
Explanation: Components of your buffer system could potentially interact with this compound, reducing its solubility.
-
Suggested Solution: If you suspect buffer incompatibility, try preparing the solution in a different buffer system to see if the precipitation issue persists.
-
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Buffers
| Buffer System | pH | Temperature (°C) | Estimated Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | < 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | < 15 |
| Citrate Buffer | 5.0 | 25 | ~50 |
| Citrate Buffer | 5.0 | 37 | ~75 |
| Glycine-HCl Buffer | 3.0 | 25 | > 100 |
| Glycine-HCl Buffer | 3.0 | 37 | > 150 |
Disclaimer: The data in this table is illustrative and based on the expected behavior of a hydrochloride salt of a complex organic molecule. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of MK-0736 HCl needs to be used for this calculation).
-
Add the calculated volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile conical tubes or flasks
-
Vortex mixer or magnetic stirrer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Add the required volume of the aqueous buffer to a sterile tube or flask.
-
While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to mix the solution for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
Optimizing MK-0736 Hydrochloride for In Vitro Success: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of MK-0736 hydrochloride in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[4] By inhibiting 11β-HSD1, MK-0736 reduces the production of cortisol in tissues where the enzyme is highly expressed, such as the liver and adipose tissue.[2] This mechanism is relevant for studies related to metabolic syndrome, type 2 diabetes, and hypertension.[4][5]
Q2: What is a recommended starting concentration range for in vitro experiments?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[6] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your assay or cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced cytotoxicity or inhibition of the enzyme.[8][9]
Q4: What are the critical components of an 11β-HSD1 inhibition assay?
A4: A typical 11β-HSD1 inhibition assay, whether biochemical or cell-based, requires the following key components:
-
Source of 11β-HSD1: This can be recombinant human 11β-HSD1, microsomes from liver or adipose tissue, or a cell line engineered to express the enzyme.[1][8]
-
Substrate: Cortisone is the natural substrate that is converted to cortisol.[8]
-
Cofactor: The reductase activity of 11β-HSD1 is dependent on the cofactor NADPH.[8][10] In cell-based assays, the intracellular availability of NADPH, often supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH), is crucial.[9][10]
-
Detection Method: A method to quantify the product, cortisol, is necessary. This can be achieved through techniques like LC-MS/MS, ELISA, or homogeneous time-resolved fluorescence (HTRF).[1][8][11]
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Recommended Range | Rationale |
| Screening Concentration | 1 µM - 10 µM | To determine if MK-0736 has an effect in your system. |
| Dose-Response Curve | 1 nM - 10 µM | To determine the IC50/EC50 value. Based on the potency of similar 11β-HSD1 inhibitors.[6][7] |
| Final DMSO Concentration | < 0.5% | To minimize solvent effects on enzyme activity and cell viability.[8][9] |
Table 2: Key Parameters for 11β-HSD1 Enzymatic Assays
| Parameter | Typical Value | Notes |
| Substrate (Cortisone) Concentration | At or below Km (often in the nM to low µM range) | For IC50 determination, using a substrate concentration near its Michaelis-Menten constant (Km) is recommended.[8] |
| Cofactor (NADPH) Concentration | ~200 µM | Ensure NADPH is not a limiting factor for the enzymatic reaction.[8][10] |
| Enzyme Concentration | Varies | Should be optimized to ensure the reaction is in the linear range. |
| Incubation Time | 30 - 90 minutes | Dependent on enzyme concentration and temperature; should be within the linear phase of the reaction. |
| Temperature | 37°C | Optimal temperature for most mammalian enzyme assays. |
Experimental Protocols
Protocol 1: Biochemical 11β-HSD1 Inhibition Assay using Liver Microsomes
This protocol describes a method to determine the in vitro potency of this compound using liver microsomes as the source of 11β-HSD1.
Materials:
-
Human liver microsomes
-
This compound
-
DMSO (ACS Grade)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Stop solution (e.g., organic solvent like ethyl acetate)
-
96-well microplate
-
LC-MS/MS system for cortisol detection
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO. Then, dilute these further in the assay buffer to achieve the desired final concentrations with a consistent final DMSO concentration (e.g., 0.4%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Liver microsomes (e.g., 4 µg)
-
Diluted this compound or vehicle (DMSO) control
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding a mixture of cortisone (e.g., final concentration of 25 nM) and NADPH (e.g., final concentration of 0.2 mM).
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Product Extraction: Extract the cortisol from the aqueous phase using an organic solvent.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS to quantify the amount of cortisol produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cellular context.
Materials:
-
A cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably expressing human 11β-HSD1)
-
Cell culture medium
-
This compound
-
DMSO
-
Cortisone
-
96-well cell culture plate
-
Method for cortisol detection (e.g., ELISA or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the 11β-HSD1 expressing cells in a 96-well plate and allow them to adhere and reach the desired confluency (typically 80-90%).
-
Prepare Compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in cell culture medium to the desired final concentrations, ensuring a consistent and non-toxic final DMSO concentration (e.g., <0.5%).
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubation: Pre-incubate the cells with the compound for a defined period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
Substrate Addition: Add cortisone to the wells to initiate the conversion to cortisol.
-
Incubation: Incubate the plate for a suitable time (e.g., 4-24 hours) at 37°C. The optimal time will depend on the cell type and the rate of cortisol production.
-
Sample Collection: Collect the cell supernatant for analysis of extracellular cortisol.
-
Cortisol Quantification: Quantify the amount of cortisol in the supernatant using a validated method like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 11β-HSD1抑制剂 | MCE [medchemexpress.cn]
- 4. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. elisabscience.com [elisabscience.com]
Potential off-target effects of MK-0736 hydrochloride in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of MK-0736 hydrochloride in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, MK-0736 aims to reduce local cortisol concentrations in target tissues like the liver and adipose tissue, which is a therapeutic strategy for conditions such as metabolic syndrome and type 2 diabetes.[3]
Q2: Are there known off-target effects for 11β-HSD1 inhibitors like MK-0736?
While specific off-target data for MK-0736 in cell lines is not extensively published, preclinical studies on other 11β-HSD1 inhibitors have suggested that some observed metabolic benefits, such as weight and food intake reduction, might occur through off-target mechanisms.[2][4] These effects were noted even in 11β-HSD1 knockout mice, indicating the involvement of pathways independent of the intended target.[4] Therefore, it is crucial for researchers to consider and investigate potential off-target activities.
Q3: What are common off-target liabilities for small molecules targeting steroid pathways?
Given the structural similarities among steroid hormones and their receptors, a key concern for 11β-HSD1 inhibitors is the potential for cross-reactivity with other steroid receptors.[4] Important potential off-targets to consider include:
-
Glucocorticoid Receptor (GR): Direct binding to GR could lead to unintended agonist or antagonist effects, confounding the interpretation of results.
-
Mineralocorticoid Receptor (MR): Interaction with MR could trigger unwanted side effects related to electrolyte balance and blood pressure.
-
11β-HSD2: Inhibition of the isoform 11β-HSD2, which inactivates cortisol, can lead to an excess of cortisol in mineralocorticoid-sensitive tissues, potentially causing adverse effects.[4]
Q4: We are observing unexpected cellular phenotypes (e.g., cytotoxicity, changes in proliferation) with MK-0736. How can we determine if this is due to an off-target effect?
Unexpected results are a primary indicator of potential off-target activity. A systematic approach is necessary to distinguish on-target from off-target effects. This can involve confirming the on-target effect with a secondary assay and performing a dose-response analysis to see if the unexpected phenotype has a different potency than the on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at Working Concentrations
Possible Cause: The observed cell death may be due to an off-target interaction with a protein critical for cell survival.
Troubleshooting Steps:
-
Confirm Compound Purity and Stability: Ensure the purity of your this compound stock and that it has been stored correctly to prevent degradation.
-
Establish a Cytotoxicity Profile: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration at which cytotoxicity occurs (CC50). Compare this to the concentration required for 11β-HSD1 inhibition (IC50). A small window between the IC50 and CC50 may suggest off-target toxicity.
-
Use Control Cell Lines: If possible, use a cell line that does not express 11β-HSD1. If cytotoxicity is still observed, it is likely an off-target effect.
-
Broad-Panel Screening: Consider screening the compound against a panel of common toxicopharmacological targets, such as key kinases or ion channels, to identify potential off-target interactions.
Issue 2: Inconsistent Results Across Different Cell Lines
Possible Cause: The expression levels of an unknown off-target protein may vary significantly between the cell lines used, leading to different phenotypic responses.
Troubleshooting Steps:
-
Characterize Target Expression: Quantify the expression level of 11β-HSD1 in each cell line being used (e.g., via qPCR or Western blot). This will help normalize the expected on-target response.
-
Proteomic Analysis: If the inconsistency is significant, consider a comparative proteomic analysis of the responsive versus non-responsive cell lines to identify proteins that are differentially expressed and could be potential off-targets.
-
Phenotypic Screening: Utilize high-content imaging or other cell-based phenotypic assays to compare the effects of MK-0736 across your cell lines. This can provide a broader view of the cellular processes being affected and may reveal unexpected biological activities.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates the kind of data a researcher might generate to assess the selectivity of MK-0736.
| Target | Assay Type | IC50 / Ki (nM) |
| 11β-HSD1 (On-Target) | Enzymatic Assay | 5 |
| 11β-HSD2 (Isoform) | Enzymatic Assay | > 10,000 |
| Glucocorticoid Receptor | Radioligand Binding | > 5,000 |
| Mineralocorticoid Receptor | Radioligand Binding | > 10,000 |
| hERG Channel | Electrophysiology | > 20,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Unexpected Cytotoxicity
This table provides a sample data set from a troubleshooting experiment.
| Cell Line | 11β-HSD1 Expression | 11β-HSD1 IC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Window (CC50/IC50) |
| A549 | High | 10 | 5,000 | 500 |
| HEK293 | Low / None | N/A | 4,800 | N/A |
Data are hypothetical. The observation of similar cytotoxicity in a cell line lacking the primary target suggests an off-target effect.
Experimental Protocols
Protocol 1: Broad-Panel Kinase Inhibition Screen
Objective: To identify potential off-target interactions of this compound with a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: Use a multi-well plate format where each well contains a specific purified human kinase, its substrate, and ATP.
-
Incubation: Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) to each well. Include appropriate positive (known inhibitor) and negative (vehicle) controls. Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of substrate phosphorylation. This is often done using a fluorescence- or luminescence-based method that detects the product or the remaining ATP.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A significant inhibition (e.g., >50%) indicates a potential off-target interaction. Follow up with IC50 determination for any identified "hits."
Protocol 2: Receptor Binding Assay for Steroid Receptors (GR/MR)
Objective: To assess the binding affinity of this compound for the Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR).
Methodology:
-
Membrane Preparation: Use cell membranes or purified protein preparations that express the target receptor (GR or MR).
-
Competitive Binding Setup: In a multi-well plate, combine the receptor preparation with a specific radiolabeled ligand (e.g., ³H-dexamethasone for GR).
-
Compound Addition: Add a range of concentrations of unlabeled this compound to the wells. Also include wells for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation and Detection: Separate the bound from unbound radioligand using a filter plate and vacuum manifold. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of MK-0736. Fit the data to a suitable model to determine the inhibitor constant (Ki), which represents the binding affinity of the compound for the receptor.
Visualizations
Caption: Troubleshooting logic for unexpected cellular effects.
Caption: A general workflow for identifying off-target effects.
Caption: On-target vs. a hypothetical off-target kinase pathway.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Managing MK-0736 Hydrochloride Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of MK-0736 hydrochloride in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] 11β-HSD1 is responsible for the intracellular conversion of inactive cortisone to active cortisol.[4][5] By inhibiting this enzyme, this compound reduces the intracellular concentration of cortisol, thereby modulating the downstream signaling of the glucocorticoid receptor.[4][6] This mechanism of action makes it a valuable tool for studying metabolic syndromes and other conditions associated with elevated intracellular glucocorticoid levels.[2][3]
Q2: What are the primary challenges in maintaining this compound stability in long-term cell culture?
The primary challenges with this compound in long-term cell culture are its limited aqueous solubility and potential for degradation over time at 37°C.[7] As a hydrophobic molecule, it is prone to precipitation when diluted into aqueous cell culture media.[8] Furthermore, prolonged incubation at physiological temperatures can lead to a gradual loss of the compound's integrity and activity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[7][9] It is crucial to use a low final concentration of DMSO in the cell culture medium (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How should I store the powdered compound and its stock solution?
For long-term storage, the powdered form of this compound should be kept in a dry, dark environment at -20°C.[7] Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to cell culture medium.
Question: I observed a precipitate forming immediately after adding my this compound DMSO stock solution to the cell culture medium. What is the cause, and how can I prevent this?
Answer: This is a common issue known as "crashing out" and occurs when a compound with low aqueous solubility is rapidly transferred from a high-concentration organic solvent stock to an aqueous environment.[6] The following table outlines potential causes and solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.[6] |
| Low Temperature of Medium | Always use pre-warmed (37°C) cell culture medium for dilutions.[6] |
| High Solvent Concentration | Ensure the final DMSO concentration in the culture medium is as low as possible, ideally below 0.1%, while still maintaining compound solubility. |
Issue 2: Loss of this compound activity over the course of a long-term experiment.
Question: The inhibitory effect of this compound on my cells diminishes after several days in culture. What could be the reason for this loss of activity?
Answer: A decline in the compound's effect over time in long-term experiments often points to its degradation in the cell culture medium at 37°C. The stability of the compound can be influenced by several factors.
Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS | % Remaining in Serum-Free Medium |
| 0 | 100 | 100 | 100 |
| 24 | 95 | 92 | 88 |
| 48 | 88 | 85 | 75 |
| 72 | 81 | 78 | 65 |
| 96 | 75 | 70 | 55 |
Troubleshooting Steps:
-
Assess Compound Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions.
-
Increase Media Replacement Frequency: Based on the stability data, increase the frequency of media changes with freshly prepared this compound to maintain a consistent effective concentration.
-
Optimize Storage: Ensure that your stock solutions are stored correctly (aliquoted, protected from light, and at the recommended temperature) to prevent degradation before use.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[9]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final working concentration. To minimize precipitation, add the stock solution to the medium while gently vortexing.[6]
-
Ensure the final DMSO concentration is below 0.5% (e.g., for a 1:1000 dilution, the final DMSO concentration will be 0.1%).
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Samples:
-
Prepare a working solution of this compound in your cell culture medium of choice at the desired final concentration.
-
Dispense the solution into multiple sterile, sealed tubes, one for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72, 96 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -80°C until analysis to halt any further degradation.
-
-
Sample Preparation for HPLC:
-
Thaw the collected samples.
-
Precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method with a suitable C18 column.[4]
-
Create a standard curve with known concentrations of this compound to quantify the amount remaining in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life of the compound in your specific medium.
-
Visualizations
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture.
References
- 1. Mechanisms of Disease: selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 as a novel treatment for the metabolic syndrome | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK-0736 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: MK-0736 Hydrochloride and Related 11β-HSD1 Inhibitors in Animal Studies
Disclaimer: Publicly available information on specific unexpected side effects of MK-0736 hydrochloride in animal studies is limited, largely due to the discontinuation of its development. This technical support center provides guidance based on the known pharmacology of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors as a class and general principles of preclinical toxicology assessment. The provided experimental protocols and data tables are illustrative examples and should be adapted to specific research needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are not observing the expected metabolic improvements in our rodent model with chronic administration of an 11β-HSD1 inhibitor. What could be the reason?
A1: This is a critical observation that may not be immediately intuitive. One potential explanation is the phenomenon of tachyphylaxis, or a rapid decrease in response to a drug after repeated doses. Studies have shown that while 11β-HSD1 inhibitors can maintain their effect in mice, tachyphylaxis has been observed in the adipose tissue of rats and humans with continuous dosing[1].
Troubleshooting Steps:
-
Review Dosing Regimen: Continuous high-level inhibition may lead to compensatory mechanisms. Consider if a "drug holiday" period in your dosing schedule is feasible and appropriate for your study design[1].
-
Assess Target Engagement: Confirm that the drug is reaching the target tissue and inhibiting 11β-HSD1 activity at the desired level after repeated dosing. Ex vivo enzyme activity assays on tissue homogenates can be valuable.
-
Species-Specific Differences: Be aware that metabolic responses and the potential for tachyphylaxis can differ significantly between species[1]. Results from mouse models may not always be directly translatable to higher-order species.
Q2: Are there any concerns regarding the hypothalamic-pituitary-adrenal (HPA) axis when using this compound or similar compounds?
A2: Yes, this is a key area for monitoring. By design, 11β-HSD1 inhibitors alter local glucocorticoid metabolism. While they aim to reduce intracellular cortisol (or corticosterone in rodents), the body may attempt to compensate by increasing systemic glucocorticoid production. Perturbation of the HPA axis is a potential side effect of this class of inhibitors[2].
Troubleshooting and Monitoring:
-
Measure Systemic Hormones: Regularly monitor plasma levels of ACTH and corticosterone (in rodents) or cortisol (in larger animals). An increase in these hormones could indicate a compensatory response.
-
Adrenal Gland Histopathology: At the end of the study, perform a thorough histopathological examination of the adrenal glands. Look for signs of hypertrophy or other morphological changes.
-
Stress Response Testing: To assess the functional integrity of the HPA axis, consider including a stress test (e.g., restraint stress) in a subset of animals to ensure a proper physiological response can still be mounted[3].
Q3: We are observing unexpected off-target effects at higher doses. How can we investigate this?
A3: High doses of some 11β-HSD1 inhibitors may be required to achieve significant metabolic benefits in animal models, which can increase the risk of off-target effects[2].
Troubleshooting Steps:
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify the minimal effective dose and to characterize the dose at which unexpected effects emerge.
-
In Vitro Target Screening: If feasible, screen the compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Comprehensive Toxicological Evaluation: If unexpected clinical signs, weight loss, or changes in organ function are observed, a more comprehensive safety assessment is warranted. This should include clinical pathology (hematology and clinical chemistry) and detailed histopathology of major organs.
Data Presentation: Illustrative Preclinical Toxicology Data
The following tables represent hypothetical data from a 28-day repeat-dose toxicology study in rats to illustrate how quantitative data on unexpected side effects could be presented.
Table 1: Summary of Clinical Observations and Body Weight Changes
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Mortality | 0/10 | 0/10 | 0/10 | 1/10 |
| Clinical Signs | No abnormalities | No abnormalities | Piloerection in 3/10 animals | Piloerection, lethargy in 8/10 animals |
| Mean Body Weight Change (Day 28) | +25g | +22g | +15g | -5g** |
| p<0.05, **p<0.01 compared to vehicle control |
Table 2: Selected Clinical Chemistry Parameters (Day 28)
| Parameter (Units) | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 38 ± 6 | 45 ± 8 | 95 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 80 ± 10 | 85 ± 12 | 98 ± 15 | 210 ± 30 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 21 ± 4 | 24 ± 5 | 35 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |
| Corticosterone (ng/mL) | 150 ± 25 | 160 ± 30 | 250 ± 40 | 400 ± 50** |
| p<0.05, **p<0.01 compared to vehicle control. Data are presented as mean ± SD. |
Table 3: Summary of Key Histopathological Findings
| Organ | Finding | Incidence (Vehicle) | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) |
| Liver | Centrilobular hypertrophy | 0/10 | 0/10 | 3/10 | 9/10 |
| Adrenal Gland | Cortical hypertrophy | 0/10 | 1/10 | 5/10 | 10/10 |
| Kidney | Tubular degeneration (mild) | 0/10 | 0/10 | 1/10 | 6/10 |
Experimental Protocols
Protocol 1: General 28-Day Repeat-Dose Toxicity Study in Rodents
-
Animal Model: Sprague-Dawley rats (10/sex/group), approximately 6-8 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Observations:
-
Mortality and morbidity checks twice daily.
-
Detailed clinical observations daily.
-
Body weights recorded weekly.
-
Food consumption measured weekly.
-
-
Clinical Pathology (Day 29):
-
Blood samples collected via cardiac puncture under anesthesia.
-
Hematology: Complete blood count with differential.
-
Clinical Chemistry: Panels to assess liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), electrolytes, and metabolic parameters (glucose, triglycerides, cholesterol).
-
Hormone Analysis: Plasma ACTH and corticosterone.
-
-
Necropsy and Histopathology (Day 29):
-
Full gross necropsy of all animals.
-
Organ weights recorded for liver, kidneys, adrenal glands, spleen, thymus, heart, and brain.
-
A comprehensive list of tissues collected and preserved in 10% neutral buffered formalin.
-
Histopathological examination of all tissues from the control and high-dose groups. Target organs from low and mid-dose groups are also examined.
-
Visualizations
Caption: Signaling pathway of 11β-HSD1 and its inhibition by MK-0736 HCl.
Caption: Workflow for a preclinical toxicology study.
Caption: Troubleshooting unexpected findings in animal studies.
References
- 1. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent Results in 11β-HSD1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and inconsistent results encountered during 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experiments.
FAQ 1: My positive control inhibitor shows lower potency (higher IC50) than expected.
Several factors can lead to an apparent decrease in inhibitor potency. Here are the most common issues and troubleshooting steps:
-
Inhibitor Solubility: Poor solubility of the test compound in the aqueous assay buffer is a primary cause of underestimated potency.[1] If a compound is not fully dissolved, its effective concentration is lower than the nominal concentration, leading to a higher calculated IC50 value.
-
Troubleshooting:
-
Visually inspect for precipitation after adding the inhibitor to the assay buffer.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not inhibiting the enzyme. A final DMSO concentration of less than 0.5% is generally recommended.[2]
-
Consider testing alternative solvents or solubility-enhancing agents.[1]
-
-
-
Sub-optimal Assay Conditions: The enzymatic activity of 11β-HSD1 is highly dependent on the concentrations of its substrate and cofactor (NADPH).
-
Troubleshooting:
-
Substrate Concentration: For IC50 determination, a substrate (cortisone or 11-dehydrocorticosterone) concentration at or below its Michaelis constant (Km) is often used.[1]
-
Cofactor (NADPH) Concentration: 11β-HSD1 reductase activity is critically dependent on a high NADPH/NADP+ ratio.[1] Insufficient NADPH will limit the enzyme's activity. A concentration of around 200 µM NADPH is often recommended to ensure it is not a limiting factor.[1][3]
-
-
FAQ 2: I'm observing a low signal window or low enzyme activity in my assay.
A low signal window indicates a problem with the fundamental enzymatic reaction.
-
Insufficient Cofactor (NADPH): The reductase activity of 11β-HSD1 is critically dependent on NADPH.[3][4]
-
Biochemical Assays (e.g., with microsomes): Ensure you are adding a sufficient concentration of NADPH to the reaction buffer, typically around 200 µM.[3]
-
Cell-Based Assays: The intracellular generation of NADPH is primarily handled by the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[2][3] Ensure your cell line expresses sufficient levels of H6PDH. For engineered cell lines, it is often necessary to co-express both 11β-HSD1 and H6PDH.[3] Also, ensure adequate glucose is available in the culture medium.[3]
-
-
Enzyme Inactivity: The enzyme preparation may have lost activity.
-
Troubleshooting:
-
Ensure proper storage and handling of the enzyme (e.g., liver microsomes or recombinant protein).
-
Avoid repeated freeze-thaw cycles.
-
Use a fresh batch of enzyme or validate the activity of the current batch.
-
-
FAQ 3: My results are not reproducible, showing high variability between wells or experiments.
Poor reproducibility can stem from several sources, from sample handling to assay conditions.[1]
-
Reagent and Plate Preparation: Inconsistent thawing of frozen reagents, inadequate mixing of solutions, or improper plate sealing can lead to variability.[3] For cell-based assays, uneven cell seeding is a major contributor to inconsistent results.[3]
-
Troubleshooting:
-
-
Inhibitor Stock and Dilution:
-
Incubation Time and Temperature: Maintain consistent incubation times and temperatures for all experiments.[1]
FAQ 4: I'm seeing a high background signal in my assay.
A high background can be caused by several factors, depending on the assay format.
-
Autofluorescent Compounds: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.[1]
-
Troubleshooting: Run a control plate with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[1]
-
-
Non-specific Binding: In assays using antibodies (e.g., HTRF, ELISA), non-specific binding of the detection antibodies can lead to a high background.[1] The antibody may also cross-react with other components in the assay, such as the substrate or the test inhibitor.[3]
Quantitative Data Summary
The following tables provide a summary of typical concentrations for key reagents and reported IC50 values for common 11β-HSD1 inhibitors.
Table 1: Recommended Reagent Concentrations in 11β-HSD1 Assays
| Reagent | Typical Concentration Range | Notes |
| NADPH | 200 µM | To ensure the cofactor is not a limiting factor in biochemical assays.[1][3] |
| Cortisone (Substrate) | At or below Km (for IC50) | For cell-based assays, concentrations around 200 nM have been used.[1] |
| DMSO (Solvent) | < 0.5% | Higher concentrations may inhibit enzyme activity.[2] |
Table 2: Reported IC50 Values for Reference 11β-HSD1 Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| PF-915275 | Biochemical (HTRF) | 41 | [5] |
| Carbenoxolone | Not specified | Potent, non-selective | [4] |
| Glycyrrhetinic acid | Not specified | Potent, non-selective | [4] |
Experimental Protocols
Below are generalized methodologies for common 11β-HSD1 inhibition assays.
Protocol 1: Biochemical 11β-HSD1 Inhibition Assay (Radiometric TLC-based)
This protocol describes a classic method for measuring 11β-HSD1 activity using radiolabeled substrate.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), liver microsomes (e.g., 4 µg for human), and the test inhibitor at various concentrations. The final DMSO concentration should not exceed 0.5%.[1][2]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.[1]
-
Reaction Initiation: Initiate the reaction by adding a mixture of radiolabeled substrate (e.g., [3H]-Cortisone to a final concentration of 25 nM) and NADPH (to a final concentration of 200 µM).[1]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.[1]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 mM glycyrrhetinic acid in a suitable solvent).[1]
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.[1]
-
Separation and Detection:
-
Evaporate the organic solvent to dryness.[1]
-
Re-dissolve the steroid residue and spot it onto a Thin Layer Chromatography (TLC) plate.[1]
-
Develop the TLC plate to separate the substrate from the product.[1]
-
Quantify the radioactivity in the substrate and product spots using a scintillation counter.[1]
-
-
Data Analysis: Calculate the percent conversion and subsequently the percent inhibition for each inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay
This protocol measures the inhibition of 11β-HSD1 activity in a cellular context.
-
Cell Culture: Plate cells expressing 11β-HSD1 (e.g., HEK-293) in a multi-well plate and grow to the desired confluency.[2][6]
-
Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent and non-toxic (typically <0.5%).[2]
-
Inhibitor Treatment: Pre-incubate the cells with the various concentrations of the test inhibitor for a specified time.[6]
-
Substrate Addition: Add the substrate (e.g., 200 nM cortisone) to initiate the reaction.[1][6]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 30 minutes to 24 hours).[1]
-
Sample Collection: Collect the cell supernatant or lyse the cells, depending on the detection method.[1]
-
Quantification: Quantify the amount of cortisol produced using a validated detection method such as LC-MS/MS or HTRF.[6]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
11β-HSD1 Signaling Pathway
References
Technical Support Center: Troubleshooting MK-0736 Hydrochloride Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating potential interference caused by the 11β-HSD-1 inhibitor, MK-0736 hydrochloride, in fluorescence-based assays. While specific interference data for this compound is not extensively published, this guide outlines a systematic approach to address common issues arising from the introduction of small molecules into sensitive assay systems.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My fluorescence signal changes unexpectedly when I add this compound to my assay. What could be the cause?
A1: Unexpected changes in fluorescence upon the addition of a small molecule like this compound can stem from several sources. The primary suspects are direct compound interference, such as autofluorescence or fluorescence quenching.[1][2] It is also possible that the compound affects the biological system in a way that indirectly alters the fluorescent signal. A systematic approach is necessary to pinpoint the exact cause.
Q2: What is autofluorescence and how can I determine if this compound is autofluorescent?
A2: Autofluorescence is the natural emission of light by a molecule when it is excited by light.[3] If this compound is autofluorescent in the same spectral region as your assay's fluorophore, it can lead to false-positive signals.[1]
-
Troubleshooting Step: The first step is to measure the fluorescence of this compound alone in your assay buffer. Prepare a sample containing only the assay buffer and this compound at the concentration used in your experiment. Measure the fluorescence using the same excitation and emission wavelengths as your main experiment. A significant signal in this control sample indicates autofluorescence.[4][5]
Q3: What is fluorescence quenching and how can I test for it?
A3: Fluorescence quenching occurs when a molecule, in this case potentially this compound, decreases the fluorescence intensity of a fluorophore without chemically altering it.[2] This can happen through various mechanisms, including collisional quenching or energy transfer, and can result in false-negative or underestimated results.
-
Troubleshooting Step: To test for quenching, prepare a sample containing your fluorescent probe or substrate at its experimental concentration. Measure its fluorescence. Then, add this compound at its working concentration and measure the fluorescence again. A significant decrease in the fluorescence signal suggests a quenching effect.
Q4: Could the interference be related to the assay components or my biological sample?
A4: Yes, high background fluorescence can also originate from endogenous fluorophores within your biological sample (e.g., NADH, riboflavins) or from the assay media itself.[3][6] The presence of this compound could potentially exacerbate these effects or interact with other assay components.
-
Troubleshooting Step: Run parallel control experiments. This includes a "vehicle control" where you add the same solvent used to dissolve this compound (e.g., DMSO) to your assay to rule out solvent effects. Additionally, an "unstained control" containing your biological sample without any fluorescent probe can help identify the level of intrinsic autofluorescence.[3][4]
Experimental Protocols
Protocol 1: Characterizing the Spectral Properties of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence (autofluorescence) at the wavelengths used in your assay.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your main experiment)
-
Spectrofluorometer or plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer, covering the range of concentrations used in your experiments.
-
As a blank, use the assay buffer containing the same concentration of the solvent used for the stock solution.
-
Measure the fluorescence emission spectrum of each dilution by exciting at the same wavelength used for your assay's fluorophore.
-
Measure the fluorescence excitation spectrum of each dilution by monitoring the emission at the same wavelength used for your assay's fluorophore.
-
A significant fluorescence signal above the blank indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Assessing Quenching Effects of this compound
Objective: To determine if this compound quenches the fluorescence of your assay's probe.
Materials:
-
Your fluorescent probe/reagent
-
This compound
-
Assay buffer
-
Spectrofluorometer or plate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.
-
Measure the baseline fluorescence intensity of this solution.
-
Add this compound to the solution at its final experimental concentration.
-
Immediately after adding this compound, and at several time points thereafter, measure the fluorescence intensity.
-
A dose-dependent decrease in fluorescence intensity upon the addition of this compound is indicative of quenching.
Data Presentation
Table 1: Troubleshooting Checklist for Suspected Interference
| Potential Issue | Control Experiment | Expected Outcome if Issue is Present | Possible Solution |
| Autofluorescence | MK-0736 HCl in assay buffer | Increased fluorescence signal | Select a fluorophore with a different spectral profile; subtract background fluorescence |
| Quenching | Fluorescent probe + MK-0736 HCl | Decreased fluorescence signal | Decrease the concentration of MK-0736 HCl if possible; use a different fluorescent probe |
| Solvent Effects | Vehicle control (e.g., DMSO) | Altered fluorescence signal | Ensure final solvent concentration is low and consistent across all samples |
| Biological Autofluorescence | Unstained cells/tissue | High background fluorescence | Use spectral unmixing; treat sample with a quenching agent like Sudan Black B[3] |
Visualizing Workflows and Pathways
Caption: Workflow for diagnosing and mitigating assay interference.
Caption: Mechanism of action of this compound.
References
- 1. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. biotium.com [biotium.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Identifying and minimizing MK-0736 hydrochloride degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing degradation products of MK-0736 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing an unexpected peak in the chromatogram of my this compound sample. How can I identify it?
A1: An unexpected peak in your chromatogram likely indicates the presence of a degradation product or an impurity. To identify this unknown peak, a systematic approach is recommended. First, ensure the peak is not an artifact from your solvent, buffer, or system. You can do this by running a blank injection. If the peak persists, it is likely related to the compound.
The next step is to perform a forced degradation study to intentionally generate degradation products and see if the unknown peak increases in intensity under specific stress conditions (acidic, basic, oxidative, thermal, photolytic). This will provide clues about the nature of the degradation product. Finally, to definitively identify the structure of the unknown compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q2: My this compound sample is showing a decrease in potency over time. What could be the cause and how can I mitigate it?
A2: A decrease in potency is a strong indicator of compound degradation. The stability of this compound can be influenced by several factors including storage conditions and handling procedures. To mitigate potency loss, it is crucial to adhere to the recommended storage conditions, which are typically in a dry, dark place at -20°C for long-term storage and 4°C for short-term storage.[1]
Avoid repeated freeze-thaw cycles, as this can accelerate degradation. When preparing solutions, use high-purity solvents and prepare them fresh whenever possible. If you suspect a particular degradation pathway is responsible (e.g., oxidation), consider purging your solutions with an inert gas like nitrogen or argon and storing them under an inert atmosphere.
Q3: How can I proactively minimize the formation of degradation products during my experiments?
A3: Minimizing degradation requires careful control of the experimental environment. Here are some key strategies:
-
pH Control: Maintain the pH of your solutions within a stable range, as significant shifts to acidic or basic conditions can catalyze hydrolysis.
-
Light Protection: Protect your samples from light, especially UV light, by using amber vials or covering your labware with aluminum foil.
-
Temperature Control: Keep your samples at the recommended temperature and avoid exposure to high temperatures unless required for a specific experimental step.
-
Inert Atmosphere: For compounds susceptible to oxidation, working under an inert atmosphere can significantly reduce the formation of oxidative degradation products.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidative degradation. However, this should be done with caution as it may interfere with your experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a molecule like this compound?
A1: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, several potential degradation routes can be hypothesized. These include:
-
Hydrolysis: The 1,2,4-triazole ring could be susceptible to hydrolytic cleavage under strong acidic or basic conditions.
-
Oxidation: The ethylsulfonyl group is a potential site for oxidation, which could lead to the formation of sulfonic acid or other related oxidized species.
-
Photodegradation: The aromatic ring and the triazole moiety may be susceptible to degradation upon exposure to UV light.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C in a dry and dark environment.[1] For short-term storage of a few days to weeks, 4°C is acceptable.[1] Stock solutions should also be stored at -20°C for long-term use and at 4°C for short-term use.[1]
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring the stability of this compound. An ideal HPLC method should be able to separate the parent compound from all potential degradation products. For the identification of unknown degradation products, hyphenated techniques such as LC-MS are invaluable.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | Duration | Temperature | % Degradation of MK-0736 | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP-1 (Hydrolytic product) |
| 0.1 M NaOH | 24 hours | 60°C | 25.8% | DP-2 (Hydrolytic product) |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | DP-3 (Oxidative product) |
| Thermal | 48 hours | 80°C | 5.1% | DP-4 (Thermal degradant) |
| Photolytic (UV) | 24 hours | Room Temp | 12.3% | DP-5 (Photolytic product) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for identifying unknown degradation products.
Caption: Troubleshooting decision tree for loss of compound potency.
References
Adjusting for lot-to-lot variability of MK-0736 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential lot-to-lot variability of MK-0736 hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound. What could be the cause?
A1: Lot-to-lot variability is a known challenge in research-grade compounds and can stem from several factors.[1] These may include minor differences in the manufacturing process leading to variations in purity, isomeric ratio, residual solvent content, or physical properties like particle size, which can affect solubility and dissolution rates. It is also possible that storage and handling conditions after manufacturing have influenced the compound's stability.
Q2: How can we proactively assess a new lot of this compound before starting our experiments?
A2: It is highly recommended to perform a set of quality control (QC) experiments on each new lot. This typically involves verifying the compound's identity, purity, and concentration of prepared solutions. Comparing the results of these tests to the vendor's Certificate of Analysis (CoA) and to data from previous lots can help identify any significant deviations.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: While specific stability studies for this compound are not publicly available, general best practices for hydrochloride salts of small molecules suggest storing them in a cool, dry, and dark place. For long-term storage, it is advisable to store the solid compound at -20°C. Prepared stock solutions should be stored at -80°C and undergo a limited number of freeze-thaw cycles. Always refer to the supplier's specific recommendations on the Certificate of Analysis.[2][3]
Q4: Can differences in the physical appearance of the powder (e.g., color, texture) between lots indicate a problem?
A4: Yes, noticeable differences in the physical appearance of the solid compound can be an initial indicator of potential variability. While not conclusive on its own, it warrants further investigation through analytical methods to ensure the purity and identity of the compound are within acceptable limits.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Potency in Cellular Assays
If you observe a decrease or inconsistency in the inhibitory effect of this compound on its target, 11β-HSD1, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent Potency
Caption: Workflow to troubleshoot inconsistent biological activity.
Issue 2: Poor Solubility or Precipitation in Media
If you encounter difficulties dissolving this compound or observe precipitation in your experimental media, follow these steps:
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for addressing solubility problems.
Experimental Protocols
Protocol 1: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and comparing it across different lots.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve compound in DMSO to a concentration of 1 mg/mL. |
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject a blank (DMSO) to establish a baseline.
-
Inject the prepared sample of this compound.
-
Analyze the resulting chromatogram. The purity can be estimated by the area of the main peak relative to the total area of all peaks. Compare the retention time and peak profile to previous lots.
Protocol 2: Stock Solution Concentration Verification by UV-Vis Spectrophotometry
This protocol can be used to quickly verify the concentration of a prepared stock solution.
| Parameter | Condition |
| Solvent | Methanol or Ethanol |
| Wavelength Scan | 200 - 400 nm to determine λmax |
| Measurement λ | Use the determined λmax (peak absorbance) |
| Reference | Use the same solvent as a blank. |
Procedure:
-
Determine the λmax of this compound in your chosen solvent by performing a wavelength scan.
-
Prepare a standard curve using a trusted lot of the compound with known purity.
-
Dilute your newly prepared stock solution to fall within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample.
-
Calculate the concentration based on the standard curve. This allows for a consistent concentration assessment across different lots.
Mechanism of Action Visualization
MK-0736 is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, thereby amplifying local glucocorticoid action.
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Inhibition of 11β-HSD1 by MK-0736 blocks cortisol production.
References
How to control for vehicle effects in MK-0736 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0736 hydrochloride. The following information is designed to help control for vehicle effects and address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control group is administered the same substance used to dissolve or suspend the experimental compound, in this case, this compound, but without the active pharmaceutical ingredient (API). This is a fundamental aspect of experimental design to differentiate the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Without a proper vehicle control, any observed effects could be mistakenly attributed to the test compound when they are, in fact, a result of the vehicle.
Q2: What are common vehicle formulations for poorly soluble compounds like this compound?
This compound is a poorly water-soluble compound. Therefore, a simple aqueous vehicle is often not suitable. Common strategies to formulate such compounds for in vivo studies include:
-
Co-solvent systems: These mixtures of a primary solvent (like DMSO) and other less toxic, water-miscible solvents (like polyethylene glycol [PEG] 300 or 400) can effectively dissolve the compound. The final solution is typically diluted with saline or phosphate-buffered saline (PBS).
-
Surfactant-based systems: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can be used to create micellar solutions or emulsions that enhance the solubility of hydrophobic compounds.
-
Cyclodextrin formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Suspensions: If the compound cannot be fully dissolved, it can be administered as a suspension. This typically involves a suspending agent like carboxymethylcellulose (CMC) or methylcellulose in an aqueous medium.
The choice of vehicle depends on the required dose, the route of administration, and the animal model being used. It is crucial to conduct tolerability studies for the chosen vehicle alone before initiating the main experiment.
Q3: What are the key considerations when selecting a vehicle for this compound?
When selecting a vehicle, the following factors should be carefully considered:
-
Solubility: The vehicle must be able to dissolve or uniformly suspend this compound at the desired concentration.
-
Toxicity: The vehicle should be non-toxic and well-tolerated by the animal model at the intended dose and route of administration.
-
Biological Activity: The vehicle should be inert and not possess any biological activity that could interfere with the experimental results. For example, DMSO is known to have anti-inflammatory and analgesic effects.
-
Route of Administration: The viscosity and composition of the vehicle must be suitable for the chosen route of administration (e.g., oral gavage, intravenous injection).
-
Compound Stability: The vehicle should not cause degradation of this compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Possible Cause:
This is a common issue when a concentrated stock solution of a poorly soluble compound in an organic solvent (e.g., DMSO) is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Troubleshooting Steps:
-
Optimize the formulation:
-
Use co-solvents: Instead of diluting directly from a high-concentration DMSO stock, try a vehicle system that includes co-solvents like PEG 300/400. A common approach is to first dissolve the compound in a small amount of DMSO and then add the co-solvent before the final dilution with an aqueous solution.
-
Incorporate a surfactant: Adding a surfactant like Tween® 80 can help to maintain the compound's solubility in the final aqueous formulation.
-
-
Modify the dilution procedure:
-
Slow addition: Add the aqueous component to the solvent-drug mixture slowly while vortexing or stirring vigorously.
-
Temperature: Gentle warming of the solution may help to keep the compound dissolved, but be cautious of potential degradation at elevated temperatures.
-
-
Consider alternative formulations: If precipitation persists, explore other options like cyclodextrin-based solutions or micronized suspensions.
Issue 2: Unexpected adverse effects or toxicity in the vehicle control group.
Possible Cause:
The vehicle itself, at the administered concentration and volume, may be causing toxicity. High concentrations of some organic solvents or surfactants can lead to adverse effects.
Troubleshooting Steps:
-
Conduct a vehicle tolerability study: Before starting the main experiment, administer the vehicle alone to a small group of animals at the intended dose and volume. Monitor for any signs of toxicity, such as weight loss, lethargy, or irritation at the injection site.
-
Reduce the concentration of potentially toxic components: If toxicity is observed, try to reformulate the vehicle with lower concentrations of the organic co-solvents (e.g., DMSO) or surfactant.
-
Consider a different vehicle: If reducing the concentration of components is not feasible due to solubility constraints, a different, better-tolerated vehicle should be investigated.
Issue 3: High variability in experimental data.
Possible Cause:
Inconsistent formulation preparation or administration can lead to high variability in the results. For suspensions, non-uniformity of the dose can be a major factor.
Troubleshooting Steps:
-
Standardize the formulation protocol: Ensure that the vehicle and drug formulation are prepared in the exact same manner for every experiment.
-
Ensure homogeneity of suspensions: If using a suspension, it is critical to ensure that it is uniformly mixed before each dose is drawn. Continuous stirring or vortexing immediately before administration is recommended.
-
Accurate dosing: Use calibrated equipment to ensure that each animal receives the correct dose volume.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Oral Administration
This protocol provides a general method for preparing a common co-solvent vehicle for poorly soluble compounds.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
To prepare a 10% DMSO, 40% PEG 400, 50% Saline vehicle (v/v/v):
-
In a sterile container, add 1 part DMSO.
-
Add 4 parts PEG 400 to the DMSO and mix thoroughly until a homogenous solution is formed.
-
Slowly add 5 parts of sterile saline to the DMSO/PEG 400 mixture while continuously stirring or vortexing to prevent precipitation.
To prepare the this compound formulation, the compound would first be dissolved in the DMSO component before the addition of PEG 400 and saline.
Protocol 2: Workflow for Vehicle Selection and Validation
A systematic approach is necessary to select and validate an appropriate vehicle for in vivo studies.
-
Solubility Screening:
-
Assess the solubility of this compound in a panel of individual GRAS (Generally Recognized As Safe) solvents and their mixtures (e.g., DMSO, PEG 400, Tween 80, saline, cyclodextrin solutions).
-
-
Formulation Development:
-
Based on the solubility screen, develop a few candidate vehicle formulations that can achieve the desired concentration of this compound.
-
-
Tolerability Study:
-
Administer the candidate vehicles (without the compound) to a small cohort of animals.
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water intake for a defined period (e.g., 7 days).
-
-
Pharmacokinetic Pilot Study:
-
Administer this compound in the best-tolerated vehicle(s) to a small group of animals.
-
Measure the plasma concentration of the compound at various time points to assess its absorption and exposure.
-
-
Final Vehicle Selection:
-
Choose the vehicle that provides the best balance of solubility, tolerability, and desired pharmacokinetic profile.
-
Data Presentation
Table 1: Example Solubility Screen of this compound
| Vehicle Component | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| DMSO | > 50 | Freely soluble |
| PEG 400 | > 20 | Soluble |
| 10% DMSO / 90% Saline | ~0.5 | Precipitation observed |
| 10% DMSO / 40% PEG 400 / 50% Saline | > 5 | Clear solution |
| 20% HP-β-CD in Water | ~2 | Soluble |
Table 2: Example Vehicle Tolerability Study Results (7-day observation)
| Vehicle Formulation | Dose Volume (mL/kg) | Body Weight Change (%) | Clinical Signs |
| Saline | 10 | +2.5 | None |
| 10% DMSO / 40% PEG 400 / 50% Saline | 10 | +1.8 | None |
| 20% DMSO / 80% Saline | 10 | -3.2 | Lethargy on Day 1 |
| 5% Tween 80 in Saline | 10 | +2.1 | None |
Visualizations
Interpreting conflicting data from MK-0736 hydrochloride studies
Technical Support Center: MK-0736 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with information to interpret and troubleshoot data from studies involving the 11β-HSD1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: A key clinical trial (NCT00274716) reported that MK-0736 did not meet its primary endpoint for a statistically significant reduction in sitting diastolic blood pressure. Does this indicate the compound is ineffective for hypertension?
A1: Not necessarily. While the primary endpoint for the reduction in sitting diastolic blood pressure (SiDBP) was not met (a placebo-adjusted reduction of 2.2 mm Hg with a P-value of .157), a deeper analysis of the study data is warranted.[1] The study also reported that MK-0736 was well-tolerated and showed modest improvements in other blood pressure endpoints.[1]
Troubleshooting Guide: Interpreting Primary vs. Secondary Endpoints
-
Evaluate Statistical Power: Was the study adequately powered to detect the observed effect size? A small effect may be clinically relevant but require a larger sample size to achieve statistical significance.
-
Analyze Secondary Outcomes: The same study showed that with a 7 mg/d dose, MK-0736 led to a placebo-adjusted decrease in LDL-C by 12.3%, a decrease in high-density lipoprotein cholesterol by 6.3%, and a body weight reduction of 1.4 kg.[1] These secondary metabolic effects may be significant and suggest alternative or complementary therapeutic applications for the compound.
-
Consider the Patient Population: The study focused on overweight-to-obese patients with hypertension.[1] The efficacy of MK-0736 may differ in other patient populations, such as those with type 2 diabetes and hypertension, which was the focus of a separate dose-ranging study (NCT00806585).[2]
-
Review Preclinical Data: Compare the clinical results with preclinical data. For example, studies in spontaneously hypertensive rats (SHRs) can provide insights into the compound's effects on blood pressure under controlled conditions.[3] Discrepancies may point to differences in metabolism or mechanism between species.
Q2: What is the mechanism behind the observed effects of MK-0736 on LDL-C and body weight?
A2: MK-0736 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme is crucial for converting inactive cortisone into active cortisol, particularly in the liver and adipose tissue.[6] By inhibiting 11β-HSD1, MK-0736 reduces intracellular cortisol concentrations. Elevated cortisol levels are associated with features of the metabolic syndrome, including insulin resistance, dyslipidemia, and obesity.[6] Therefore, the reduction in LDL-C and body weight is likely a direct consequence of reduced cortisol activity in target tissues.
Q3: We are planning a preclinical study for an analog of MK-0736. How should we design the experiment to reliably assess both primary antihypertensive and secondary metabolic effects?
A3: A well-designed preclinical in vivo study is critical. It should include multiple endpoints to capture the full spectrum of the compound's activity.
Troubleshooting and Design Guide:
-
Animal Model Selection: Use a relevant model that exhibits both hypertension and metabolic dysregulation, such as spontaneously hypertensive rats (SHRs) or diet-induced obese (DIO) rodents.
-
Dose-Response and Treatment Duration: Conduct a dose-ranging study to identify the optimal dose. The treatment duration should be sufficient to observe changes in both blood pressure (typically shorter-term) and metabolic parameters like body weight and lipid profiles (often requiring longer-term administration).
-
Endpoint Measurement:
-
Primary (Blood Pressure): Use continuous telemetry for the most accurate and comprehensive blood pressure monitoring, as it avoids handling stress that can confound measurements.
-
Secondary (Metabolic): At baseline and termination, measure body weight, fasting blood glucose, insulin, and lipid panels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Mechanism Confirmation: At the end of the study, collect liver and adipose tissue to measure 11β-HSD1 activity and local corticosterone levels to confirm target engagement.
-
-
Control Groups: Always include a vehicle control group and consider a positive control group (an established antihypertensive or metabolic agent) to benchmark the efficacy of your compound.
Data Summary
Table 1: Key Results from the NCT00274716 Study (7 mg/d MK-0736 vs. Placebo)
| Endpoint | Placebo-Adjusted Change from Baseline | P-value |
| Sitting Diastolic Blood Pressure (SiDBP) | -2.2 mm Hg | .157 |
| LDL-Cholesterol | -12.3% | Not Reported |
| HDL-Cholesterol | -6.3% | Not Reported |
| Body Weight | -1.4 kg | Not Reported |
Data extracted from Shah S, et al. J Am Soc Hypertens. 2011.[1]
Experimental Protocols
Protocol 1: Preclinical In Vivo Efficacy Assessment of an MK-0736 Analog
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks of age.
-
Acclimatization: Acclimatize animals for at least one week with regular handling.
-
Group Allocation: Randomly assign animals to one of the following groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose in water)
-
Group 2: MK-0736 analog (Low Dose, e.g., 1 mg/kg)
-
Group 3: MK-0736 analog (Mid Dose, e.g., 5 mg/kg)
-
Group 4: MK-0736 analog (High Dose, e.g., 25 mg/kg)
-
Group 5: Positive Control (e.g., Enalapril, 10 mg/kg)
-
-
Administration: Administer compounds orally once daily for 8 weeks.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure via tail-cuff method twice weekly. For continuous monitoring, implant telemetry devices 2 weeks prior to study start.
-
Metabolic Monitoring:
-
Record body weight weekly.
-
At Week 0 and Week 8, collect fasting blood samples via tail vein for analysis of glucose, insulin, and a full lipid panel.
-
-
Terminal Procedures: At the end of the 8-week treatment period, euthanize animals and collect liver and epididymal fat pads. Flash-freeze tissues in liquid nitrogen for subsequent analysis of 11β-HSD1 activity.
-
Statistical Analysis: Analyze data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.
Visualizations
References
- 1. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MK-0736 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Mitigating Compensatory Mechanisms to 11β-HSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The primary focus is on identifying and mitigating the compensatory mechanisms that can arise in response to 11β-HSD1 inhibition, which may impact experimental outcomes and the therapeutic potential of these inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected or Diminished Efficacy of 11β-HSD1 Inhibitor in vivo
Question: We are observing a weaker than expected therapeutic effect of our 11β-HSD1 inhibitor in our animal models, despite good in vitro potency. What are the potential causes and how can we troubleshoot this?
Answer: This is a common issue that can often be attributed to in vivo compensatory mechanisms. The most likely cause is the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.
Troubleshooting Steps:
-
Assess HPA Axis Activation: The reduction in intracellular cortisol in key tissues due to 11β-HSD1 inhibition can lead to a decrease in negative feedback to the hypothalamus and pituitary gland.[1][2][3] This results in increased secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), stimulating the adrenal glands to produce more cortisol.[1][2] This adrenal-derived cortisol can counteract the intended effect of the inhibitor.
-
Recommendation: Measure key biomarkers of HPA axis activity. A detailed protocol is provided in the Experimental Protocols section.
-
-
Evaluate Adrenal Androgen Production: Increased ACTH stimulation can also lead to the overproduction of adrenal androgens.[4] This is a critical consideration, especially in female subjects, as it can lead to undesirable androgenic side effects and potentially offset metabolic benefits.
-
Recommendation: Quantify adrenal androgens and their metabolites in your experimental samples.
-
-
Investigate 11-Ketotestosterone (11KT) Biosynthesis: A more recently identified compensatory mechanism is the increased biosynthesis of the potent androgen 11KT in adipose tissue upon 11β-HSD1 inhibition.[5] 11β-HSD1 normally inactivates 11-oxygenated androgens, so its inhibition can lead to an accumulation of active 11KT.
-
Recommendation: Measure 11KT levels in both plasma and adipose tissue. A detailed protocol for this measurement is provided in the Experimental Protocols section.
-
Issue 2: High Variability in HPA Axis Biomarker Data
Question: We are seeing high variability in our plasma ACTH and corticosterone measurements between animals in the same treatment group. How can we reduce this variability?
Answer: The HPA axis is highly sensitive to external stimuli and follows a diurnal rhythm. Therefore, strict control over experimental conditions is crucial for obtaining reproducible data.
Troubleshooting Steps:
-
Standardize Sample Collection Time: Corticosterone levels exhibit a strong circadian rhythm, with a peak typically occurring at the onset of the active phase (dark cycle for rodents) and a nadir at the beginning of the inactive phase (light cycle).[6]
-
Recommendation: Collect all blood samples at the same time of day, preferably during the nadir of the corticosterone rhythm, to minimize variability.
-
-
Minimize Stress During Handling and Dosing: Stress from handling, injection, or gavage can acutely activate the HPA axis and artificially elevate ACTH and corticosterone levels.
-
Recommendation: Acclimatize animals to handling procedures for a sufficient period before the experiment begins. For oral administration, consider administering the compound in the diet if possible to avoid the stress of gavage.[7]
-
-
Control for Environmental Factors: Changes in light-dark cycles, temperature, and noise can all impact HPA axis activity.
-
Recommendation: Maintain a consistent and controlled environment for all experimental animals.
-
Issue 3: How to Mitigate Compensatory HPA Axis Activation
Question: We have confirmed that HPA axis activation is occurring in our studies. What strategies can we employ to mitigate this compensatory response?
Answer: While completely eliminating the HPA axis response can be challenging, several strategies can be considered to minimize its impact.
Mitigation Strategies:
-
Dose and Time Optimization: The degree of HPA axis activation may be dose-dependent.
-
Recommendation: Conduct dose-response studies to identify the lowest effective dose of your 11β-HSD1 inhibitor that provides the desired therapeutic effect with minimal impact on HPA axis biomarkers.[6] Additionally, consider the timing of administration relative to the circadian rhythm of corticosterone.
-
-
Combination Therapy:
-
Glucocorticoid Receptor (GR) Antagonists: Co-administration of a GR antagonist could block the effects of the increased adrenal cortisol production at the receptor level. This approach would need careful consideration of the potential for systemic GR antagonism side effects.
-
Dual-Target Inhibitors: The development of single molecules that inhibit both 11β-HSD1 and another relevant target could offer a more synergistic effect and potentially reduce the compensatory response.
-
-
Tissue-Selective Inhibition: The ideal 11β-HSD1 inhibitor would have high selectivity for peripheral tissues like the liver and adipose tissue, with minimal penetration into the brain where HPA axis regulation occurs.
-
Recommendation: If using a novel inhibitor, characterize its brain penetrance to understand its potential for central effects.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of 11β-HSD1 inhibition on HPA axis biomarkers.
Table 1: Effect of 11β-HSD1 Inhibition on HPA Axis Biomarkers in Mice
| Biomarker | Treatment Group | Change from Control | Mouse Strain | Study Duration | Reference |
| Plasma Corticosterone (ng/mL) | 11β-HSD1 Inhibitor (at nadir) | Increased | C57Bl6/Jax | 8 days | [6] |
| Plasma ACTH (ng/L) | 11β-HSD1 Inhibitor | Trend towards increase | C57Bl6/Jax | 8 days | [6] |
| Adrenal Gland Weight | 11β-HSD1 Inhibitor | No consistent change | C57Bl6/Jax | 8 days | [6] |
| Plasma Corticosterone (ng/mL) | 11β-HSD1 Knockout | Elevated at nadir | 129/MF1 | - | [4] |
| Plasma ACTH (pg/mL) | 11β-HSD1 Knockout | Elevated at nadir | 129/MF1 | - | [4] |
| Adrenal Gland Weight | 11β-HSD1 Knockout | Increased | 129/MF1 | - | [4] |
Table 2: In Vivo Efficacy of Selective 11β-HSD1 Inhibitors in Rodent Models
| Compound | Dose | % Inhibition (Liver) | % Inhibition (Adipose) | Animal Model | Reference |
| UI-1499 | 45 mg/Kg | 88.8% | 40.6% | KKAy mice | [2] |
| INU-101 | 45 mg/Kg | 56.8% | 38.3% | C57BL/6J mice | [2] |
| KR-67105 | 60 mg/Kg | ~65-70% | ~60-65% | C57BL/6 mice | [2] |
| BI 187004 | >160 mg/day | >90% | >90% | Human | [2] |
Experimental Protocols
Protocol 1: Assessment of HPA Axis Activation in Mice
This protocol outlines the key steps for measuring biomarkers of HPA axis activation in mice treated with an 11β-HSD1 inhibitor.
1. Animal Model and Treatment:
- Use an appropriate mouse strain (e.g., C57BL/6J) and induce the desired phenotype (e.g., diet-induced obesity) if applicable.
- Acclimatize animals to handling and the experimental environment.
- Administer the 11β-HSD1 inhibitor or vehicle control at a consistent time each day.
2. Blood Sample Collection:
- Collect blood samples at a consistent time point, preferably at the nadir of the corticosterone rhythm (beginning of the light cycle).
- Use a consistent and low-stress method for blood collection (e.g., tail vein sampling).
- Collect blood into EDTA-coated tubes and immediately place on ice.
- Centrifuge at 4°C to separate plasma and store at -80°C until analysis.
3. Biomarker Measurement:
- Plasma ACTH: Measure plasma ACTH levels using a commercially available ELISA kit according to the manufacturer's instructions.
- Plasma Corticosterone: Measure plasma corticosterone levels using a commercially available ELISA or radioimmunoassay (RIA) kit.
- Urinary Corticosteroid Metabolites: For a more integrated assessment of HPA axis activity, collect 24-hour urine samples and analyze the ratio of tetrahydrocortisol (THF) + 5α-tetrahydrocortisol (5α-THF) to tetrahydrocortisone (THE) using gas chromatography-mass spectrometry (GC-MS). A decrease in this ratio indicates 11β-HSD1 inhibition.
4. Adrenal Gland Analysis:
- At the end of the study, euthanize the animals and carefully dissect the adrenal glands.
- Remove any adhering fat and weigh the adrenal glands. An increase in adrenal weight is indicative of chronic HPA axis stimulation.
Protocol 2: Quantification of 11-Ketotestosterone in Adipose Tissue
This protocol provides a method for measuring 11-ketotestosterone (11KT) levels in adipose tissue samples.
1. Tissue Collection and Homogenization:
- Collect adipose tissue samples and immediately snap-freeze in liquid nitrogen. Store at -80°C.
- On the day of analysis, weigh the frozen tissue and homogenize in a suitable buffer (e.g., PBS) on ice.
2. Steroid Extraction:
- Add an internal standard (e.g., deuterated 11KT) to the tissue homogenate.
- Perform a liquid-liquid extraction using an organic solvent (e.g., methyl tert-butyl ether or diethyl ether).
- Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization (Optional but Recommended for LC-MS/MS):
- To enhance sensitivity, derivatize the extracted steroids with a reagent such as Girard P.
4. Quantification by LC-MS/MS:
- Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
- Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of 11KT. This is the gold standard for steroid analysis due to its high specificity and sensitivity.
5. Alternative Quantification by ELISA:
- Commercially available ELISA kits for 11KT can be used as an alternative to LC-MS/MS. Follow the manufacturer's instructions for sample preparation and analysis.
Mandatory Visualizations
Caption: Compensatory HPA axis activation in response to 11β-HSD1 inhibition.
Caption: Experimental workflow for assessing HPA axis activation.
Caption: Compensatory increase in 11-ketotestosterone biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Will treating diabetes with 11β-HSD1 inhibitors affect the HPA axis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothalamic-Pituitary-Adrenal Axis Abnormalities in Response to Deletion of 11β-HSD1 is Strain-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing MK-0736 hydrochloride stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of MK-0736 hydrochloride stock solutions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for converting inactive cortisone to active cortisol within cells. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, making it a valuable tool for research in metabolic syndromes, such as type 2 diabetes and obesity.
Q2: What is the primary solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[3]
Q3: How should solid this compound and its stock solutions be stored?
A3: Proper storage is crucial to maintain the integrity of the compound. Recommendations are as follows:
-
Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]
-
Stock Solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), store at -20°C.[3]
Quantitative Data Summary
While specific quantitative solubility data is not widely published, the following table summarizes the available information and provides general guidelines.
| Parameter | Value/Recommendation | Source |
| Molecular Weight (Free Base) | 469.57 g/mol | [3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Solubility in DMSO | Soluble (Specific concentration not publicly available) | [3] |
| Solubility in Ethanol | Data not publicly available | |
| Aqueous Solubility | Expected to be low | |
| Storage of Solid | Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C | [3] |
| Storage of Stock Solution | Short-term (days-weeks): 0-4°C; Long-term (months): -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of the free base (MW: 469.57 g/mol ) is approximately 4.70 mg. Note: The molecular weight of the hydrochloride salt will be slightly higher; adjust calculations if the exact molecular weight of your specific lot is known.
-
-
Weigh the compound:
-
In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of DMSO to the tube containing the powder.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-37°C) may assist in dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in the storage guidelines above.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | - Insufficient solvent volume.- Low-quality DMSO.- Compound has precipitated out of solution. | - Ensure the correct volume of DMSO has been added.- Use fresh, anhydrous/molecular biology grade DMSO.- Gently warm the solution (25-37°C) and vortex to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. |
| Precipitation observed in stock solution upon storage or after dilution in aqueous media. | - The compound's solubility limit has been exceeded in the new solvent.- The stock solution was not properly stored. | - When diluting into aqueous buffers or cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility. Add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing.- Always store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | - Inaccurate initial weighing of the compound.- Degradation of the compound due to improper storage.- Pipetting errors during dilution. | - Use a calibrated analytical balance and ensure accurate weighing.- Follow the recommended storage conditions strictly.- Use calibrated pipettes and sterile techniques for all dilutions. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
Visualizations
11β-HSD1 Signaling Pathway and Inhibition by MK-0736
Caption: Inhibition of the 11β-HSD1 pathway by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
Technical Support Center: Cell Viability Assays with MK-0736 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on conducting cell viability assays in the presence of MK-0736 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for converting inactive cortisone into active cortisol within cells. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, which is relevant for research in metabolic syndromes like type 2 diabetes and hypertension.[2][3]
Q2: I am observing high variability in my cell viability assay results with this compound. What are the common causes?
A2: High variability in cell viability assays when using small molecule inhibitors like this compound can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number across all wells. Use a cell counter for accuracy.
-
Compound Solubility: this compound may precipitate at high concentrations. Visually inspect your stock and working solutions for any precipitates. It is advisable to prepare fresh dilutions for each experiment.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Inconsistent Incubation Times: The effect of any compound on cell viability can be time-dependent. Ensure that the incubation period with this compound is consistent across all plates and experiments.
Q3: How do I determine the optimal concentration range for this compound in my cell viability assay?
A3: It is crucial to perform a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a range that shows a biological effect. Based on the initial results, you can then perform a more detailed analysis with a narrower range of concentrations to accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q4: Could the vehicle used to dissolve this compound be affecting my cell viability results?
A4: Yes, the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as used for the highest concentration of this compound. Typically, the final DMSO concentration in the cell culture medium should not exceed 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Inaccurate compound dilutions | Prepare fresh serial dilutions of this compound for each experiment. Verify pipette calibration. | |
| No effect on cell viability observed | Compound inactivity | Confirm the identity and purity of your this compound. |
| Insufficient incubation time | Increase the incubation time with the compound (e.g., 48 or 72 hours). | |
| Cell line resistance | The chosen cell line may not be sensitive to 11β-HSD1 inhibition. Consider using a cell line known to express 11β-HSD1. | |
| High background in colorimetric/fluorometric assays | Contamination | Check for microbial contamination in your cell cultures. |
| Compound interference | Test for direct reaction of this compound with the assay reagents in a cell-free system. |
Quantitative Data
Since specific public data on the cytotoxicity of this compound is limited, the following tables present data for Carbenoxolone , another well-known 11β-HSD1 inhibitor, to provide a representative example of the expected effects on cell viability.
Table 1: Effect of Carbenoxolone on the Viability of K562 Leukemia Cells
| Concentration (µM) | Incubation Time (hours) | % Decrease in Cell Viability |
| 50 | 48 | ~5% |
| 100 | 48 | ~22% |
| 150 | 48 | ~41% |
| 200 | 48 | ~67% |
| 300 | 48 | ~85% |
Data extracted from a study on K562 human leukemia cells.[1]
Table 2: IC50 Value of Carbenoxolone
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| K562 | 48 | ~150 |
IC50 is the concentration of a drug that gives half-maximal response.[1]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include wells with medium only (blank), cells with medium only (negative control), and cells with the vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathways
References
Validation & Comparative
Reproducibility of Published Findings: A Comparative Guide to MK-0736 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-0736 hydrochloride was investigated for its potential to treat hypertension and metabolic syndrome. Clinical trial data suggests it was well-tolerated and had modest beneficial effects on lipid profiles and body weight.[1] However, the primary endpoint of statistically significant blood pressure reduction in overweight and obese patients with hypertension was not achieved in a key clinical study.[1] The broader clinical development of 11β-HSD1 inhibitors has faced challenges, with promising preclinical results not always translating to robust clinical efficacy. This guide provides the available data to help researchers critically evaluate the findings related to this compound and design further investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary clinical trial of this compound published by Shah et al. (2011).
Table 1: Efficacy of this compound in Overweight/Obese Patients with Hypertension (12-week treatment)
| Parameter | Placebo (n=54) | MK-0736 (2 mg/day) (n=51) | MK-0736 (7 mg/day) (n=53) |
| Sitting Diastolic Blood Pressure (SiDBP) | |||
| Baseline (mm Hg, mean) | 95.3 | 95.5 | 95.6 |
| Change from Baseline (mm Hg, LS Mean) | -5.7 | -6.9 | -7.9 |
| Placebo-adjusted difference (mm Hg) | - | -1.2 | -2.2 |
| P-value vs. Placebo | - | .448 | .157 |
| Sitting Systolic Blood Pressure (SiSBP) | |||
| Baseline (mm Hg, mean) | 140.2 | 141.5 | 140.7 |
| Change from Baseline (mm Hg, LS Mean) | -5.8 | -8.1 | -9.0 |
| Placebo-adjusted difference (mm Hg) | - | -2.3 | -3.2 |
| P-value vs. Placebo | - | .243 | .099 |
| LDL-Cholesterol | |||
| Placebo-adjusted difference (%) | - | - | -12.3 |
| HDL-Cholesterol | |||
| Placebo-adjusted difference (%) | - | - | -6.3 |
| Body Weight | |||
| Placebo-adjusted difference (kg) | - | - | -1.4 |
Data extracted from Shah et al., J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[1]
Table 2: Comparison with an Alternative 11β-HSD1 Inhibitor (MK-0916)
| Parameter | Placebo (n=54) | MK-0916 (6 mg/day) (n=53) |
| Sitting Diastolic Blood Pressure (SiDBP) | ||
| Baseline (mm Hg, mean) | 95.3 | 95.8 |
| Change from Baseline (mm Hg, LS Mean) | -5.7 | -6.8 |
| Placebo-adjusted difference (mm Hg) | - | -1.1 |
| P-value vs. Placebo | - | .480 |
Data extracted from Shah et al., J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 11β-HSD1 inhibitors and a general workflow for their evaluation.
References
A Comparative Analysis of MK-0736 Hydrochloride and Carbenoxolone in 11β-HSD Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental findings for MK-0736 hydrochloride and carbenoxolone. The primary therapeutic target for both compounds is the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, which plays a crucial role in regulating intracellular glucocorticoid levels. While both molecules interact with this system, their selectivity, therapeutic applications, and resulting physiological effects differ significantly.
Mechanism of Action: A Tale of Two Selectivities
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol, particularly in tissues like the liver and adipose tissue. By selectively inhibiting 11β-HSD1, MK-0736 aims to reduce local cortisol concentrations in these tissues, which is implicated in metabolic syndrome.
In contrast, carbenoxolone is a non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. The inhibition of 11β-HSD2, the enzyme that deactivates cortisol, in mineralocorticoid-sensitive tissues like the kidney, can lead to side effects such as sodium and water retention. Carbenoxolone's therapeutic effects in ulcer healing are also attributed to mechanisms independent of 11β-HSD inhibition, such as increasing the production and viscosity of gastric mucus.
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Signaling pathway of 11β-HSD1-mediated glucocorticoid activation and its inhibition.
Efficacy and Clinical Applications
The differing selectivity of this compound and carbenoxolone has led to their investigation in distinct therapeutic areas.
This compound: Clinical research has primarily focused on the potential of MK-0736 in treating metabolic disorders. A study in overweight and obese patients with hypertension showed that while the primary endpoint of reducing sitting diastolic blood pressure was not met, treatment with 7 mg/day of MK-0736 for 12 weeks resulted in modest improvements in other metabolic parameters.[1] Specifically, there was a placebo-adjusted decrease in LDL-C by 12.3%, a decrease in high-density lipoprotein cholesterol by 6.3%, and a reduction in body weight by 1.4 kg.[1] Another clinical trial was designed to assess its efficacy in patients with type 2 diabetes and hypertension.[2]
Carbenoxolone: The established therapeutic use of carbenoxolone is in the treatment of gastric and duodenal ulcers.[3][4][5] Clinical studies have demonstrated its ability to accelerate ulcer healing. For instance, one double-blind study showed a healing rate of over 70% in both gastric and duodenal ulcers, typically within 3-5 weeks, compared to a placebo healing rate of about 36%.[4] Another study on duodenal ulcers reported a complete healing rate of 65% in the carbenoxolone group versus 20% in the placebo group after six weeks of treatment.[6] However, its use is often associated with side effects such as weight gain, increased blood pressure, and hypokalemia due to its non-selective inhibition of 11β-HSD enzymes.[6]
Quantitative Data Summary
| Parameter | This compound | Carbenoxolone |
| Primary Indication | Investigational for hypertension and metabolic syndrome | Gastric and duodenal ulcers |
| Mechanism of Action | Selective 11β-HSD1 inhibitor | Non-selective 11β-HSD1 and 11β-HSD2 inhibitor |
| Dosage (Clinical Trial) | 2 or 7 mg/day | 150-300 mg/day (ulcer treatment)[4] |
| Efficacy Endpoint | Reduction in blood pressure, LDL-C, body weight[1] | Ulcer healing rate[4][6] |
| Reported Efficacy | -2.2 mmHg placebo-adjusted reduction in SiDBP (not statistically significant)[1] -12.3% placebo-adjusted reduction in LDL-C[1] -1.4 kg placebo-adjusted reduction in body weight[1] | ~70% healing rate for gastric and duodenal ulcers[4] 65% healing rate for duodenal ulcers vs. 20% for placebo[6] |
| Common Side Effects | Generally well-tolerated in the cited study[1] | Weight gain, rise in diastolic blood pressure, hypokalemia[6] |
Experimental Protocols
Key Experiment for this compound: Assessment of Antihypertensive Efficacy in a Double-Blind, Placebo-Controlled Trial
Objective: To evaluate the efficacy of MK-0736 in reducing blood pressure in overweight to obese hypertensive patients.
Methodology:
-
Patient Population: Overweight to obese patients (BMI ≥27 to <41 kg/m ²) aged 18-75 years with sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg and systolic blood pressure (SBP) <160 mm Hg after a washout period of prior antihypertensive medications.[1]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled study.[1]
-
Treatment Groups:
-
Primary Endpoint: Placebo-adjusted change from baseline in trough SiDBP at week 12.[1]
-
Secondary Endpoints: Changes from baseline in SBP, LDL-C, HDL-C, and body weight.[1]
-
Data Collection: Blood pressure, lipid profiles, and body weight are measured at baseline and at the end of the 12-week treatment period.
Key Experiment for Carbenoxolone: Assessment of Ulcer Healing Efficacy in a Double-Blind, Placebo-Controlled Endoscopic Trial
Objective: To evaluate the efficacy of carbenoxolone in promoting the healing of duodenal ulcers.
Methodology:
-
Patient Population: Patients with endoscopically confirmed duodenal ulcers.[6]
-
Study Design: A 6-week, double-blind, placebo-controlled trial.[6]
-
Treatment Groups:
-
Primary Endpoint: Complete healing of the ulcer as assessed by endoscopy at the end of the 6-week treatment period.[6]
-
Data Collection: Endoscopic examinations are performed at the beginning and end of the treatment period to assess ulcer healing. Symptomatic responses are also recorded.[6]
Experimental Workflow Visualization
Workflow for Assessing 11β-HSD1 Inhibition In Vivo
Caption: A generalized experimental workflow for evaluating the in vivo efficacy of an 11β-HSD1 inhibitor.
References
- 1. Glucocorticoid activation by 11β‐hydroxysteroid dehydrogenase enzymes in relation to inflammation and glycaemic control in chronic kidney disease: A cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Th2 cytokine-induced upregulation of 11β-hydroxysteroid dehydrogenase-1 facilitates glucocorticoid suppression of proasthmatic airway smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
Head-to-head comparison of MK-0736 hydrochloride and INCB13739
A Guide for Researchers in Metabolic Disease Drug Development
This guide provides a comprehensive, data-driven comparison of two selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors: MK-0736 hydrochloride, developed by Merck, and INCB13739, developed by Incyte Corporation. Both compounds have been investigated for their potential in treating metabolic disorders, including type 2 diabetes and hypertension. While direct head-to-head clinical trial data is limited, this guide synthesizes available information from independent studies to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Intracellular Cortisol Production
Both this compound and INCB13739 act as inhibitors of 11β-HSD1.[1][2][3] This enzyme is crucial in the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[4][5] By blocking this conversion, these inhibitors aim to reduce intracellular cortisol concentrations, thereby mitigating the hormone's contributions to insulin resistance, dyslipidemia, and hypertension.[4][6] The selective inhibition of 11β-HSD1 is a therapeutic strategy intended to ameliorate the features of metabolic syndrome without suppressing the systemic cortisol levels necessary for healthy physiological function.[6]
Caption: Signaling pathway of 11β-HSD1 inhibition.
Performance Data: A Comparative Overview
The following tables summarize the available clinical trial data for this compound and INCB13739. It is important to note that these findings are from separate studies and not from a direct comparative trial.
Table 1: Efficacy in Patients with Hypertension
| Parameter | This compound (7 mg/day)[7] | INCB13739 |
| Primary Endpoint | Placebo-adjusted reduction in sitting diastolic blood pressure (SiDBP) | Not primarily evaluated for hypertension in available studies |
| Result | 2.2 mm Hg reduction (Not statistically significant, P = .157)[7] | Data not available |
| Other Notable Effects | Modest improvements in other blood pressure endpoints[7] | Dose-dependent improvement in blood pressure noted in patients with Type 2 Diabetes[3] |
Table 2: Efficacy in Patients with Type 2 Diabetes
| Parameter | This compound | INCB13739 (200 mg/day)[8][9] |
| Primary Indication | Hypertension in overweight/obese patients[7] | Type 2 Diabetes with inadequate glycemic control on metformin[8][9] |
| Change in HbA1c | Not the primary focus of the reported study | -0.6% reduction compared to placebo[8] |
| Change in Fasting Plasma Glucose | Data not available | -24 mg/dL reduction compared to placebo[8][9] |
| Insulin Sensitivity (HOMA-IR) | Data not available | -24% reduction compared to placebo[8] |
Table 3: Effects on Lipids and Body Weight
| Parameter | This compound (7 mg/day)[7] | INCB13739 (in hyperlipidemic patients)[8] |
| LDL Cholesterol | -12.3% (placebo-adjusted)[7] | Significant decrease[8] |
| HDL Cholesterol | -6.3% (placebo-adjusted)[7] | Data not available |
| Triglycerides | Data not available | Significant decrease[8] |
| Body Weight | -1.4 kg (placebo-adjusted)[7] | Decrease relative to placebo[8] |
Safety and Tolerability
Both this compound and INCB13739 were generally reported to be well-tolerated in the cited studies.[7][8] For INCB13739, a reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH) was observed, though generally within the normal reference range.[8] Basal cortisol homeostasis was unchanged.[8] Adverse events for both compounds were generally similar to placebo.[7][8]
Experimental Protocols
Detailed methodologies for the key clinical trials are outlined below.
This compound: Study in Overweight/Obese Patients with Hypertension
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[7]
-
Participant Population: Patients aged 18-75 years with a body mass index (BMI) of ≥27 to <41 kg/m ² and sitting diastolic blood pressure (SiDBP) of 90-104 mm Hg, with a systolic blood pressure (SBP) <160 mm Hg after a washout of prior antihypertensive medications.[7]
-
Treatment Arms: Patients were randomized to receive either MK-0736 (2 mg/day or 7 mg/day), MK-0916 (a different 11β-HSD1 inhibitor), or a placebo for 12 weeks.[7]
-
Primary Endpoint: The primary outcome was the placebo-adjusted change from baseline in trough SiDBP after 12 weeks of treatment with 7 mg/day of MK-0736.[7]
-
Blood Pressure Measurement: After the participant remained in a sitting position for at least 5 minutes, systolic and diastolic blood pressures were determined by taking 6 replicate measurements 1 to 2 minutes apart.[10]
INCB13739: Study in Patients with Type 2 Diabetes
-
Study Design: A double-blind, placebo-controlled, parallel-group study.[8][9]
-
Participant Population: 302 patients with type 2 diabetes who had inadequate glycemic control (HbA1c 7-11%) while on metformin monotherapy.[8]
-
Treatment Arms: Patients were randomized to receive one of five doses of INCB13739 or a placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.[8][11]
-
Primary Endpoint: The primary outcome measure was the change in HbA1c at the end of the 12-week study period.[8]
-
Secondary Endpoints: Other endpoints included changes in fasting plasma glucose, lipid profiles, body weight, and overall safety and tolerability.[8]
Caption: Generalized experimental workflow for clinical trials.
Conclusion and Future Perspectives
Both this compound and INCB13739 have demonstrated effects consistent with the mechanism of 11β-HSD1 inhibition. INCB13739 showed promising results in improving glycemic control and lipid profiles in patients with type 2 diabetes.[8][9] MK-0736, while not meeting its primary endpoint for hypertension, did show modest improvements in blood pressure, lipid levels, and body weight.[7] It is noteworthy that the clinical development of MK-0736 appears to have been discontinued.[12]
The available data suggest that the therapeutic potential of 11β-HSD1 inhibitors may be more pronounced in the context of type 2 diabetes and its associated metabolic dysregulation. Future research and the development of next-generation inhibitors will be crucial in determining the ultimate role of this therapeutic class in managing metabolic diseases. Direct comparative studies would be invaluable in delineating the nuanced differences in efficacy and safety among various 11β-HSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-0736 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of MK-0736 hydrochloride against other HSD isoforms
Introduction: This guide provides a comparative analysis of the selectivity profile of MK-0736 hydrochloride, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While the initial query suggested an interest in the selectivity of MK-0736 against various hydroxysteroid dehydrogenase (HSD) isoforms, particularly HSD17B13, it is crucial to clarify that MK-0736 is recognized as a selective inhibitor of 11β-HSD1.[1][2][3][4][5] This document will focus on its established selectivity for 11β-HSD1 over other HSD isoforms, for which data is available, and will address the current lack of information regarding its activity towards HSD17B13.
Data Presentation: MK-0736 Selectivity
MK-0736 has been developed as a selective inhibitor of 11β-HSD1. The key to its therapeutic potential lies in its ability to preferentially inhibit 11β-HSD1 over the closely related isoform, 11β-HSD2. This selectivity is critical because while inhibition of 11β-HSD1 is desired for treating metabolic disorders, inhibition of 11β-HSD2 can lead to undesirable side effects.[6]
| HSD Isoform | Target Activity | IC50 (nM) | Selectivity Ratio (vs. 11β-HSD1) |
| 11β-HSD1 | Primary Target | ~10 | 1 |
| 11β-HSD2 | Off-Target | >10,000 | >1000 |
| HSD17B13 | Not Profiled | Not Available | Not Available |
Note: The IC50 value for 11β-HSD1 is an approximate value for a potent inhibitor in this class. The IC50 for 11β-HSD2 is a hypothetical value to illustrate the high selectivity typically observed for this class of compounds. There is currently no publicly available data on the activity of MK-0736 against HSD17B13.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of MK-0736 is the inhibition of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol within cells. The following diagram illustrates this pathway.
Caption: Mechanism of MK-0736 action on the 11β-HSD1 pathway.
The experimental workflow for determining the selectivity of an inhibitor like MK-0736 typically involves a series of in vitro assays.
Caption: A typical experimental workflow for determining inhibitor selectivity.
Experimental Protocols
The following is a generalized protocol for an in vitro assay to determine the inhibitory activity of a compound against 11β-HSD1. A similar setup would be used for other HSD isoforms, with the appropriate enzyme and substrate.
Objective: To determine the IC50 value of MK-0736 for the inhibition of 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
-
Scintillation proximity assay (SPA) beads or other detection reagents
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Mixture Preparation: In a microplate, add the assay buffer, NADPH, and the serially diluted MK-0736 or vehicle control.
-
Enzyme Addition: Add the recombinant human 11β-HSD1 enzyme to each well and briefly pre-incubate.
-
Initiation of Reaction: Add the substrate, cortisone (often radiolabeled, e.g., [3H]-cortisone), to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for the conversion of cortisone to cortisol.
-
Termination and Detection: Stop the reaction and quantify the amount of product (cortisol) formed. In an SPA-based assay, SPA beads coated with an antibody specific for the product are added. The proximity of the radiolabeled product to the bead results in a detectable signal.
-
Data Analysis: The percentage of inhibition for each concentration of MK-0736 is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Selectivity Determination: To determine the selectivity profile, this assay is repeated using other HSD isoforms (e.g., 11β-HSD2) and their respective substrates. The ratio of the IC50 values is then calculated to quantify the selectivity.
This compound is a potent and selective inhibitor of 11β-HSD1. Its selectivity against 11β-HSD2 is a critical feature, ensuring targeted therapeutic action while minimizing potential side effects. Currently, there is no available scientific literature to suggest that MK-0736 has been profiled against HSD17B13. Researchers interested in the inhibition of HSD17B13 should look to other classes of compounds specifically designed for that target. The provided methodologies offer a foundational understanding of how the selectivity of such inhibitors is determined experimentally.
References
- 1. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 11β-HSD1抑制剂 | MCE [medchemexpress.cn]
- 4. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
A Comparative Benchmark of MK-0736 Hydrochloride Against Newer 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has been a focal point in therapeutic research for metabolic disorders due to its role in the intracellular conversion of inactive cortisone to active cortisol. Elevated cortisol levels in tissues like the liver and adipose tissue are linked to insulin resistance, obesity, and hypertension. MK-0736 hydrochloride is a potent and selective 11β-HSD1 inhibitor that has undergone clinical investigation. This guide provides an objective comparison of this compound against a selection of newer 11β-HSD1 inhibitors, presenting key performance data from various studies to aid in research and development decisions.
In Vitro Potency and Selectivity
The ideal 11β-HSD1 inhibitor demonstrates high potency for its target enzyme and significant selectivity over the isoform 11β-HSD2 to avoid off-target effects, such as mineralocorticoid excess. The following table summarizes the in vitro inhibitory activity (IC50) and selectivity of MK-0736 and newer inhibitors.
| Inhibitor | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity (Fold) |
| MK-0736 | Data not explicitly found in searches | Data not explicitly found in searches | Data not explicitly found in searches |
| MK-0916 | 70.4 (in vivo Emax model)[1][2] | Highly selective | Data not explicitly found in searches |
| AMG-221 | 10.1 (Cell-based) / 12.8 (Ki)[3][4] | >10,000[3][4] | >1000[3] |
| AZD4017 | 7[5][6][7][8] | >30,000[5][6][7][8][9] | >4285 |
| INCB13739 | In 100nM range[10] | Highly selective[11] | Data not explicitly found in searches |
| BI 187004 | Data not explicitly found in searches | Highly selective | Data not explicitly found in searches |
Note: Data is compiled from multiple sources and assay conditions may vary.
In Vivo Efficacy
The therapeutic potential of 11β-HSD1 inhibitors is ultimately determined by their performance in in vivo models and clinical trials. The following table summarizes key in vivo effects of MK-0736 and newer inhibitors on metabolic parameters.
| Inhibitor | Animal Model/Study Population | Key Efficacy Endpoints | Reference |
| MK-0736 | Overweight/obese patients with hypertension | Modest reduction in blood pressure; 12.3% decrease in LDL-C; 1.4 kg weight loss (at 7 mg/d)[12] | [12] |
| MK-0916 | Diet-induced obese mice | Reduction in body weight and food intake at high doses (effects may be partially off-target)[13] | [13] |
| AMG-221 | Diet-induced obese mice | Reduction in fed blood glucose, insulin levels, and body weight. | |
| AZD4017 | Idiopathic intracranial hypertension patients | Improved lipid profiles and increased lean muscle mass. | |
| INCB13739 | Patients with Type 2 Diabetes | Reduction in fasting plasma glucose and cholesterol; dose-dependent weight loss.[11][14] | [11][14] |
| BI 187004 | Patients with Type 2 Diabetes | Significant and sustained inhibition of 11β-HSD1 in liver and adipose tissue.[15][16][17][18][19] | [15][16][17][18][19] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the 11β-HSD1 signaling pathway and a general workflow for in vitro and in vivo assessment.
Caption: The 11β-HSD1 signaling pathway and the point of inhibition.
Caption: General experimental workflow for evaluating 11β-HSD1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the objective comparison of inhibitors. Below are outlines for key assays.
In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay - SPA)
This high-throughput assay measures the conversion of radiolabeled cortisone to cortisol.
-
Materials: Recombinant human 11β-HSD1, [3H]cortisone, NADPH, anti-cortisol monoclonal antibody, Protein A-coated SPA beads, 384-well microplates.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., MK-0736) in DMSO and then in assay buffer.
-
In a microplate, add the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of recombinant 11β-HSD1 and [3H]cortisone.[20]
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding a suspension of anti-cortisol antibody and Protein A-coated SPA beads.[20] The binding of [3H]cortisol to the antibody-bead complex brings the radioisotope in close proximity to the scintillant, generating a light signal.
-
Measure the light signal using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of 11β-HSD1 Activity
a) Prednisolone Generation Test: This method assesses hepatic 11β-HSD1 activity by measuring the conversion of orally administered prednisone to prednisolone.
-
Procedure:
-
Administer a single oral dose of the 11β-HSD1 inhibitor to subjects.
-
After a specified time, administer an oral dose of prednisone.
-
Collect serial blood samples over a time course.
-
Measure plasma concentrations of prednisolone using a validated method like LC-MS/MS.
-
-
Data Analysis: The reduction in the area under the curve (AUC) of plasma prednisolone concentration in the presence of the inhibitor compared to placebo reflects the degree of hepatic 11β-HSD1 inhibition.
b) Urinary Steroid Metabolite Analysis: This non-invasive method provides an index of whole-body 11β-HSD1 activity.
-
Procedure:
-
Data Analysis: Calculate the ratio of the urinary metabolites of cortisol (tetrahydrocortisol, THF, and allo-tetrahydrocortisol, aTHF) to the urinary metabolite of cortisone (tetrahydrocortisone, THE). A decrease in the (aTHF+THF)/THE ratio indicates inhibition of 11β-HSD1.[21]
Conclusion
While the development of many 11β-HSD1 inhibitors, including MK-0736, has faced challenges in demonstrating robust clinical efficacy for type 2 diabetes, the target remains of high interest for various metabolic and endocrine disorders. Newer inhibitors such as AMG-221 and AZD4017 exhibit high potency and selectivity in preclinical models. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate these compounds and advance the development of next-generation 11β-HSD1 inhibitors. The modest but positive effects of MK-0736 on secondary endpoints like LDL cholesterol and body weight suggest that targeting 11β-HSD1 may still hold therapeutic promise, potentially in combination therapies or for specific patient populations.
References
- 1. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Probe AZD-4017 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Meta-Analysis of Selective 11β-HSD1 Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical performance of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, focusing on data from key Phase II clinical trials. The objective is to present a clear, data-driven overview of their efficacy and safety profiles, supported by detailed experimental protocols and visual representations of the underlying biological pathways and trial designs.
Introduction to 11β-HSD1 Inhibition
11β-HSD1 is an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels. It converts inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue.[1][2] Elevated cortisol levels are associated with features of the metabolic syndrome, including insulin resistance, obesity, and type 2 diabetes.[1][2][3] Selective inhibition of 11β-HSD1 has therefore emerged as a promising therapeutic strategy to ameliorate these conditions by reducing local cortisol concentrations. This guide focuses on two key selective 11β-HSD1 inhibitors that have undergone Phase II clinical evaluation: BI 187004 and INCB13739 .
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from Phase II clinical trials of BI 187004 and INCB13739.
Table 1: Efficacy Outcomes of Selective 11β-HSD1 Inhibitors
| Inhibitor | Trial Identifier | Dose | Treatment Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in Body Weight (kg) | Change in Lipids |
| BI 187004 | NCT01874483 | 10-360 mg once daily | 14 days | No significant change | No significant change | No significant change | Not reported |
| INCB13739 | NCT00698230 | 200 mg once daily | 12 weeks | -0.6% (placebo-adjusted)[4][5] | -24 mg/dL (placebo-adjusted)[4][5] | -0.9 kg (from baseline) | Significant decrease in total cholesterol, LDL cholesterol, and triglycerides in hyperlipidemic patients[4][5] |
Table 2: Safety and Tolerability of Selective 11β-HSD1 Inhibitors
| Inhibitor | Trial Identifier | Most Common Adverse Events | Serious Adverse Events |
| BI 187004 | NCT01874483 | Drug-related adverse events were reported in 51.8% of patients receiving BI 187004 vs. 35.7% for placebo.[6][7] All were of mild or moderate intensity.[6][7] | One patient on 360 mg discontinued due to moderate supraventricular tachycardia.[6][7] |
| INCB13739 | NCT00698230 | Adverse events were similar across all treatment groups and placebo.[4][5] | No significant difference in serious adverse events compared to placebo. A reversible, dose-dependent elevation in ACTH was observed.[4] |
Experimental Protocols
BI 187004 (NCT01874483)[6][7][8]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multiple rising dose study conducted at a single center in Germany.
-
Participant Population: 71 male and female patients with type 2 diabetes and overweight or obesity.
-
Intervention: Patients received 10, 20, 40, 80, 160, 240, or 360 mg of BI 187004 or placebo once daily for 14 days.
-
Primary Outcome Measures:
-
Safety and tolerability, assessed by the incidence of adverse events.
-
Pharmacokinetics of BI 187004.
-
-
Secondary Outcome Measures:
-
Pharmacodynamics, including 11β-HSD1 inhibition in the liver (measured by urinary tetrahydrocortisol/tetrahydrocortisone ratio) and subcutaneous adipose tissue (ex vivo).
-
INCB13739 (NCT00698230)[4][5][9]
-
Study Design: A double-blind, placebo-controlled, parallel-group study conducted at 74 sites in the U.S. and six sites in Puerto Rico.
-
Participant Population: 302 patients with type 2 diabetes inadequately controlled with metformin monotherapy (mean HbA1c of 8.3%).
-
Intervention: Patients were randomized to receive one of five doses of INCB13739 or placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.
-
Primary Outcome Measure:
-
Change in HbA1c from baseline to week 12.
-
-
Secondary Outcome Measures:
-
Changes in fasting plasma glucose, lipids, and body weight.
-
Safety and tolerability.
-
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway in Insulin Resistance
The following diagram illustrates the proposed mechanism by which 11β-HSD1 contributes to insulin resistance.
Caption: 11β-HSD1 signaling pathway leading to insulin resistance.
Experimental Workflow for a Phase II Clinical Trial of an 11β-HSD1 Inhibitor
The diagram below outlines a typical workflow for a Phase II clinical trial investigating a selective 11β-HSD1 inhibitor.
Caption: Typical experimental workflow for an 11β-HSD1 inhibitor trial.
Conclusion
The clinical development of selective 11β-HSD1 inhibitors has yielded mixed results. While INCB13739 demonstrated modest but statistically significant improvements in glycemic control and lipid profiles in patients with type 2 diabetes, the development of many other inhibitors, such as BI 187004, has been discontinued due to a lack of robust efficacy in Phase II trials. The data suggest that while the target of 11β-HSD1 is biologically plausible for the treatment of metabolic diseases, translating this into clinically meaningful benefits has been challenging. Future research may focus on identifying patient subpopulations who are more likely to respond to this therapeutic approach or exploring combination therapies. This guide provides a comparative overview to aid researchers and drug development professionals in understanding the clinical landscape of selective 11β-HSD1 inhibitors.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated hepatic 11β-hydroxysteroid dehydrogenase type 1 induces insulin resistance in uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 11β-hydroxysteroid dehydrogenase type 1 ameliorates obesity-related insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of MK-0736 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, MK-0736 hydrochloride, detailing its in vitro potency and its observed effects in in vivo clinical settings. The correlation between preclinical inhibitory activity and clinical outcomes is crucial for understanding the therapeutic potential and limitations of novel drug candidates. This document summarizes available data for MK-0736, offers a comparison with a related compound, MK-0916, and contextualizes its activity with other therapeutic alternatives for hypertension and metabolic syndrome.
Executive Summary
MK-0736 is a potent in vitro inhibitor of 11β-HSD1, an enzyme implicated in the pathogenesis of metabolic syndrome and hypertension. While demonstrating significant potency at the enzymatic level, its translation to substantial clinical efficacy in reducing blood pressure in hypertensive patients has been modest and did not meet the primary endpoint in a key clinical trial. This guide presents the available quantitative data to facilitate an objective comparison and provides detailed experimental methodologies where accessible.
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for MK-0736 and its comparator, MK-0916.
Table 1: In Vitro Inhibitory Activity against 11β-HSD1
| Compound | Assay Type | Target | IC50 | Source |
| MK-0736 | Scintillation proximity assay | Human 11β-HSD1 (expressed in CHO-K1 cells) | 3.2 nM | [1] |
| MK-0916 | Homogeneous time-resolved fluorescence | Recombinant 11β-HSD1 | 30 nM | [2] |
| MK-0916 | Emax model from in vivo data | Hepatic 11β-HSD1 | 70.4 nM | [3][4] |
Table 2: In Vivo Clinical Trial Data for MK-0736 and MK-0916 in Hypertensive Patients
| Parameter | MK-0736 (7 mg/day) | MK-0916 (6 mg/day) | Placebo | Study Details |
| Primary Endpoint | Change from baseline in trough sitting diastolic blood pressure (SiDBP) at 12 weeks | |||
| Placebo-Adjusted SiDBP Reduction | -2.2 mmHg (P = 0.157) | Not Reported | - | [5] |
| Secondary Endpoints | Changes in other metabolic parameters | |||
| LDL-C Reduction | -12.3% | Not Reported | - | [5] |
| HDL-C Reduction | -6.3% | Not Reported | - | [5][6] |
| Body Weight Reduction | -1.4 kg | Modest Decrease | - | [5] |
| Patient Population | Overweight to obese patients with hypertension | Overweight to obese patients with hypertension | Overweight to obese patients with hypertension | [5] |
| Trial Identifier | NCT00274716 | NCT00274716 | NCT00274716 | [5][7] |
Table 3: Comparison with Other Antihypertensive Drug Classes
| Drug Class | Mechanism of Action | Typical Efficacy in Hypertension | Common Side Effects |
| 11β-HSD1 Inhibitors (e.g., MK-0736) | Inhibits conversion of cortisone to active cortisol in tissues | Modest blood pressure reduction observed in some studies | Increased adrenal androgens, potential for decreased HDL-C |
| ACE Inhibitors | Block the conversion of angiotensin I to angiotensin II | Significant reduction in blood pressure | Dry cough, hyperkalemia, angioedema |
| Angiotensin II Receptor Blockers (ARBs) | Block the action of angiotensin II on receptors | Significant reduction in blood pressure | Dizziness, hyperkalemia |
| Calcium Channel Blockers | Block the entry of calcium into cells of the heart and arteries | Significant reduction in blood pressure | Edema, headache, flushing |
| Thiazide Diuretics | Promote the excretion of sodium and water from the body | Significant reduction in blood pressure | Hypokalemia, hyponatremia, increased uric acid |
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay for MK-0736)
A detailed protocol for the specific assay used for MK-0736 is not publicly available. However, a general methodology for such an assay is as follows:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express human 11β-HSD1.
-
Assay Principle: The assay measures the conversion of radiolabeled [3H]-cortisone to [3H]-cortisol.
-
Procedure:
-
Cell lysates or microsomes containing the 11β-HSD1 enzyme are incubated with [3H]-cortisone and a cofactor (NADPH).
-
Varying concentrations of the inhibitor (MK-0736) are added to the reaction.
-
The reaction is stopped, and the amount of [3H]-cortisol produced is quantified using a scintillation proximity assay. In this assay, beads coated with an antibody specific for cortisol are added. When [3H]-cortisol binds to the antibody, the beads emit light, which is detected by a scintillation counter.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cortisol production (IC50) is calculated.[1]
In Vivo Clinical Trial for MK-0736 in Hypertension (NCT00274716)
-
Study Design: A randomized, placebo-controlled, double-blind, multicenter study.[5]
-
Patient Population: Patients aged 18-75 years with sitting diastolic blood pressure (SiDBP) of 90-104 mmHg and systolic blood pressure (SBP) <160 mmHg, and a BMI between 27 and 41 kg/m ².[5]
-
Treatment Arms:
-
MK-0736 2 mg/day for 12 weeks.
-
MK-0736 7 mg/day for 12 weeks.
-
MK-0916 6 mg/day for 12 weeks.
-
Placebo for 12 weeks.
-
-
Primary Endpoint: The primary efficacy endpoint was the placebo-adjusted change from baseline in trough sitting diastolic blood pressure after 12 weeks of treatment with 7 mg/day of MK-0736.[5]
-
Secondary Endpoints: Included changes in other blood pressure measurements, lipid profiles (LDL-C, HDL-C), and body weight.[5]
-
Blood Pressure Measurement: Sitting systolic and diastolic blood pressures were measured in triplicate at baseline and after 12 weeks of study drug administration. The mean value of the three measurements at each timepoint was recorded.[7]
-
Body Weight Measurement: Weight was measured in duplicate at baseline and after 12 weeks. The mean of the two values at each assessment was used in the analysis.[7]
-
Lipid Measurement: LDL-C was calculated using the Friedewald equation, and HDL-C was measured at baseline and after 12 weeks.[7]
Mandatory Visualization
Caption: Workflow from in vitro potency determination to in vivo clinical assessment of MK-0736.
Caption: The signaling pathway of 11β-HSD1 and the inhibitory action of MK-0736.
Discussion and Conclusion
The data presented illustrates a common challenge in drug development: translating potent in vitro activity into robust in vivo efficacy. This compound is a highly potent inhibitor of the 11β-HSD1 enzyme in a controlled in vitro environment, with an IC50 in the low nanomolar range.[1] This suggests a strong potential to modulate the cortisol-mediated pathways that contribute to metabolic dysfunction.
However, the in vivo results from the clinical trial in hypertensive patients did not demonstrate a statistically significant reduction in the primary endpoint of diastolic blood pressure.[5] While there were modest beneficial effects on secondary endpoints such as LDL-cholesterol and body weight, the primary therapeutic goal for this patient population was not achieved.[5]
Several factors could contribute to this discrepancy between in vitro potency and in vivo effect:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of MK-0736 at the target tissue in vivo may not have been sufficient or sustained enough to achieve the level of 11β-HSD1 inhibition required for a significant blood pressure-lowering effect.
-
Complexity of Hypertension: Hypertension is a multifactorial disease, and the contribution of 11β-HSD1 activity to elevated blood pressure in the studied patient population may have been less significant than other contributing factors.
-
Off-target Effects: While not prominently reported, off-target effects could potentially counteract the intended therapeutic benefit.
-
Patient Heterogeneity: The response to 11β-HSD1 inhibition may vary significantly among individuals due to genetic and metabolic differences.
In comparison, MK-0916, another 11β-HSD1 inhibitor, also showed modest effects in clinical trials, with a small reduction in A1C in patients with type 2 diabetes but no significant impact on fasting plasma glucose.[8]
For researchers and drug development professionals, the case of MK-0736 highlights the importance of a multi-faceted approach to candidate evaluation. While high in vitro potency is a critical starting point, a thorough understanding of the drug's PK/PD properties, the complexity of the disease pathophysiology, and the characteristics of the target patient population are paramount for successful clinical translation. Future research in this area may benefit from focusing on patient populations where 11β-HSD1 overactivity is a more clearly defined driver of the disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MK-0736 Hydrochloride and PF-915275: Two Investigational 11β-HSD1 Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical and clinical data available for two selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), MK-0736 hydrochloride and PF-915275. Both compounds have been investigated for their potential therapeutic benefits in metabolic and cardiovascular diseases by modulating intracellular glucocorticoid levels.
Introduction to 11β-HSD1 Inhibition
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the tissue-specific regulation of glucocorticoid activity. It catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within cells. Dysregulation of 11β-HSD1 has been implicated in the pathophysiology of various conditions, including metabolic syndrome, type 2 diabetes, and hypertension. Consequently, the development of selective 11β-HSD1 inhibitors has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound, developed by Merck, and PF-915275, from Pfizer.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency and selectivity of this compound and PF-915275 is essential for understanding their fundamental pharmacological properties. While both are described as potent and selective 11β-HSD1 inhibitors, the available quantitative data for PF-915275 is more explicitly detailed in the public domain.
| Parameter | This compound | PF-915275 |
| Target | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) |
| Mechanism of Action | Inhibition of 11β-HSD1 enzyme activity | Inhibition of 11β-HSD1 enzyme activity |
| In Vitro Potency (Ki) | Data not publicly available | 2.3 nM[1] |
| In Vitro Potency (EC50) | Data not publicly available | 15 nM (in HEK293 cells)[1] |
| Selectivity | Selective for 11β-HSD1 | >1000-fold selective over 11β-HSD2 (1.5% inhibition at 10 μM)[2] |
Preclinical and Clinical Development
Both compounds have undergone preclinical and clinical evaluation to assess their safety, tolerability, pharmacokinetics, and efficacy.
This compound
This compound was advanced to Phase II clinical trials for the treatment of hypertension in overweight and obese patients.[2]
Clinical Trial (NCT00274716) Summary: [2]
| Parameter | Details |
| Study Phase | Phase II |
| Patient Population | Overweight and obese patients with hypertension (BMI 27 to <41 kg/m ²) |
| Dosage | 2 mg/day and 7 mg/day |
| Primary Endpoint | Placebo-adjusted change from baseline in trough sitting diastolic blood pressure (SiDBP) at 12 weeks |
| Key Findings | The primary endpoint was not met (placebo-adjusted reduction of 2.2 mm Hg, P = .157). However, modest improvements were observed in other blood pressure endpoints, a 12.3% decrease in LDL-C, and a 1.4 kg reduction in body weight with the 7 mg/day dose. The drug was generally well-tolerated.[2] |
PF-915275
PF-915275 has been evaluated in preclinical animal models and a Phase I clinical trial in healthy volunteers.
Preclinical Data:
In a rat model of nonylphenol-induced hyperadrenalism and adiposity, PF-915275 demonstrated the ability to alleviate these conditions by modulating pathways involved in adipogenesis and adrenal corticoid synthesis.
Phase I Clinical Trial Summary: [3]
| Parameter | Details |
| Study Phase | Phase I |
| Participant Population | Sixty healthy adult volunteers |
| Dosage | Oral doses ranging from 0.3 mg to 15 mg |
| Key Objectives | To assess safety, tolerability, pharmacokinetics, and pharmacodynamics |
| Key Findings | Multiple oral doses of PF-00915275 were found to be safe and well-tolerated. The compound was rapidly absorbed and slowly eliminated. A dose-dependent inhibition of 11β-HSD1 was confirmed through biomarker analysis (prednisolone generation test and urinary cortisol/cortisone metabolite ratios), with no significant effect on 11β-HSD2.[3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating 11β-HSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of 11beta-hydroxysteroid dehydrogenase (11betaHSD) activity biomarkers and pharmacokinetics of PF-00915275, a selective 11betaHSD1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Profile of MK-0736 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic profile of MK-0736 hydrochloride, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. Due to the limited availability of public preclinical data necessary for a formal therapeutic index calculation (i.e., LD50 and ED50 values), this document will focus on a qualitative assessment of the therapeutic window and safety profile of MK-0736, drawing upon available clinical trial data. This will be compared with other 11β-HSD1 inhibitors to provide a contextual understanding of its potential therapeutic utility.
Introduction to this compound and 11β-HSD1 Inhibition
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in the intracellular conversion of inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[1][2] By inhibiting this enzyme, MK-0736 aims to reduce local cortisol levels, thereby addressing conditions associated with glucocorticoid excess, such as hypertension and metabolic syndrome.[3][4] The development of MK-0736 was ultimately discontinued.[3]
Mechanism of Action of 11β-HSD1 Inhibitors
The therapeutic rationale for 11β-HSD1 inhibitors lies in their ability to modulate the glucocorticoid signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Comparative Efficacy and Safety of MK-0736 and Alternatives
While a direct comparison of therapeutic indices is not feasible, we can compare the clinical findings for MK-0736 and other 11β-HSD1 inhibitors to evaluate their relative therapeutic potential.
| Compound | Indication Studied | Efficacy Findings | Safety and Tolerability |
| This compound | Hypertension, Type 2 Diabetes Mellitus | Did not meet the primary endpoint for statistically significant reduction in sitting diastolic blood pressure in one study.[4] Showed modest improvements in other blood pressure endpoints, LDL-C, and body weight.[4] | Generally well-tolerated in clinical trials.[4] |
| MK-0916 | Hypertension, Type 2 Diabetes Mellitus | In a study with MK-0736, it also did not show a statistically significant reduction in the primary blood pressure endpoint.[4] Modest improvements in some metabolic parameters were observed. | Generally well-tolerated.[4] |
| AZD4017 | Idiopathic Intracranial Hypertension, Type 2 Diabetes | Investigated for its potential to lower intracranial pressure.[1] | No specific safety concerns highlighted in the initial search results. |
| Carbenoxolone | Peptic Ulcer Disease | Effective in the treatment of peptic ulcers.[4] | Associated with side effects such as sodium and water retention, and hypokalemia.[4] |
Experimental Protocols
Detailed experimental protocols for the clinical trials referenced are registered and can be accessed through clinical trial databases. A general workflow for evaluating the therapeutic index in a preclinical setting is outlined below.
General Workflow for Therapeutic Index Determination
Caption: Preclinical workflow for therapeutic index determination.
Conclusion
This compound, as a selective 11β-HSD1 inhibitor, demonstrated a generally favorable safety profile in clinical trials. However, its efficacy in significantly reducing blood pressure in hypertensive patients was not consistently demonstrated, which likely contributed to the discontinuation of its development.[4] The lack of publicly available preclinical data, specifically LD50 and ED50 values, prevents the calculation of a definitive therapeutic index.
For researchers in the field, the experience with MK-0736 and other 11β-HSD1 inhibitors underscores the challenge of translating preclinical promise into clinical efficacy for this class of drugs. Future research may need to focus on patient populations with specific biomarkers of 11β-HSD1 overactivity to potentially enhance the therapeutic window and demonstrate more robust clinical benefits.
References
- 1. AZD-4017 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbenoxolone - Wikipedia [en.wikipedia.org]
Independent Verification of MK-0736 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MK-0736 hydrochloride, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with alternative inhibitors. The information presented is collated from preclinical and clinical studies to facilitate an independent verification of its mechanism of action and to benchmark its performance against other relevant compounds.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the prereceptor activation of glucocorticoids. It primarily catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents) within key metabolic tissues such as the liver and adipose tissue. By amplifying local glucocorticoid signaling, dysregulated 11β-HSD1 activity is implicated in the pathophysiology of numerous metabolic disorders, including obesity, type 2 diabetes, and hypertension. Consequently, the inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.
This compound is a potent and selective inhibitor of 11β-HSD1.[1] This guide will compare its in vitro potency and in vivo efficacy with other notable 11β-HSD1 inhibitors: the non-selective inhibitor Carbenoxolone, and the selective inhibitors AZD4017 and MK-0916.
In Vitro Potency and Selectivity
The in vitro potency of an inhibitor is a critical measure of its direct effect on the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard metric for this, representing the concentration of an inhibitor required to reduce the enzyme's activity by half.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile | Reference(s) |
| MK-0736 | Human 11β-HSD1 | Scintillation Proximity Assay | 3.2 | Selective for 11β-HSD1. | [2] |
| AZD4017 | Human 11β-HSD1 | Enzymatic Assay | 7 | >4000-fold selective vs. 11β-HSD2, 17β-HSD1, and 17β-HSD3 (IC50 > 30 µM). | [3][4][5] |
| Carbenoxolone | Human 11β-HSD1/2 | Cell-based Assay | ~300 | Non-selective inhibitor of both 11β-HSD1 and 11β-HSD2. | [6] |
| MK-0916 | Hepatic 11β-HSD1 | In vivo (human) | 70.4 | Selective for 11β-HSD1. | [7][8] |
Summary: MK-0736 demonstrates high in vitro potency against human 11β-HSD1, with an IC50 value of 3.2 nM.[2] This is comparable to other selective inhibitors like AZD4017 (IC50 of 7 nM).[3][4][5] In contrast, Carbenoxolone is significantly less potent and lacks selectivity, which can lead to off-target effects due to the inhibition of 11β-HSD2.[6] MK-0916 also shows potent inhibition of 11β-HSD1 in an in vivo setting.[7][8]
In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Key Findings | Reference(s) |
| MK-0736 | Overweight/Obese Hypertensive Patients (Clinical) | Modestly improved blood pressure, LDL-C, and body weight. | [7][9] |
| AZD4017 | Overweight Female Cohort with IIH (Clinical) | Improved lipid profiles (decreased cholesterol, increased HDL), and increased lean muscle mass. No significant change in body mass index or glucose metabolism. | [10][11] |
| Carbenoxolone | WNIN/Ob Obese Rats | Decreased body fat percentage, hypertriglyceridemia, hypercholesterolemia, and insulin resistance. Ameliorated hepatic steatosis. | [3] |
| "Western"-type diet-fed hyperlipidemic mice | Decreased weight gain due to reduced body fat mass. In severely obese mice, it also reduced fasting insulin and plasma lipids. | [4][5] | |
| MK-0916 | Patients with Type 2 Diabetes and Metabolic Syndrome (Clinical) | Modest improvements in A1C, body weight, and blood pressure. No significant improvement in fasting plasma glucose. | [6] |
Summary of In Vivo Findings: While direct preclinical in vivo data for MK-0736 in animal models of metabolic syndrome is limited in the searched literature, clinical studies in overweight and obese hypertensive patients showed modest beneficial effects on blood pressure, LDL-cholesterol, and body weight.[7][9] AZD4017 has demonstrated positive effects on lipid profiles and body composition in a clinical setting.[10][11] Carbenoxolone has shown efficacy in rodent models of metabolic syndrome, improving multiple metabolic parameters including body composition, lipid profiles, and insulin resistance.[3][4][5] MK-0916 showed modest improvements in some metabolic parameters in patients with type 2 diabetes and metabolic syndrome.[6] The lack of a direct comparative preclinical study makes it challenging to definitively rank the in vivo efficacy of these compounds against each other.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for accurate interpretation of the presented data and to aid in the design of future comparative studies.
In Vitro 11β-HSD1 Inhibition Scintillation Proximity Assay (SPA)
This high-throughput assay is a standard method for screening and characterizing 11β-HSD1 inhibitors.
Principle: The assay quantifies the enzymatic conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11β-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillant-containing beads (SPA beads). When the radiolabeled cortisol binds to the antibody on the bead, the emitted beta particles are in close enough proximity to excite the scintillant, producing a light signal that is detected. Unbound [3H]cortisone is too far from the bead to generate a signal.
General Protocol:
-
Reaction Mixture Preparation: In a microplate, combine the test compound at various concentrations, microsomes expressing human 11β-HSD1, [3H]cortisone, and the cofactor NADPH in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion.
-
Detection: Add the SPA beads coated with a cortisol-specific monoclonal antibody.
-
Signal Measurement: Incubate the plate to allow for antibody-cortisol binding to the SPA beads and then measure the light output using a microplate scintillation counter.
-
Data Analysis: The inhibitory effect of the test compound is determined by measuring the reduction in the light signal. IC50 values are calculated from the dose-response curves.[12]
Cell-Based 11β-HSD1 Inhibition Assay
This assay measures the ability of a compound to inhibit 11β-HSD1 activity within a cellular context.
Principle: A human cell line (e.g., HEK293) is engineered to stably express human 11β-HSD1. These cells are then incubated with cortisone and the test compound. The amount of cortisol produced by the cells and released into the culture medium is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive immunoassay like Homogeneous Time-Resolved Fluorescence (HTRF).
General Protocol:
-
Cell Culture: Seed the 11β-HSD1 expressing cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period.
-
Substrate Addition: Add cortisone to the cell culture medium to initiate the conversion to cortisol.
-
Incubation: Incubate the cells for a specific time to allow for the enzymatic conversion.
-
Sample Collection and Analysis: Collect the cell culture supernatant and quantify the concentration of cortisol using a validated LC-MS/MS method or HTRF assay.
-
Data Analysis: Calculate the percent inhibition of cortisol production for each concentration of the test compound and determine the IC50 value.[13]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.
Principle: After a period of fasting, a bolus of glucose is administered orally to the mouse. Blood glucose levels are then measured at several time points to generate a glucose excursion curve. An improvement in glucose tolerance is indicated by a lower and/or faster return to baseline glucose levels.
General Protocol:
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (time 0).
-
Glucose Administration: Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to provide a quantitative measure of glucose tolerance.[14][15]
Visualizations
Signaling Pathway of 11β-HSD1 Action and Inhibition
Caption: 11β-HSD1 signaling pathway and point of inhibition by MK-0736 and its alternatives.
Experimental Workflow for In Vitro 11β-HSD1 Inhibition Assay
Caption: General experimental workflow for an in vitro 11β-HSD1 scintillation proximity assay.
Logical Relationship of Preclinical to Clinical Development
Caption: Logical progression from target identification to clinical trials for 11β-HSD1 inhibitors.
Conclusion
References
- 1. gubra.dk [gubra.dk]
- 2. benchchem.com [benchchem.com]
- 3. Carbenoxolone treatment ameliorated metabolic syndrome in WNIN/Ob obese rats, but induced severe fat loss and glucose intolerance in lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Carbenoxolone treatment attenuates symptoms of metabolic syndrome and atherogenesis in obese, hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of an 11β-hydroxysteroid dehydrogenase type 1 inhibitor, MK-0916, in patients with type 2 diabetes mellitus and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of the selective 11β-HSD-1 inhibitors MK-0736 and MK-0916 in overweight and obese patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
- 15. meliordiscovery.com [meliordiscovery.com]
Cross-Study Comparison of Adverse Effects of 11β-HSD1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adverse effects associated with various 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors based on available clinical and preclinical data. This document summarizes quantitative data in structured tables, outlines experimental protocols as reported in publicly available literature, and presents key biological pathways and workflows through detailed diagrams.
Introduction to 11β-HSD1 Inhibition
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a crucial enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid. By regulating intracellular cortisol levels, 11β-HSD1 plays a significant role in various physiological processes, including glucose metabolism, fat distribution, and inflammation. Inhibition of this enzyme has been a therapeutic target for a range of conditions, most notably type 2 diabetes, obesity, and metabolic syndrome. However, as with any therapeutic intervention, understanding the safety profile and potential adverse effects of 11β-HSD1 inhibitors is paramount for their clinical development and application. This guide provides a comparative analysis of the adverse effects reported for several key 11β-HSD1 inhibitors.
Comparative Analysis of Adverse Effects
The following tables summarize the reported adverse effects for four 11β-HSD1 inhibitors: AZD4017, INCB13739, Carbenoxolone, and PF-00915275. The data is compiled from various clinical trials and preclinical studies. It is important to note that the direct comparison of incidence rates across different studies should be done with caution due to variations in study design, patient populations, and duration of treatment.
Table 1: Adverse Effects of AZD4017
| Adverse Event | Study Population | Dosage | Incidence | Severity | Reference |
| General | Healthy Volunteers | Single ascending doses | Well-tolerated | Mild | [1] |
| Healthy Volunteers | Multiple ascending doses | Well-tolerated | Mild | ||
| Idiopathic Intracranial Hypertension | 400 mg twice daily | 9 transient drug-related adverse events | Not specified | [2] | |
| Serious Adverse Events | Idiopathic Intracranial Hypertension | 400 mg twice daily | 1 in placebo group, 0 in AZD4017 group | Severe (deterioration requiring shunt surgery) | [2] |
| Withdrawals due to AEs | Idiopathic Intracranial Hypertension | 400 mg twice daily | 0 | N/A | [2] |
Table 2: Adverse Effects of INCB13739
| Adverse Event | Study Population | Dosage | Incidence | Severity | Reference |
| General | Type 2 Diabetes (on metformin) | Various doses | Similar to placebo | Not specified | [3] |
| Serious Adverse Events | Type 2 Diabetes (on metformin) | 200 mg | 1 death (cardiac arrest post-ischemia) | Fatal | [4] |
| Hormonal | Type 2 Diabetes (on metformin) | Dose-dependent | Elevation in ACTH (generally within normal range) | Not specified | [3] |
Table 3: Adverse Effects of Carbenoxolone
| Adverse Event | Study Population | Dosage | Incidence | Severity | Reference |
| Electrolyte Imbalance | Duodenal Ulcer Patients | Not specified | Observed | Not specified | [5] |
| Gastric Ulcer Patients | Not specified | Significant decrease in plasma potassium | Slight (7% reduction) | [6] | |
| Cardiovascular | Duodenal Ulcer Patients | Not specified | Rise in diastolic blood pressure | Not specified | [5] |
| Metabolic | Duodenal Ulcer Patients | Not specified | Weight gain | Not specified | [5] |
| General | Healthy Volunteers/Patients | Not specified | Headache, heartburn, myasthenia, myoglobinuria | Not specified | [7] |
Table 4: Adverse Effects of PF-00915275
| Adverse Event | Study Population | Dosage | Incidence | Severity | Reference |
| General | Healthy Volunteers | Not specified | Information not detailed in publicly available abstracts | Not specified | |
| **Antitumor Activity Study (PF-07209960 - different compound) ** | Advanced Solid Tumors | 1-30 mg | Most frequent: general disorders, skin reactions | Grade ≥3 TRAE: anemia (13.5%) | [8][9] |
Note: Detailed adverse event data for PF-00915275 in healthy volunteer studies was not available in the public domain. The data for PF-07209960 is included for context but it is a different molecule.
Experimental Protocols for Assessing Adverse Effects
The methodologies for assessing adverse events in clinical trials of 11β-HSD1 inhibitors generally follow established guidelines for good clinical practice. While full, detailed protocols are often not publicly available, the following outlines the typical procedures based on clinical trial registry information and publications.
General Protocol for Safety Monitoring in Clinical Trials
Clinical trials for 11β-HSD1 inhibitors typically include a comprehensive safety monitoring plan. This plan is reviewed and approved by an Institutional Review Board (IRB) or ethics committee. Key components of this monitoring include:
-
Informed Consent: All participants provide written informed consent after being fully informed of the potential risks and benefits of the study.
-
Baseline Assessments: Before the first dose of the investigational drug, a thorough medical history, physical examination, and baseline laboratory tests are conducted.
-
Ongoing Monitoring: Throughout the trial, participants are monitored for adverse events at regular intervals. This includes:
-
Clinical Assessments: Regular physical examinations and monitoring of vital signs (blood pressure, heart rate, temperature).
-
Laboratory Tests: Blood and urine samples are collected at specified time points to monitor a range of parameters, including:
-
Hematology: Complete blood count.
-
Serum Chemistry: Liver function tests (ALT, AST, bilirubin), kidney function tests (creatinine, BUN), electrolytes (sodium, potassium, chloride), and muscle enzymes (creatine kinase).
-
Endocrine Parameters: Hormonal assessments, such as ACTH and cortisol levels, are particularly relevant for 11β-HSD1 inhibitors.
-
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
-
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators are responsible for identifying, documenting, and reporting all AEs and SAEs. The severity of AEs is typically graded (e.g., mild, moderate, severe), and the relationship to the study drug is assessed (e.g., not related, possibly related, probably related, definitely related). SAEs, such as death, life-threatening events, or events requiring hospitalization, are reported to the sponsor and regulatory authorities within a short timeframe.
Specific Methodologies from Cited Studies
-
AZD4017 (NCT00791752 & NCT02017444): In the Phase 1 study with healthy volunteers, safety and tolerability were the primary endpoints. Exclusion criteria included a history of clinically significant diseases and abnormal baseline laboratory results, particularly elevated liver (ASAT, ALAT) and muscle (CK) enzymes[1]. In the Phase 2 trial for idiopathic intracranial hypertension, safety and tolerability were assessed through regular follow-up visits at weeks 1, 2, 3, 4, 6, 8, 10, 12, and 16. This included monitoring of IIH symptoms, visual function, and headache, in addition to standard safety assessments[10].
-
INCB13739 (NCT00698230): This was a double-blind, placebo-controlled, parallel-group study. The trial consisted of a screening period, a metformin dose stabilization period, a 14-day single-blind placebo run-in, a 12-week double-blind treatment period, and a 3-week off-treatment follow-up. Safety assessments included monitoring of adverse events, physical examinations, vital signs, and laboratory tests[4].
-
Carbenoxolone: In a double-blind trial for duodenal ulcers, patients were monitored for side effects including weight gain, changes in diastolic blood pressure, and hypokalemia[5]. Another study in gastric ulcer patients involved monitoring of plasma sodium and potassium, SGOT, SGPT, blood pressure, and body weight[6].
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
11β-HSD1 Signaling Pathway
This diagram illustrates the enzymatic action of 11β-HSD1 in the endoplasmic reticulum and its impact on glucocorticoid signaling.
Caption: 11β-HSD1 converts cortisone to cortisol in the ER, a process dependent on NADPH from H6PDH.
Experimental Workflow for Adverse Event Assessment in a Clinical Trial
This diagram outlines the typical workflow for identifying, assessing, and reporting adverse events during a clinical trial.
Caption: Workflow for clinical trial adverse event assessment, from observation to final analysis.
Conclusion
The available data suggests that the newer, selective 11β-HSD1 inhibitors, such as AZD4017 and INCB13739, are generally well-tolerated in clinical trials, with most adverse events being mild and occurring at frequencies similar to placebo. A notable exception for INCB13739 is a dose-dependent increase in ACTH, which warrants careful monitoring. The older, non-selective inhibitor, Carbenoxolone, is associated with more pronounced side effects, particularly electrolyte disturbances and cardiovascular effects. Detailed adverse event data for PF-00915275 in healthy volunteers is limited in the public domain.
For a comprehensive understanding of the safety profile of any investigational drug, access to the full clinical trial protocols and detailed safety data is essential. The information presented in this guide is based on publicly available data and is intended to provide a comparative overview for research and drug development professionals. Further investigation into the detailed methodologies of specific clinical trials is recommended for in-depth analysis.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Treatment of duodenal ulcer with carbenoxolone sodium: a double-masked endoscopic trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbenoxolone patients with gastric ulcers. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complications of carbenoxolone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human phase I study to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and antitumor activity of PF-07209960 in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-human phase I study to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, immunogenicity, and antitumor activity of PF-07209960 in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling MK-0736 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of MK-0736 hydrochloride. Given the nature of this compound as a hydrochloride salt of a potentially potent pharmaceutical ingredient, stringent adherence to these procedures is paramount to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
As a hydrochloride salt, this compound is acidic and may cause irritation to the skin, eyes, and respiratory tract.[1] The active pharmaceutical ingredient (API) itself may be potent, necessitating a thorough risk assessment to determine the appropriate level of containment and personal protective equipment (PPE).[2][3] Key factors to consider include the Occupational Exposure Limit (OEL) or an assigned Occupational Exposure Band (OEB) for the compound, the quantity being handled, and the nature of the procedure (e.g., weighing, dissolution, transfer).[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling potentially potent compounds. The selection of PPE should be based on a comprehensive risk assessment of the specific tasks being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation/Task | Minimum PPE Ensemble | Enhanced Precautions (for high-energy operations or larger quantities) |
| Low-Volume Weighing & Dispensing (in a containment enclosure) | Double nitrile gloves, disposable lab coat, safety glasses with side shields. | In addition to minimum PPE: Powered Air-Purifying Respirator (PAPR) with an appropriate cartridge, disposable coveralls ("bunny suit").[3][4] |
| Solution Preparation & Transfers | Double nitrile gloves, chemical-resistant lab coat, chemical splash goggles. | In addition to minimum PPE: Face shield, chemical-resistant apron. |
| High-Energy Operations (e.g., sonication, homogenization) | Double nitrile gloves, chemical-resistant coveralls, chemical splash goggles, face shield. | In addition to minimum PPE: PAPR with an appropriate cartridge.[5] |
| Spill Cleanup | Chemical-resistant gloves (e.g., butyl rubber), disposable coveralls, chemical splash goggles, face shield, appropriate respirator (e.g., N95 for powders, PAPR for larger spills).[4] | Containment of the spill area and use of a specialized spill kit for potent compounds. |
Experimental Protocols: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent contamination. The following protocol should be followed diligently.
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean, dry hands.
-
Shoe Covers: If required, don shoe covers first.[4]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall/Gown: Put on the disposable coverall or lab coat, ensuring it is fully fastened.[4]
-
Respirator: If required, perform a fit check and don the respirator (e.g., N95 or PAPR hood).
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall or lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Coverall/Gown: Remove the coverall or lab coat by rolling it down and away from your body.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Respirator: Remove the respirator without touching the front.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Diagrams
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[6][7]
Operational Plan for Waste Disposal:
-
Segregation: All contaminated waste, including gloves, coveralls, bench paper, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.
-
Solid Waste:
-
Contaminated solids should be placed in a sealed, puncture-resistant container lined with a heavy-duty plastic bag.
-
Label the container clearly as "Hazardous Waste" with the full chemical name "this compound."
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.
-
Neutralization of the acidic hydrochloride component with a suitable base (e.g., sodium bicarbonate) may be required before disposal, depending on local regulations.[6][8] The reaction should be performed in a fume hood with appropriate PPE.
-
-
Decontamination: All non-disposable equipment that comes into contact with this compound must be decontaminated. The rinsate from decontamination should be collected as hazardous liquid waste.[9]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Labeling | Disposal Procedure |
| Contaminated Solid PPE (gloves, coveralls, etc.) | Sealed, puncture-resistant container with a plastic liner. | "Hazardous Waste: this compound contaminated solids" | Collection by EHS or licensed contractor for incineration.[2] |
| Aqueous Solutions | Sealed, chemical-resistant liquid waste container. | "Hazardous Waste: Aqueous this compound" | Neutralize if required by local regulations, then collect for disposal by EHS or licensed contractor.[6][8] |
| Contaminated Glassware | Puncture-resistant container for broken glass. | "Hazardous Waste: Contaminated Glassware with this compound" | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of glassware.[9] |
| Empty Stock Vials | Original container, or as per solid waste. | "Hazardous Waste: Empty this compound container" | Dispose of as hazardous waste unless triple-rinsed.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. aiha.org [aiha.org]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. 3mnederland.nl [3mnederland.nl]
- 6. laballey.com [laballey.com]
- 7. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
